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  • Product: 4-(2-Aminopropan-2-yl)aniline
  • CAS: 878196-82-8

Core Science & Biosynthesis

Foundational

4-(2-Aminopropan-2-yl)aniline: Structural Analysis & Technical Profile

This guide details the chemical structure, physicochemical properties, synthesis, and applications of 4-(2-Aminopropan-2-yl)aniline , a specialized diamine featuring both an aromatic and a sterically hindered aliphatic a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, physicochemical properties, synthesis, and applications of 4-(2-Aminopropan-2-yl)aniline , a specialized diamine featuring both an aromatic and a sterically hindered aliphatic amine.

Executive Summary

4-(2-Aminopropan-2-yl)aniline (CAS: 878196-82-8 ), also known as 4-amino-α,α-dimethylbenzylamine or p-aminocumylamine , is a bifunctional diamine intermediate. Its molecular architecture is unique: it possesses one primary aromatic amine (aniline-like) and one primary aliphatic amine attached to a tertiary carbon (cumylamine-like).

This dual-amine structure creates a significant reactivity differential . The aliphatic amine is highly basic and nucleophilic, while the aromatic amine is weakly basic and less nucleophilic. This property is exploited in polymer chemistry (as a latent curing agent for epoxies) and pharmaceutical synthesis (as a scaffold for kinase inhibitors), where selective functionalization is required.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
Identifier Value
IUPAC Name 4-(2-Aminopropan-2-yl)aniline
Common Names p-Aminocumylamine; 4-Amino-α,α-dimethylbenzylamine; 1-(4-Aminophenyl)-1-methylethylamine
CAS Number 878196-82-8
Molecular Formula C₉H₁₄N₂
SMILES CC(C)(N)c1ccc(N)cc1
Molecular Weight 150.22 g/mol
Structural Features

The molecule consists of a benzene ring substituted at the para positions:

  • Position 1 : An amino group (-NH₂), forming the aniline moiety.

  • Position 4 : An isopropyl group where the central hydrogen is replaced by an amino group (-C(CH₃)₂NH₂).

Key Structural Implications:

  • Steric Hindrance : The aliphatic amine is attached to a tertiary carbon (gem-dimethyl group). This steric bulk retards the rate of nucleophilic attack compared to a linear alkyl amine, despite its high basicity.

  • Electronic Effects : The aromatic ring acts as an electron sink for the aniline nitrogen (resonance delocalization), lowering its pKa. The aliphatic nitrogen is insulated from the ring by the quaternary carbon, maintaining high basicity.

Physicochemical Properties

The following data summarizes the key physical and chemical characteristics. Note that specific melting/boiling points may vary slightly based on purity and crystalline form.

Property Value / Description Scientific Context
Physical State Solid (Crystalline)Stabilized by intermolecular H-bonding.
Melting Point 50 – 55 °C (Estimated)Typical for low-MW aromatic diamines.
Boiling Point ~260 °C (at 760 mmHg)High BP due to polarity and H-bonding.
pKa (Aliphatic) ~10.5Highly basic; protonates first.
pKa (Aromatic) ~4.0Weakly basic; protonates only in strong acid.
Solubility Soluble in EtOH, DMSO, DCMModerate water solubility due to polarity.
LogP ~1.2Lipophilic enough for membrane permeability.

Synthesis & Manufacturing

The synthesis of 4-(2-Aminopropan-2-yl)aniline typically involves the Ritter Reaction , which is the most efficient method for introducing an amine at a tertiary carbon position.

Synthetic Route: The Ritter Pathway

This protocol utilizes 4-nitro-α-methylstyrene or 4-nitro-α,α-dimethylbenzyl alcohol as the precursor.

Step-by-Step Mechanism:

  • Precursor Formation : 4-Nitrocumene is oxidized to 4-nitro-α,α-dimethylbenzyl alcohol .

  • Ritter Reaction : The alcohol is treated with acetonitrile (CH₃CN) and strong acid (H₂SO₄). The acid generates a tertiary carbocation, which is trapped by the nitrile to form a nitrilium ion, followed by hydrolysis to the acetamide .

  • Hydrolysis : The acetamide is hydrolyzed (acidic or basic) to yield the free amine (4-nitro-α,α-dimethylbenzylamine).

  • Reduction : The nitro group is reduced (H₂/Pd-C or Fe/HCl) to the aniline , yielding the final diamine.

Visualization of Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis.

Synthesis Figure 1: Synthetic pathway via Ritter Reaction and Nitro Reduction. Start 4-Nitrocumene Inter1 4-Nitro-α,α-dimethyl benzyl alcohol Start->Inter1 Oxidation Inter2 Ritter Intermediate (Acetamide) Inter1->Inter2 CH3CN, H2SO4 (Ritter Reaction) Inter3 4-Nitro-α,α-dimethyl benzylamine Inter2->Inter3 Hydrolysis (-Acetyl) Product 4-(2-Aminopropan-2-yl) aniline Inter3->Product Reduction (H2/Pd-C)

[4]

Reactivity & Applications

Differential Reactivity Profile

The core value of this molecule lies in the pKa difference (~6.5 units) between the two amine groups.

  • Aliphatic Amine (-C(CH₃)₂NH₂) : Reacts rapidly with electrophiles (isocyanates, epoxides, acid chlorides) at room temperature.

  • Aromatic Amine (Ar-NH₂) : Reacts slowly; often requires catalysis or elevated temperatures.

This allows for chemoselective reactions , where one end of the molecule can be functionalized without protecting the other.

Key Applications
A. Epoxy Curing Agents (Latent Hardeners)

In epoxy resin formulations, this diamine serves as a B-staging agent .

  • Stage 1 : The aliphatic amine reacts at low temperatures to form a linear, soluble prepolymer.

  • Stage 2 : Upon heating, the aromatic amine reacts to crosslink the system, creating a thermoset network with high glass transition temperature (Tg).

B. Pharmaceutical Intermediates

The 4-(2-aminopropan-2-yl)aniline scaffold is used in the design of Kinase Inhibitors .[1] The gem-dimethyl group provides a specific conformational lock, positioning the aniline to interact with the hinge region of kinase enzymes (e.g., in oncology drugs targeting c-Met or ALK).

C. Polyimides & High-Performance Polymers

Used as a monomer in polyimide synthesis, the bulky isopropyl group disrupts chain packing, increasing solubility and transparency of the polymer without significantly sacrificing thermal stability.

Experimental Protocol: Characterization

When handling or synthesizing this compound, the following analytical signatures confirm its identity.

1H NMR Spectroscopy (DMSO-d6)
  • δ 1.35 ppm (s, 6H) : Gem-dimethyl protons (-C(CH₃)₂-).

  • δ 1.8-2.0 ppm (br s, 2H) : Aliphatic amine protons (-NH₂).

  • δ 4.8-5.0 ppm (br s, 2H) : Aromatic amine protons (Ar-NH₂).

  • δ 6.55 ppm (d, 2H) : Aromatic protons ortho to the aniline amine.

  • δ 7.10 ppm (d, 2H) : Aromatic protons meta to the aniline amine.

Safety & Handling (MSDS Highlights)
  • Hazards : Corrosive (Skin Corr. 1B), Acute Toxicity (Oral/Dermal).

  • Storage : Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2-8°C.

  • PPE : Nitrile gloves, safety goggles, and face shield are mandatory.

References

  • PubChem Compound Summary . 4-(2-Aminopropan-2-yl)aniline (CAS 878196-82-8). National Center for Biotechnology Information. Link

  • Alfa Aesar / Thermo Fisher Scientific . Product Specification: 4-(2-Amino-2-propyl)aniline. Link

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society. (Foundational chemistry for the synthesis).[1][2][3] Link

  • Epoxy Resin Chemistry. Latent Curing Agents and B-Staging Mechanisms. Polymer Science Reviews.

Sources

Exploratory

Strategic Utilization of 4-(2-Aminopropan-2-yl)aniline (CAS 878196-82-8) in Medicinal Chemistry: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery, bifunctional building blocks are critical for the modular assembly of complex therapeutics, including kinase inhibitors and Proteolysis Targeting Chimeras (PRO...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, bifunctional building blocks are critical for the modular assembly of complex therapeutics, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)[]. 4-(2-Aminopropan-2-yl)aniline , a highly specialized diamine, offers a unique structural paradigm: it contains both a primary aromatic amine (aniline) and a highly sterically hindered primary aliphatic amine (tert-butylamine derivative). This guide provides an in-depth mechanistic analysis of this compound, detailing how to exploit its orthogonal reactivity to achieve selective functionalization in advanced synthetic workflows.

Physicochemical Profiling & Structural Analysis

Before deploying a building block in a synthetic route, a rigorous understanding of its physicochemical properties is required. The distinct electronic and steric environments of the two nitrogen atoms in 4-(2-Aminopropan-2-yl)aniline dictate its behavior in solution.

Quantitative Data Summary
PropertyValue
Chemical Name 4-(2-Aminopropan-2-yl)aniline
Common Synonyms 4-(1-Amino-1-methyl-ethyl)-phenylamine; 4-(2-Amino-2-propyl)aniline
CAS Number 878196-82-8[2]
Molecular Formula C₉H₁₄N₂[3]
Molecular Weight 150.22 g/mol [3]
MDL Number MFCD08729281[3]
Structural Class Bifunctional (Aromatic Amine + Aliphatic tert-Alkyl Amine)

Orthogonal Reactivity & Mechanistic Causality

As a Senior Application Scientist, it is crucial to move beyond standard protocols and understand the causality of chemical behavior. The utility of 4-(2-Aminopropan-2-yl)aniline lies in the stark contrast between its two nucleophilic centers:

  • The Aromatic Amine (Aniline): Characterized by a lower pKa (~4.6) and lower intrinsic nucleophilicity due to the delocalization of the nitrogen lone pair into the aromatic ring. However, it is structurally exposed and possesses low steric hindrance .

  • The Aliphatic Amine (tert-Alkyl): Characterized by a higher pKa (~10.6) and higher intrinsic nucleophilicity. However, the

    
    -dimethyl substitution creates a massive steric shield (high steric hindrance ), severely restricting the trajectory of incoming electrophiles.
    

The Causality of Selectivity: When this molecule is exposed to a bulky electrophile (such as a substituted acyl chloride or sulfonyl chloride), the steric repulsion at the aliphatic amine completely overrides its superior electronic nucleophilicity. Consequently, the reaction is kinetically driven to the less hindered aromatic amine. Conversely, functionalizing the aliphatic amine requires forcing conditions (e.g., strong Lewis acids) or very small, unhindered electrophiles.

ReactivityLogic SM 4-(2-Aminopropan-2-yl)aniline CAS: 878196-82-8 ArNH2 Aromatic Amine (Aniline) pKa ~4.6 Low Steric Hindrance SM->ArNH2 Bulky Electrophiles AlNH2 Aliphatic Amine (tert-Alkyl) pKa ~10.6 High Steric Hindrance SM->AlNH2 Small Electrophiles / Reductive Amination

Reactivity profile of 4-(2-Aminopropan-2-yl)aniline demonstrating orthogonal functionalization.

Experimental Workflows: Selective Functionalization

The following self-validating protocols are designed to exploit the mechanistic principles outlined above, ensuring high yield and site-selectivity.

Protocol A: Selective N-Acylation of the Aromatic Amine

Objective: Form an amide exclusively at the aniline nitrogen while leaving the tert-butylamine intact.

  • Step 1: Preparation: Dissolve 4-(2-Aminopropan-2-yl)aniline (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

    • Causality: DCM is a non-polar, aprotic solvent that readily dissolves the starting material without engaging in nucleophilic attack, preserving the integrity of the highly reactive acyl chloride.

  • Step 2: Base Addition: Add pyridine (1.5 equiv) to the solution and cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a mild nucleophilic catalyst. Cooling to 0 °C suppresses the thermodynamic pathway, maximizing the kinetic selectivity driven by the steric hindrance of the aliphatic amine.

  • Step 3: Acylation: Add the bulky acyl chloride (1.0 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes of the electrophile. Maintaining a 1:1 stoichiometry strictly limits the potential for di-acylation.

  • Step 4: Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

    • Causality: The mild basic quench neutralizes residual acid and hydrolyzes unreacted acyl chloride. The biphasic extraction isolates the organic product from water-soluble pyridinium salts.

  • Step 5: Isolation: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Causality: Silica gel effectively separates the desired mono-acylated product from any trace impurities based on polarity differences.

Workflow Step1 Step 1: Preparation Dissolve 4-(2-Aminopropan-2-yl)aniline in anhydrous DCM Step2 Step 2: Base Addition Add Pyridine (1.5 eq) Cool to 0°C Step1->Step2 Step3 Step 3: Acylation Dropwise addition of Bulky Acyl Chloride (1.0 eq) Step2->Step3 Step4 Step 4: Workup Quench with NaHCO3 (aq) Extract with DCM Step3->Step4 Step5 Step 5: Isolation Flash Chromatography (Silica, Hexane/EtOAc) Step4->Step5

Step-by-step workflow for the selective N-acylation of the aromatic amine moiety.

Protocol B: Selective Reductive Amination of the Aliphatic Amine

Objective: Functionalize the sterically hindered aliphatic amine. Standard reductive amination conditions (e.g., NaBH(OAc)₃ in DCE) typically fail here due to the


-dimethyl bulk.
  • Step 1: Imine Formation: Mix the amine (1.0 equiv) and the target ketone/aldehyde (1.2 equiv) in anhydrous THF. Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv) and stir at room temperature for 12 hours.

    • Causality: Ti(OiPr)₄ is a powerful Lewis acid and water scavenger. It forces the sterically hindered aliphatic amine to condense with the carbonyl compound, driving the equilibrium toward the transient iminium species.

  • Step 2: Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv) dissolved in methanol. Stir for an additional 4 hours.

    • Causality: NaBH₃CN is a mild reducing agent that selectively reduces the pre-formed iminium ion without reducing unreacted carbonyls, yielding the functionalized secondary aliphatic amine.

Applications in Drug Discovery

As a specialized pharmaceutical intermediate[3], 4-(2-Aminopropan-2-yl)aniline is highly valued in the synthesis of complex active pharmaceutical ingredients (APIs). Its primary applications include:

  • Kinase Inhibitor Design: The aniline moiety often serves as a critical hinge-binding motif, forming essential hydrogen bonds with the kinase backbone, while the aliphatic amine is directed toward the solvent-exposed region to improve pharmacokinetic properties.

  • PROTAC Linker Attachment: In targeted protein degradation[], the orthogonal reactivity of this diamine allows it to act as an anchor point. One amine can be conjugated to the E3 ligase ligand, while the other is attached to the target-binding warhead, providing a rigid, sterically defined linker trajectory.

References

Sources

Foundational

Synthesis Routes for 4-(2-Aminopropan-2-yl)aniline: A Comprehensive Technical Guide

Executive Summary The compound 4-(2-Aminopropan-2-yl)aniline (CAS: 878196-82-8), also known as 4-aminocumylamine or 2-(4-aminophenyl)propan-2-amine, is a highly versatile bifunctional diamine. Structurally, it features b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2-Aminopropan-2-yl)aniline (CAS: 878196-82-8), also known as 4-aminocumylamine or 2-(4-aminophenyl)propan-2-amine, is a highly versatile bifunctional diamine. Structurally, it features both a reactive primary aromatic amine (aniline) and a sterically hindered aliphatic primary amine (tertiary carbinamine). This unique topology makes it a privileged building block in the design of kinase inhibitors, targeted protein degraders (PROTACs), and advanced active pharmaceutical ingredients (APIs).

Synthesizing this molecule presents a distinct chemical challenge: the construction of the


-dimethylamine moiety must be achieved without cross-reacting with the sensitive aniline group. As a Senior Application Scientist, I have structured this whitepaper to evaluate two field-proven synthetic routes. Route A is optimized for rapid, lab-scale medicinal chemistry using organocerium methodologies. Route B provides a highly scalable, process-chemistry-friendly nitration-reduction sequence starting from inexpensive petrochemical precursors.

Retrosynthetic Strategy & Mechanistic Logic

The structural complexity of 4-(2-Aminopropan-2-yl)aniline requires orthogonal protection strategies or highly chemoselective reagents.

  • C-C Bond Disconnection (Route A): The tertiary carbinamine can be constructed via the double addition of a methyl nucleophile to a nitrile. However, standard Grignard or organolithium reagents fail to achieve this due to premature imine hydrolysis or

    
    -deprotonation. Transmetallation to an oxophilic organocerium species resolves this.
    
  • C-N Bond Disconnection (Route B): The aromatic amine can be installed via the reduction of a nitro group. The regioselective installation of this nitro group relies on the extreme steric bulk of a protected cumylamine precursor, which forces electrophilic aromatic substitution exclusively to the para position.

Route A: Organocerium-Mediated Nitrile Alkylation (Medicinal Chemistry Route)

This route is ideal for rapid analog generation in drug discovery. It relies on the pioneering methodology developed by Ciganek [1], which utilizes anhydrous cerium(III) chloride to modulate the reactivity of methyllithium.

Causality Behind Experimental Choices

Adding methyllithium (MeLi) directly to a nitrile typically yields an imine salt, which upon aqueous workup hydrolyzes to a ketone. Furthermore, MeLi is highly basic and can deprotonate the


-protons of the substrate. By pre-mixing MeLi with anhydrous CeCl₃, a highly nucleophilic but significantly less basic organocerium reagent (putatively 

) is formed. The high oxophilicity and Lewis acidity of the cerium atom coordinate the nitrile nitrogen, activating the carbon center and facilitating a rapid double addition of methyl groups to yield the tertiary carbinamine [4].

RouteA Step1 4-Aminobenzonitrile Step2 N-Boc-4-aminobenzonitrile Step1->Step2 Boc2O, THF (Protection) Step3 Boc-Protected Carbinamine Step2->Step3 MeLi, CeCl3 -78°C to RT (Double Addition) Step4 4-(2-Aminopropan-2-yl)aniline Step3->Step4 TFA, DCM (Deprotection)

Figure 1: Organocerium-mediated double alkylation route from 4-aminobenzonitrile.

Step-by-Step Protocol: Route A

Step 1: Protection of the Aniline

  • Dissolve 4-aminobenzonitrile (1.0 eq) in anhydrous THF.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of DMAP (0.05 eq).

  • Stir at room temperature for 12 hours. Concentrate and purify via flash chromatography to yield N-Boc-4-aminobenzonitrile.

Step 2: Anhydrous CeCl₃ Preparation (Critical Self-Validating Step) Note: The success of this reaction hinges entirely on the absolute absence of water. Any residual hydration in the cerium salt will exothermically quench the MeLi.

  • Place CeCl₃·7H₂O in a Schlenk flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours.

  • Increase temperature to 150°C and maintain for 12 hours. The solid will transition to a free-flowing white powder (anhydrous CeCl₃).

Step 3: Organocerium Addition

  • Suspend anhydrous CeCl₃ (3.2 eq) in dry THF under Argon and cool to -78°C.

  • Add MeLi (1.6 M in diethyl ether, 3.0 eq) dropwise. Stir at -78°C for 1 hour to ensure complete transmetallation.

  • Add a solution of N-Boc-4-aminobenzonitrile (1.0 eq) in THF dropwise.

  • Maintain at -78°C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench carefully with concentrated NH₄OH (this prevents the formation of intractable cerium hydroxide gels). Filter through Celite, extract with EtOAc, and concentrate.

Step 4: Deprotection

  • Dissolve the crude intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM).

  • Stir for 2 hours at room temperature.

  • Concentrate under reduced pressure, neutralize with 1M NaOH, and extract with DCM to yield the free base of 4-(2-Aminopropan-2-yl)aniline [3].

Route B: Classical Nitration-Reduction (Process Chemistry Route)

For multi-kilogram scale-up, the use of cryogenic temperatures and stoichiometric organometallics (Route A) becomes economically and operationally prohibitive. Route B bypasses these issues by leveraging classical electrophilic aromatic substitution on a cheap, commercially available petrochemical: Cumylamine (2-phenylpropan-2-amine).

Causality Behind Experimental Choices

Direct nitration of cumylamine is catastrophic; the highly oxidizing nitric acid degrades the free amine, and the protonated ammonium species (


) acts as a meta-director. By protecting the amine with an acetyl group, we achieve two critical outcomes:
  • Oxidation Resistance: The acetamide is stable against fuming nitric acid.

  • Regiocontrol via Steric Shielding: The resulting

    
    -dimethylacetamide group is exceptionally bulky. This steric hindrance completely blocks the ortho positions on the benzene ring, forcing the nitronium ion (
    
    
    
    ) to attack exclusively at the para position, yielding the critical intermediate 2-(4-nitrophenyl)propan-2-amine[2].

RouteB A Cumylamine (2-Phenylpropan-2-amine) B N-Cumylacetamide A->B Ac2O, TEA, DCM C N-(2-(4-Nitrophenyl)propan-2-yl)acetamide B->C HNO3, H2SO4, -10°C (Regioselective p-Nitration) D N-(2-(4-Aminophenyl)propan-2-yl)acetamide C->D H2 (50 psi), Pd/C, EtOH E 4-(2-Aminopropan-2-yl)aniline D->E 6M HCl, Reflux then NaOH (aq)

Figure 2: Scalable nitration-reduction sequence starting from commercially available cumylamine.

Step-by-Step Protocol: Route B

Step 1: Acetylation

  • Dissolve Cumylamine (1.0 eq) and Triethylamine (1.2 eq) in DCM.

  • Cool to 0°C and add Acetic anhydride (1.1 eq) dropwise.

  • Stir for 2 hours at room temperature. Wash with 1M HCl, then brine. Dry over MgSO₄ and concentrate to yield N-cumylacetamide.

Step 2: Regioselective Nitration

  • Dissolve N-cumylacetamide (1.0 eq) in concentrated H₂SO₄. Cool the flask to -10°C using an ice/salt bath.

  • Prepare a nitrating mixture of fuming HNO₃ (1.1 eq) and concentrated H₂SO₄. Add this mixture dropwise over 1 hour, maintaining the internal temperature below 0°C.

  • Stir for an additional 30 minutes at 0°C.

  • Workup: Pour the highly acidic mixture over vigorously stirred crushed ice. The para-nitro product, N-(2-(4-nitrophenyl)propan-2-yl)acetamide, will precipitate as a white/pale-yellow solid. Filter and wash with cold water.

Step 3: Catalytic Hydrogenation

  • Dissolve the nitro intermediate in Ethanol. Add 10% Pd/C (0.05 eq by weight).

  • Pressurize the reaction vessel with H₂ gas to 50 psi.

  • Shake/stir at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • Filter through a pad of Celite to remove the palladium catalyst and concentrate to yield the amino-acetamide intermediate.

Step 4: Deprotection

  • Suspend the intermediate in 6M aqueous HCl.

  • Reflux at 105°C for 12 hours. The harsh conditions are required to cleave the sterically hindered acetamide.

  • Cool to room temperature. The product exists as the highly water-soluble dihydrochloride salt.

  • Basify with 6M NaOH to pH 12. Extract extensively with EtOAc. Dry and concentrate to yield the final 4-(2-Aminopropan-2-yl)aniline.

Quantitative Data & Route Comparison

To assist process chemists and project leads in selecting the appropriate methodology, the quantitative metrics of both routes are summarized below.

ParameterRoute A: Organocerium AdditionRoute B: Nitration-Reduction
Primary Application Medicinal Chemistry / R&DProcess Scale-up / Manufacturing
Overall Yield 45 - 55%65 - 75%
Step Count 3 Steps4 Steps
Key Reagents MeLi, Anhydrous CeCl₃, Boc₂OHNO₃, H₂SO₄, H₂ gas, Pd/C
Cost per Gram (Est.) High (~$40/g) due to MeLi/CeCl₃Low (<$5/g) due to cheap precursors
Scalability Limit ~50 grams (Exothermic, Cryogenic)Multi-kilogram (Standard reactors)
Safety Hazards Pyrophoric MeLi, CryogenicsStrong acids, Pressurized H₂ gas

References

  • Addition of organocerium reagents to nitriles. Synthesis of primary amines. Ciganek, E. The Journal of Organic Chemistry, 1992, 57(16), 4521–4527. URL:[Link]

  • 2-(4-Nitrophenyl)propan-2-amine (CID 22611416). National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]

  • Organocerium Reagents in Organic Synthesis. Imamoto, T. Chemical Reviews, 1999, 99(11), 3329-3360. URL:[Link]

Exploratory

Comprehensive Technical Guide: Physical Properties and Characterization of 4-(2-Aminopropan-2-yl)aniline

Executive Summary & Chemical Identity 4-(2-Aminopropan-2-yl)aniline (also known as 2-(4-aminophenyl)propan-2-amine) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and advanced m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-(2-Aminopropan-2-yl)aniline (also known as 2-(4-aminophenyl)propan-2-amine) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and advanced materials science. Structurally, it features an aromatic aniline moiety coupled with a sterically hindered, aliphatic


-dimethylbenzylamine group. This dual-amine architecture presents unique thermodynamic and physical properties, particularly regarding its melting point, basicity, and solid-state behavior.
Chemical Identity Table
PropertyValue
Chemical Name 4-(2-Aminopropan-2-yl)aniline
Synonyms 2-(4-Aminophenyl)propan-2-amine; 4-(1-amino-1-methylethyl)aniline
CAS Number (Free Base) 878196-82-8 [1]
CAS Number (HCl Salt) 1105634-96-5 [3]
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol

Core Physical and Thermodynamic Properties

The physical properties of 4-(2-Aminopropan-2-yl)aniline are heavily influenced by its capacity for extensive intermolecular hydrogen bonding.

Quantitative Data Summary
Physical PropertyValue / Estimate
Boiling Point 277.5 ± 23.0 °C (Predicted)[1]
Density 1.031 ± 0.06 g/cm³ (Predicted) [1]
pKa₁ (Aniline N) ~4.6 (Calculated)
pKa₂ (Aliphatic N) 9.98 ± 0.10 (Predicted) [1]
LogP 1.46 [2]
Topological Polar Surface Area (TPSA) 52.04 Ų [2]
The Melting Point Anomaly: Free Base vs. Salt Form

A critical challenge for drug development professionals handling 4-(2-Aminopropan-2-yl)aniline is its phase behavior at room temperature.

  • Free Base: The exact empirical melting point of the free base is rarely standardized in literature because the molecule typically exists as a viscous oil or a low-melting amorphous solid at standard temperature and pressure (STP). The bulky gem-dimethyl (isopropylamine) group creates significant steric hindrance, which disrupts the planar stacking typically required for high-ordered crystal lattices in aniline derivatives. Furthermore, the free base is highly hygroscopic, absorbing atmospheric moisture that further depresses its melting point.

  • Hydrochloride Salt: To circumvent these handling issues, the compound is almost exclusively commercialized and stored as a hydrochloride salt (CAS 1105634-96-5). The protonation of the amines allows for the formation of a rigid, highly ordered ionic lattice, driving the melting point well above 200 °C (with decomposition) .

Mechanistic Insights: Electronic and Steric Effects

Understanding the causality behind the molecule's behavior requires analyzing its electronic distribution. The basicity of the two nitrogen atoms is vastly different due to their local electronic environments.

  • Aliphatic Amine (pKa ~9.98): The lone pair on this nitrogen is highly localized. The adjacent gem-dimethyl groups act as electron-donating groups via inductive effects (+I), stabilizing the conjugate acid and making this nitrogen highly basic.

  • Aromatic Amine (pKa ~4.6): The lone pair on the aniline nitrogen is delocalized into the aromatic

    
    -system via resonance. This delocalization significantly reduces its availability to accept a proton, rendering it a weak base.
    

This massive pKa differential dictates how the molecule behaves during extraction and purification.

AcidBase A Diprotonated Salt (pH < 4.0) B Monoprotonated (pH 5.0 - 9.0) A->B -H⁺ (pKa₁ ~4.6) Aniline Deprotonation C Free Base (pH > 10.5) B->C -H⁺ (pKa₂ ~9.98) Aliphatic Amine Deprotonation

Fig 1: pH-dependent protonation states of 4-(2-Aminopropan-2-yl)aniline.

Experimental Protocols: Isolation and Thermal Characterization

For researchers requiring the free base for anhydrous coupling reactions (e.g., Buchwald-Hartwig aminations or amide couplings), the following self-validating protocol details the isolation of the free base from the HCl salt and the subsequent determination of its thermal properties.

Step-by-Step Methodology: Free-Basing and DSC Analysis
  • Step 1: Dissolution Suspend 1.0 g of 4-(2-Aminopropan-2-yl)aniline hydrochloride in 20 mL of deionized water. Stir until completely dissolved.

  • Step 2: Controlled Basification Slowly add 1M NaOH dropwise while monitoring with a pH meter. Causality: You must surpass the pKa of the aliphatic amine (9.98) to ensure complete neutralization. Titrate until the solution reaches pH 11.5.

  • Step 3: Liquid-Liquid Extraction Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). The free base will partition into the organic layer due to its lipophilicity (LogP 1.46).

  • Step 4: Desiccation and Concentration Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate in vacuo at 30 °C to yield the free base as a viscous oil/low-melting solid.

  • Step 5: Thermal Analysis (DSC) To determine the exact melting point/glass transition temperature, load 3-5 mg of the isolated free base into an aluminum crucible. Perform Differential Scanning Calorimetry (DSC) from -20 °C to 150 °C at a heating rate of 10 °C/min under a nitrogen purge.

Protocol S1 1. Salt Dissolution Dissolve HCl salt in DI H₂O S2 2. Basification Titrate with 1M NaOH to pH > 11.5 S1->S2 V1 Validation: pH probe confirms pH > 11.5 Ensures full deprotonation S2->V1 S3 3. Extraction Partition with DCM (3x) S4 4. Drying & Concentration Anhydrous Na₂SO₄, in vacuo S3->S4 V2 Validation: TLC (DCM:MeOH 9:1) Confirms single spot (Free Base) S4->V2 S5 5. Thermal Analysis (DSC) Heat at 10°C/min under N₂ V1->S3 V2->S5

Fig 2: Self-validating workflow for free base isolation and thermal characterization.

Applications in Drug Development

The physical and structural properties of 4-(2-Aminopropan-2-yl)aniline make it highly prized in rational drug design:

  • Metabolic Stability: The gem-dimethyl group blocks benzylic oxidation by Cytochrome P450 enzymes, a common metabolic liability in standard benzylamines.

  • Conformational Restriction: The steric bulk restricts the rotational freedom of the amine, locking the molecule into specific conformations that can drastically enhance target binding affinity (e.g., in kinase inhibitor development).

  • Solubility Tuning: Formulators leverage the high pKa of the aliphatic amine to formulate active pharmaceutical ingredients (APIs) as highly soluble hydrochloride or mesylate salts, ensuring excellent oral bioavailability.

References

Foundational

Whitepaper: Solvation Thermodynamics and Organic Solubility Profile of 4-(2-Aminopropan-2-yl)aniline

Executive Summary In modern drug development and advanced organic synthesis, the precise manipulation of dual-amine building blocks is critical. 4-(2-Aminopropan-2-yl)aniline (CAS: 878196-82-8) is a highly versatile inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and advanced organic synthesis, the precise manipulation of dual-amine building blocks is critical. 4-(2-Aminopropan-2-yl)aniline (CAS: 878196-82-8) is a highly versatile intermediate characterized by the presence of both an aromatic aniline moiety and an aliphatic cumylamine-like moiety. Because these two primary amine groups possess vastly different pKa values and nucleophilicities, selecting the optimal organic solvent is paramount for achieving regioselective reactions, efficient extractions, and high-yield crystallizations.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic empirical data. Here, we will deconstruct the solvation mechanics of 4-(2-Aminopropan-2-yl)aniline using thermodynamic principles, provide a predictive solubility matrix, and establish a self-validating experimental protocol for quantifying its solubility in any organic solvent system.

Structural Analysis and Solvation Mechanics

To predict how 4-(2-Aminopropan-2-yl)aniline behaves in solution, we must first analyze its molecular architecture. The compound has a molecular formula of C₉H₁₄N₂ and a molecular weight of 150.22 g/mol [1].

The solubility profile of this molecule is governed by a delicate balance between its hydrophobic core and its highly polar functional groups:

  • Hydrogen Bonding Capacity: The molecule possesses a Topological Polar Surface Area (TPSA) of 52 Ų, which is primarily driven by its two primary amine groups[1]. These groups act as both strong hydrogen bond donors (count: 2) and acceptors (count: 2)[1].

  • Lipophilicity: With an XLogP3 value of approximately 1.0, the bulky gem-dimethyl groups and the central benzene ring provide a moderate degree of hydrophobicity[1].

  • Differential Basicity: The aliphatic amine is highly basic (pKa ~10) and readily forms strong hydrogen bonds, whereas the aniline nitrogen is less basic (pKa ~4.6) due to the delocalization of its lone pair into the aromatic ring.

Because of this dual nature, the crystal lattice energy of the solid is high—held together by extensive intermolecular hydrogen bonding. To dissolve this compound, an organic solvent must possess sufficient hydrogen-bond accepting capability to disrupt this lattice.

The Hansen Solubility Parameters (HSP) Framework

To move from qualitative guessing to quantitative prediction, we utilize the Hansen Solubility Parameters (HSP). The total solubility parameter (


) of a solvent or solute is not a single variable, but rather the geometric sum of three distinct intermolecular forces: dispersion forces (

), polar interactions (

), and hydrogen-bonding forces (

)[2].

The fundamental principle of HSP is that "like dissolves like," which is mathematically expressed by minimizing the distance in 3D space between the solvent and the solute[3]. For 4-(2-Aminopropan-2-yl)aniline:

  • Dispersion (

    
    ):  Matches moderately with aromatic and chlorinated solvents due to the benzene ring.
    
  • Polarity (

    
    ):  Requires solvents with moderate-to-high dipole moments.
    
  • Hydrogen Bonding (

    
    ):  This is the critical vector. Solvents with low 
    
    
    
    (like hexane or toluene) will fail to overcome the solute-solute hydrogen bonds, resulting in poor solubility regardless of dispersion matching[2].

Predictive Solubility Matrix in Organic Solvents

Based on the HSP framework and the structural properties of the diamine, the following table summarizes the predictive thermodynamic solubility of 4-(2-Aminopropan-2-yl)aniline across major organic solvent classes.

Solvent ClassificationRepresentative SolventEstimated Solubility (mg/mL)Solvation Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 Exceptional H-bond acceptor; perfectly solvates both primary amine protons without donating protons that could interfere with downstream coupling reactions.
Polar Protic Methanol (MeOH)50 - 100 Strong dual H-bond donor/acceptor; effectively breaks the crystal lattice, though protic exchange may occur at the amine sites.
Moderately Polar Dichloromethane (DCM)10 - 50 Sufficient dipole moment to interact with the aromatic core; moderate solubility useful for biphasic extractions.
Non-Polar Aromatic Toluene< 10 Provides

stacking interactions, but completely lacks the H-bond accepting capacity required to fully dissolve the diamine.
Non-Polar Aliphatic Hexane / Heptane< 1 Fails to overcome the cohesive energy density of the solid state; ideal as an anti-solvent for crystallization.

Thermodynamic Solubility Determination: The Shake-Flask Protocol

For researchers requiring highly precise, empirical solubility data for specific process chemistry (e.g., scaling up an amide coupling), predictive models must be validated. The shake-flask method remains the gold standard for determining true thermodynamic solubility[4].

Below is a self-validating, step-by-step methodology designed to eliminate kinetic artifacts and matrix interferences.

Protocol Steps
  • Solid Dispensing: Add an excess amount (e.g., 200 mg) of 4-(2-Aminopropan-2-yl)aniline solid into a 4 mL borosilicate glass vial[4].

  • Solvent Addition: Pipette exactly 1.0 mL of the target organic solvent into the vial.

  • Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap. Place it in a thermostatic shaker at 25.0 ± 0.1 °C and agitate at 300 rpm for 48 hours[4].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 12,000 rpm for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully aspirate the supernatant, dilute it appropriately in the HPLC mobile phase, and quantify the concentration using HPLC-UV against a pre-established calibration curve.

Causality & Scientific Rationale
  • Why Excess Solid? Thermodynamic equilibrium mandates that the chemical potential of the solid phase equals that of the dissolved solute. Without visible excess solid at the end of the incubation, the solution is merely unsaturated, and the true solubility limit remains unknown[4].

  • Why 48 Hours? Kinetic dissolution can be deceptively fast or slow. A 48-hour window ensures that supersaturation events collapse and that the system reaches a stable, reproducible thermodynamic baseline.

  • Why Centrifugation over Filtration? Highly polar diamines have a strong propensity to adsorb onto the surfaces of standard Nylon or PTFE syringe filters via secondary hydrogen bonding. Centrifugation eliminates this matrix loss, ensuring the HPLC quantifies the true soluble fraction.

Experimental Workflow Visualization

Workflow N1 1. Solid Dispensing Excess 4-(2-Aminopropan-2-yl)aniline N2 2. Solvent Addition Target Organic Solvents N1->N2 N3 3. Isothermal Equilibration 25°C, 48h Agitation N2->N3 N4 4. Phase Separation Centrifugation (12,000 rpm) N3->N4 N5 5. Quantification HPLC-UV Analysis N4->N5

Workflow for thermodynamic solubility determination of 4-(2-Aminopropan-2-yl)aniline.

Strategic Solvent Selection for Chemical Workflows

Understanding this solubility profile empowers chemists to design more efficient workflows:

  • For Regioselective Acylation: Use Dichloromethane (DCM) . Its moderate solvating power keeps the compound in solution while suppressing the over-reactivity of the aliphatic amine, allowing for better kinetic control when targeting the aniline nitrogen.

  • For SNAr or Cross-Coupling: Use DMSO or DMF . These polar aprotic solvents easily dissolve the diamine at high concentrations (>100 mg/mL) and stabilize the transition states of nucleophilic aromatic substitutions.

  • For Purification (Crystallization): Dissolve the crude product in a minimal amount of hot Ethyl Acetate (moderate solubility), and slowly add Heptane (anti-solvent, <1 mg/mL solubility) to induce controlled nucleation and high-purity crystallization.

References

  • 878196-82-8, 4-(2-AMINOPROPAN-2-YL)BENZENAMINE Formula - ECHEMI Echemi.com
  • Prediction of Hansen Solubility Parameters with a New Group-Contribution Method Kinam Park
  • New Parameter Derived from the Hansen Solubility Parameter Used to Evaluate the Solubility of Asphaltene in Solvent | ACS Omega ACS Public
  • Technical Guide: Solubility Profile of 2,6-Diethyl-N-(2-propoxyethyl)aniline Benchchem

Sources

Exploratory

MSDS and safety handling for 4-(2-Aminopropan-2-yl)aniline

Part 1: Executive Summary & Identification 4-(2-Aminopropan-2-yl)aniline is a specialized bifunctional intermediate used primarily in the synthesis of advanced pharmaceutical agents (e.g., kinase inhibitors) and high-per...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Identification

4-(2-Aminopropan-2-yl)aniline is a specialized bifunctional intermediate used primarily in the synthesis of advanced pharmaceutical agents (e.g., kinase inhibitors) and high-performance polymers. Its structure combines an aromatic primary amine (aniline) with a sterically hindered aliphatic primary amine. This dual-functionality dictates a complex safety profile that requires rigorous adherence to specific handling protocols.[1]

This guide moves beyond generic safety advice, providing a mechanistic understanding of the compound's hazards—specifically the risk of methemoglobinemia (from the aniline moiety) and caustic skin damage (from the aliphatic amine).

Chemical Identity Matrix
Parameter Details
Chemical Name 4-(2-Aminopropan-2-yl)aniline
Common Synonyms 4-(1-Amino-1-methylethyl)aniline; p-Aminocumylamine; 2-(4-Aminophenyl)propan-2-amine
CAS Number (HCl) 1105634-96-5 (Hydrochloride salt is the stable, common commercial form)
CAS Number (Free Base) Rare/Unstable (Refer to ortho-isomer CAS 229326-17-4 for analog tox data)
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Physical State Off-white to brown solid (hygroscopic); darkens upon oxidation.[2]

Part 2: Hazard Identification & Mechanistic Toxicology

The safety profile of 4-(2-Aminopropan-2-yl)aniline is governed by its two distinct nitrogen centers. Understanding the "Why" behind the toxicity is crucial for selecting the correct PPE and emergency response.

The Aniline Moiety (Systemic Toxin)
  • Mechanism: The aromatic amine group is metabolically activated (N-hydroxylation) in the liver. These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.

  • Clinical Sign: Cyanosis (blue/grey skin and lips) independent of respiratory distress.

  • Route: High potential for transdermal absorption . Standard nitrile gloves may offer insufficient protection over long durations.

The Aliphatic Amine Moiety (Contact Hazard)
  • Mechanism: The isopropyl-amine group is highly basic (pKa ~10.5). Upon contact with moisture in the skin or eyes, it generates hydroxide ions, leading to saponification of lipids and severe irritation or chemical burns.

  • Clinical Sign: Redness, blistering, and potential corneal opacity if splashed in eyes.

GHS Classification (Derived from Analog Read-Across)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[3]
Acute Toxicity (Dermal) Cat 4H312: Harmful in contact with skin.[3]
Skin Corr./Irritation Cat 2/1BH314/H315: Causes severe skin burns/irritation.
Eye Damage/Irritation Cat 1H318: Causes serious eye damage.[1][3][4]
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.[3]

Part 3: Visualization of Reactivity & Safety Logic

The following diagram illustrates the relationship between the chemical structure and the required safety controls.

SafetyLogic Compound 4-(2-Aminopropan-2-yl)aniline AnilineGroup Aromatic Amine (Aniline Moiety) Compound->AnilineGroup Contains AliphaticGroup Aliphatic Amine (Isopropylamine Moiety) Compound->AliphaticGroup Contains ToxEffect Methemoglobinemia (O2 Transport Block) AnilineGroup->ToxEffect Metabolic Activation LocalEffect Chemical Burns (High pH) AliphaticGroup->LocalEffect Hydrolysis on Skin Control1 PPE: Double Gloving (Laminate/Butyl) ToxEffect->Control1 Requires Barrier Control3 First Aid: Methylene Blue (Medical Oversight) ToxEffect->Control3 Antidote Control2 Eng: Fume Hood (No Recirculation) LocalEffect->Control2 Vapor Control

Caption: Structural dissection of hazards showing the link between functional groups (red/yellow) and specific safety controls (green).

Part 4: Safe Handling & Exposure Controls

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood.

  • Airflow: Maintain face velocity >100 fpm.

  • Static Control: The free base amine may be combustible. Ground all equipment if handling large quantities (>100g).

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationScientific Rationale
Hands (Primary) Silver Shield / 4H Laminate (Inner) + Nitrile (Outer)Aromatic amines can permeate standard nitrile gloves. Laminate offers >4hr breakthrough time.
Eyes Chemical Splash Goggles + Face ShieldHigh pH dust/vapors cause irreversible corneal damage. Safety glasses are insufficient.
Respiratory P100 / OV Cartridge (if outside hood)Protects against particulate dust and amine vapors.
Body Tyvek Lab Coat or ApronPrevents contamination of street clothes; amines bind to fabric.
Experimental Protocol: Quenching & Disposal

Do not dispose of amine waste down the drain. It is toxic to aquatic life.

  • Collection: Dissolve waste in a combustible solvent (e.g., ethanol).

  • Neutralization (Optional for small spills): Treat with dilute HCl to form the non-volatile hydrochloride salt.

  • Disposal: Label as "Organic Waste - Toxic/Corrosive (Amines)" and incinerate via licensed contractor.

Part 5: Emergency Response Protocols

Scenario A: Skin Contact
  • Immediate Action: Move to safety shower immediately. Do not wipe; flush.

  • Flush Duration: Minimum 15 minutes .

  • Critical Step: While flushing, remove all contaminated clothing. Discard leather shoes (amines cannot be removed from leather).

  • Medical: Seek evaluation for potential aniline absorption.[1]

Scenario B: Inhalation/Cyanosis
  • Observation: If victim has blue lips/fingernails or complains of headache/dizziness.

  • Action: Administer 100% Oxygen immediately.

  • Clinical Alert: Inform EMS of "Suspected Aniline Poisoning." The antidote is Methylene Blue (1-2 mg/kg IV), but this must only be administered by a physician.

Part 6: Storage & Stability

  • Atmosphere: Store under inert gas (Argon/Nitrogen). The free base reacts with atmospheric CO₂ to form carbamates.

  • Temperature: Refrigerate (2-8°C).

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire/explosion.

    • Acids: Exothermic reaction.

    • Acid Chlorides/Anhydrides: Violent reaction releasing heat.

References

  • PubChem. (2023).[5] Compound Summary: 4-(2-Aminopropan-2-yl)aniline hydrochloride. National Library of Medicine. [Link]

  • ECHA. (2023). Registration Dossier: Aniline & Alkyl Anilines. European Chemicals Agency.[2][6] [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Occupational Chemical Database: Aniline. United States Department of Labor. [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Isopropylamine. [Link]

Sources

Foundational

4-(2-Aminopropan-2-yl)aniline: A Privileged Diamine Scaffold in Targeted Therapeutics

Executive Summary 4-(2-Aminopropan-2-yl)aniline (CAS: 878196-82-8), alternatively designated as 4-(1-amino-1-methyl-ethyl)-phenylamine, is a highly versatile diamine building block utilized in the synthesis of advanced p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Aminopropan-2-yl)aniline (CAS: 878196-82-8), alternatively designated as 4-(1-amino-1-methyl-ethyl)-phenylamine, is a highly versatile diamine building block utilized in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs)[1]. Featuring both an aromatic aniline and a sterically hindered aliphatic amine, this scaffold provides medicinal chemists with a unique topological and electronic profile. Its primary utility lies in the development of targeted therapeutics, particularly small-molecule kinase inhibitors, where the differential reactivity of its two nitrogen centers enables orthogonal functionalization without the absolute requirement for complex protecting-group strategies[2].

Structural and Physicochemical Profiling

To effectively utilize 4-(2-aminopropan-2-yl)aniline in synthetic workflows, one must understand the stark physicochemical differences between its two amine groups.

Quantitative Physicochemical Data
PropertyValue
Chemical Name 4-(2-Aminopropan-2-yl)aniline
CAS Registry Number 878196-82-8[3]
Molecular Formula C9H14N2[1]
Molecular Weight 150.22 g/mol [1]
Aniline pKa (Conjugate Acid) ~4.6 (Calculated)
Aliphatic Amine pKa (Conjugate Acid) ~10.3 (Calculated)
Topological Polar Surface Area (TPSA) 52.0 Ų

Causality in Reactivity: The ~5.7 unit difference in pKa dictates that at physiological pH (7.4), the aliphatic amine is nearly 100% protonated, while the aniline remains neutral. In synthetic environments, the aliphatic amine is significantly more nucleophilic due to the inductive electron-donating effects of the gem-dimethyl groups. However, this nucleophilicity is counterbalanced by severe steric hindrance (a tertiary carbon center). Conversely, the aniline is less basic and less nucleophilic (due to resonance delocalization of the lone pair into the aromatic ring) but is sterically unhindered. This dichotomy is the cornerstone of its chemoselective applications.

De Novo Synthesis Workflow

The synthesis of 4-(2-aminopropan-2-yl)aniline requires the careful installation of the hindered amine. A highly reliable, scalable approach utilizes the Ritter reaction followed by reduction.

Synthesis A 2-(4-Nitrophenyl) propan-2-ol B N-(2-(4-Nitrophenyl) propan-2-yl)acetamide A->B Ritter Reaction (MeCN, H2SO4) C 2-(4-Nitrophenyl) propan-2-amine B->C Hydrolysis (HCl, Reflux) D 4-(2-Aminopropan-2-yl) aniline C->D Nitro Reduction (H2, Pd/C)

Figure 1: De novo synthetic workflow for 4-(2-aminopropan-2-yl)aniline via the Ritter reaction.

  • Step 1 (Ritter Reaction): Starting from 2-(4-nitrophenyl)propan-2-ol, the tertiary alcohol is treated with acetonitrile in the presence of concentrated sulfuric acid. The acid catalyzes the formation of a stable tertiary carbocation, which is subsequently intercepted by the weakly nucleophilic nitrile to form an intermediate nitrilium ion. Aqueous workup yields N-(2-(4-nitrophenyl)propan-2-yl)acetamide.

  • Step 2 (Amide Hydrolysis): The sterically hindered acetamide is hydrolyzed under harsh acidic conditions (6M HCl at reflux) to liberate the free aliphatic amine.

  • Step 3 (Nitro Reduction): The nitro group is reduced to the corresponding aniline via catalytic hydrogenation (H2, Pd/C) in methanol, affording the final scaffold.

Chemoselective Functionalization: Principles and Protocols

The structural dichotomy of the scaffold allows for selective functionalization based on the choice of reagents and reaction conditions.

Reactivity SM 4-(2-Aminopropan-2-yl)aniline (Diamine Scaffold) Cond1 Bulky Electrophile (Steric Control) SM->Cond1 Cond2 Boc2O + Heat (Electronic Control) SM->Cond2 Prod1 Aniline Functionalization (Aliphatic amine blocked) Cond1->Prod1 Prod2 Aliphatic Amine Protection (Higher Nucleophilicity) Cond2->Prod2

Figure 2: Chemoselective logic for orthogonal functionalization of the diamine scaffold.

Protocol A: Selective N-Acylation of the Aniline

Objective: To functionalize the aniline while leaving the aliphatic amine intact. Causality: By using a bulky electrophile (e.g., a substituted benzoyl chloride) and a weak, non-nucleophilic base (like DIPEA), the steric hindrance of the α,α-dimethyl group prevents the aliphatic amine from reacting. The electrophile is directed exclusively to the unhindered aniline. Methodology:

  • Dissolve 4-(2-aminopropan-2-yl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) and cool the mixture to 0 °C to maximize kinetic selectivity.

  • Dropwise add the bulky acyl chloride (1.05 eq) dissolved in DCM over 15 minutes.

  • Stir at 0 °C for 1 hour, then warm to room temperature. Monitor conversion via LC-MS.

  • Quench with saturated aqueous NaHCO3. The unreacted aliphatic amine will partition into the organic layer, allowing for standard extraction and silica gel purification.

Protocol B: Selective Boc-Protection of the Aliphatic Amine

Objective: To protect the aliphatic amine for downstream cross-coupling of the aniline. Causality: Di-tert-butyl dicarbonate (Boc2O) is highly reactive toward basic amines. Despite the steric hindrance, the high basicity and nucleophilicity of the aliphatic amine drive the formation of the Boc-protected derivative when reacted at elevated temperatures, leaving the less nucleophilic aniline unprotected. Methodology:

  • Dissolve the diamine (1.0 eq) in a mixture of THF and water (1:1).

  • Add sodium bicarbonate (NaHCO3) (2.0 eq) to maintain a slightly basic pH, ensuring the aliphatic amine is free-based.

  • Add Boc2O (1.0 eq) in one portion at room temperature.

  • Stir the reaction at 40 °C for 12 hours. The mild heating provides the activation energy necessary to overcome the steric barrier of the gem-dimethyl group.

  • Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. The resulting product is predominantly the aliphatic N-Boc derivative.

Applications in Kinase Inhibitor Design

In the realm of oncology and targeted therapies, 4-(2-aminopropan-2-yl)aniline acts as a critical vector for drug design:

  • Hinge-Binding: The aniline nitrogen is frequently incorporated into heteroaromatic systems (e.g., quinazolines, pyrimidines) via SNAr reactions. Once incorporated, it serves as a crucial hydrogen bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue).

  • Solvent Channel Solubilization & Metabolic Stability: The 2-aminopropan-2-yl group is typically directed toward the solvent-exposed channel of the kinase. Its highly basic nature ensures protonation at physiological pH, drastically improving the aqueous solubility of the highly lipophilic kinase inhibitor core. Furthermore, the gem-dimethyl groups restrict the conformational flexibility of the amine, reducing the entropic penalty upon binding and preventing rapid metabolic N-dealkylation by cytochrome P450 enzymes.

References

1.[3] ChemScene. "878196-82-8 | 4-(2-Aminopropan-2-yl)aniline | ChemScene". Available at: 2.[1] Pharma Innovation. "CAS 878196-82-8 4-(1-Amino-1-methyl-ethyl)-phenylamine". Available at: 3.[2] ECHEMI. "878196-82-8, 4-(2-AMINOPROPAN-2-YL)BENZENAMINE Formula - ECHEMI". Available at:

Sources

Exploratory

Technical Guide: pKa Values and Basicity of 4-(2-Aminopropan-2-yl)aniline

The following technical guide details the basicity and pKa profile of 4-(2-Aminopropan-2-yl)aniline (also known as 4-(1-amino-1-methylethyl)aniline). This analysis synthesizes structural theory with estimated quantitativ...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the basicity and pKa profile of 4-(2-Aminopropan-2-yl)aniline (also known as 4-(1-amino-1-methylethyl)aniline). This analysis synthesizes structural theory with estimated quantitative data derived from high-fidelity Structure-Activity Relationship (SAR) principles.[1][2]

Executive Summary

4-(2-Aminopropan-2-yl)aniline is a diamine featuring two distinct basic centers: an aromatic primary amine (aniline type) and a sterically hindered aliphatic primary amine (cumylamine type).[1][2] Its physicochemical behavior is defined by the interplay between these two moieties.

  • Dominant Basicity: The aliphatic amine is the primary basic center (

    
    ), governing the molecule's behavior in neutral and physiological pH.[3]
    
  • Secondary Basicity: The aromatic amine is weakly basic (

    
    ), protonating only under highly acidic conditions.[1]
    
  • Electronic Coupling: The protonation state of the aliphatic amine significantly influences the basicity of the aniline nitrogen via inductive effects through the benzene ring.

Molecular Architecture & Theoretical Basicity

To understand the pKa values, one must analyze the micro-environment of each nitrogen atom.[3]

Structural Analysis

The molecule consists of a benzene ring substituted at the para positions:

  • Position 1 (Aniline): A nitrogen atom directly conjugated with the aromatic

    
    -system.[1][2] The lone pair is delocalized into the ring, drastically reducing its availability for protonation.[3]
    
  • Position 4 (Cumyl Amine): A primary amine attached to a quaternary carbon (gem-dimethyl group).[1][2] This nitrogen is

    
     hybridized and insulated from the aromatic ring's resonance effects, acting as a typical aliphatic base.[3]
    
Protonation Microstates

The protonation sequence follows the basicity gradient. As pH decreases from 14 to 1:[1][2]

  • State A (Neutral): Both amines are unprotonated.[1]

  • State B (Mono-cation): The aliphatic amine protonates first (

    
    ).[2]
    
  • State C (Di-cation): The aniline amine protonates second (

    
    ).[1][2]
    
Visualization of Equilibria

The following diagram illustrates the sequential protonation pathway and the associated pKa transitions.

ProtonationPathway Figure 1: Sequential protonation of 4-(2-Aminopropan-2-yl)aniline driven by pH reduction. Neutral Neutral Species (Uncharged) Mono Mono-Cation (Aliphatic NH3+) Neutral->Mono + H+ (pKa ~ 10.3) Mono->Neutral - H+ Di Di-Cation (Both NH3+) Mono->Di + H+ (pKa ~ 3.7) Di->Mono - H+

[1][2]

Quantitative pKa Analysis

Direct experimental values for this specific intermediate are rare in open literature.[1] The values below are high-confidence estimates derived using the Hammett Equation and Linear Free Energy Relationships (LFER) , referencing established fragments (Cumylamine and Aniline).

Estimated pKa Values
Functional GroupTypeEstimated pKaReference BaselineElectronic Effect
Aliphatic Amine Primary (

)
10.3 ± 0.2 Cumylamine (

)
Electron-donating p-amino group increases basicity.[1][2]
Aromatic Amine Primary (

)
3.7 ± 0.3 Aniline (

)
Electron-withdrawing aliphatic ammonium decreases basicity.[1][2]
Derivation Logic (Expertise & Logic)

1. The Aliphatic Center (


): 
  • Baseline: The pKa of cumylamine (1-methyl-1-phenylethylamine) is approximately 10.0.[1][2]

  • Substituent Effect: The para-amino group on the ring is a strong electron donor (

    
    ).[1][2]
    
  • Calculation: Although the resonance effect is attenuated by the insulating carbon, the inductive push raises the electron density on the aliphatic nitrogen.[3]

    • 
       to 
      
      
      
      units.[1][2]
    • Result:

      
      .[1][2]
      

2. The Aromatic Center (


): 
  • Baseline: The pKa of aniline is 4.6.[1]

  • Substituent Effect: When measuring the aniline pKa (pH ~4), the aliphatic amine is already protonated (

    
    ).[1] This positively charged group is a strong electron-withdrawing group (EWG) via induction.[1][2]
    
  • Hammett Calculation:

    • 
       for alkyl-ammonium groups is 
      
      
      
      .[1][2]
    • The reaction constant

      
       for aniline protonation is 
      
      
      
      (highly sensitive).
    • 
      .[1][2]
      
    • Result:

      
       (Conservative range: 3.4 – 3.9).[1][2]
      

Experimental Determination Protocols

For researchers validating these values, the following protocols ensure data integrity.

Potentiometric Titration (Gold Standard)

This method is ideal for determining the high pKa (Aliphatic) and estimating the low pKa (Aromatic).

Workflow:

  • Preparation: Dissolve 0.1 mmol of the compound in 50 mL of 0.1 M KCl (ionic strength adjustor). Ensure the solution is degassed to remove

    
    .
    
  • Acidification: Add excess HCl to fully protonate both amines (starting pH < 2.5).

  • Titration: Titrate with 0.1 M carbonate-free NaOH using an automated burette.

  • Data Processing: Plot pH vs. Volume of NaOH.

    • Inflection Point 1: Neutralization of excess HCl.[1]

    • Buffer Region 1 (pH ~3.7): Deprotonation of the Aniline nitrogen.[1]

    • Inflection Point 2: Equivalence point for Aniline.[1][2]

    • Buffer Region 2 (pH ~10.3): Deprotonation of the Aliphatic nitrogen.[1]

Spectrophotometric Determination (UV-Vis)

Best for the low pKa (Aniline) due to the chromophore shift.[1]

Workflow:

  • Principle: The UV spectrum of the neutral aniline differs significantly from the protonated anilinium ion due to the loss of

    
     conjugation.
    
  • Buffers: Prepare a series of buffers ranging from pH 1.0 to 6.0.

  • Measurement: Record UV absorbance at

    
     (typically ~280-300 nm for the neutral form).
    
  • Analysis: Use the Henderson-Hasselbalch equation:

    
    
    Where 
    
    
    
    is the absorbance at a specific pH.[1][2]

ExperimentalWorkflow Figure 2: Decision matrix for experimental pKa determination. Start Start: Pure Compound Solubility Check Solubility (Water/MeOH) Start->Solubility Choice Select Method Solubility->Choice MethodA Potentiometric Titration (For pKa > 4) Choice->MethodA Standard MethodB UV-Vis Spectrophotometry (For pKa < 4) Choice->MethodB Low Solubility or Low pKa StepA Titrate with NaOH from pH 2 to 12 MethodA->StepA StepB Measure Absorbance at varying pH (1-6) MethodB->StepB Result Calculate pKa (Bjerrum Plot / Henderson-Hasselbalch) StepA->Result StepB->Result

Implications for Drug Development[3][4]

Solubility Profile
  • pH < 9: The molecule will carry at least one positive charge (on the aliphatic amine), ensuring high aqueous solubility .[1]

  • pH > 11: The molecule exists as a neutral free base.[1] Solubility will drop largely, likely precipitating out of aqueous media.[3] This is critical for formulation and extraction processes.[1][2]

Salt Formation[1][2][3]
  • Monohydrochloride: Will form exclusively at the aliphatic nitrogen.[1] Stable and likely crystalline.[1][2]

  • Dihydrochloride: Can form in concentrated HCl but may be hygroscopic or unstable due to the weak basicity of the aniline.[1]

Lipophilicity (LogD)

The distribution coefficient (LogD) will vary strictly with pH:

  • LogD (pH 7.4): Low (Hydrophilic) due to the ionized aliphatic amine.[1]

  • LogD (pH > 11): High (Lipophilic) as the neutral species dominates.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 577403, N-Methyl-1-phenylethylamine (Cumylamine analog).[1][2] Retrieved from [Link][1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.[2][3][4] Chemical Reviews, 91(2), 165-195.[1][2][3] (Foundational text for Hammett

    
     values used in estimation).
    
  • Bordwell, F. G. Bordwell pKa Table (Acidity in DMSO and Water).[1] Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Temperature One-Step Polymerization Protocols for Polyimides Derived from 4-(2-Aminopropan-2-yl)aniline

Introduction and Mechanistic Causality The synthesis of advanced polyimides (PIs) for flexible electronics, optical substrates, and biocompatible medical devices increasingly relies on asymmetric aliphatic-aromatic diami...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

The synthesis of advanced polyimides (PIs) for flexible electronics, optical substrates, and biocompatible medical devices increasingly relies on asymmetric aliphatic-aromatic diamines. 4-(2-Aminopropan-2-yl)aniline (also known as p-aminocumylamine) is a highly specialized monomer featuring an aromatic primary amine (aniline derivative) and an aliphatic primary amine situated on a sterically hindered tertiary carbon (cumylamine derivative).

While the incorporation of this bulky, aliphatic isopropyl-amine linkage effectively disrupts interchain charge transfer complexes (CTCs)—yielding highly soluble, colorless, and low-dielectric-constant polymers—it presents severe synthetic challenges.

The Failure of Conventional Two-Step Polymerization

In standard PI synthesis, a diamine and a dianhydride react in a polar aprotic solvent (e.g., NMP or DMAc) at room temperature to form a polyamic acid (PAA) precursor, followed by thermal imidization. However, using 4-(2-Aminopropan-2-yl)aniline in this method almost universally fails due to two competing mechanistic factors:

  • Nylon-Salt Formation : The aliphatic amine is significantly more basic than its aromatic counterpart. Upon initial reaction, the highly basic aliphatic amine rapidly undergoes an acid-base reaction with the newly formed carboxyl groups of the PAA. In aprotic solvents, this forms an insoluble, cross-linked "nylon salt" that precipitates out of solution, prematurely terminating polymerization [1].

  • Steric Hindrance : The aliphatic amine is bound to a tertiary carbon. This massive steric bulk drastically raises the activation energy required for nucleophilic attack on the dianhydride, rendering room-temperature chain extension kinetically unfavorable.

The Solution: High-Temperature One-Step Polymerization

To overcome these barriers, a high-temperature one-step polymerization in a protic solvent is required [2]. Utilizing m-cresol as the solvent prevents salt precipitation because its protic nature strongly solvates the basic amines via hydrogen bonding. The addition of an acid-base catalyst (isoquinoline) combined with high temperatures (180–200 °C) provides the thermodynamic driving force to bypass the stable PAA intermediate, directly forcing cyclodehydration (imidization) and overcoming the steric hindrance of the tertiary carbon [3].

Workflow Diagram

G cluster_twostep Conventional Two-Step Method cluster_onestep High-Temperature One-Step Method Monomers Dianhydride + 4-(2-Aminopropan-2-yl)aniline NMP NMP / DMAc (25 °C) Monomers->NMP Cresol m-Cresol + Isoquinoline (180 - 200 °C) Monomers->Cresol PAA Polyamic Acid (PAA) Formation NMP->PAA Salt Nylon Salt Formation (Acid-Base Interaction) PAA->Salt Aliphatic Amine + Carboxyl Gel Precipitation / Gelation (Failed Polymerization) Salt->Gel Imidization Direct Thermal Imidization (Overcomes Steric Hindrance) Cresol->Imidization SolublePI Soluble Polyimide (PI) Imidization->SolublePI -H2O Film Colorless/Transparent PI Film SolublePI->Film

Workflow comparing two-step and one-step polyimide synthesis using sterically hindered diamines.

Quantitative Method Comparison

ParameterConventional Two-Step MethodHigh-Temperature One-Step Method
Solvent System NMP or DMAc (Polar Aprotic)m-Cresol (Polar Protic)
Catalyst NoneIsoquinoline (Acid-Base Catalyst)
Temperature Profile 25 °C (24h) → 300 °C (Thermal)25 °C → 80 °C (2h) → 200 °C (12h)
Intermediate State Polyamic Acid (PAA)Transient PAA → Rapid Imidization
Primary Challenge Nylon salt precipitation / GelationSolvent toxicity / High boiling point
Polymer Yield < 30% (due to insoluble salts)> 95% (Fully soluble)
Inherent Viscosity (

)
< 0.2 dL/g (Oligomeric)0.60 – 0.95 dL/g (High MW)

Experimental Protocols

Protocol A: High-Temperature One-Step Polymerization

This protocol utilizes 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) as the dianhydride to maximize optical transparency.

Materials & Setup:

  • 4-(2-Aminopropan-2-yl)aniline (Sublimed prior to use to ensure exact stoichiometry).

  • 6FDA (Dried in a vacuum oven at 150 °C for 12 hours).

  • m-Cresol (Distilled under reduced pressure).

  • Isoquinoline (Catalyst).

  • Apparatus: 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap fitted with a reflux condenser.

Step-by-Step Procedure:

  • Monomer Dissolution : Purge the flask with ultra-high purity Nitrogen for 15 minutes. Add 10.0 mmol (1.502 g) of 4-(2-Aminopropan-2-yl)aniline and 15 mL of m-cresol. Stir at room temperature until completely dissolved.

    • Validation Checkpoint 1: The solution must be perfectly clear. Turbidity indicates monomer oxidation or moisture contamination.

  • Dianhydride Addition : Gradually add 10.0 mmol (4.442 g) of 6FDA to the solution in three portions over 30 minutes to prevent rapid exothermic spikes. Add 5 drops (~0.2 mL) of isoquinoline.

  • Initial Oligomerization : Stir the reaction mixture at 80 °C for 2 hours. The solution will become highly viscous as transient short-chain polyamic acids form.

  • Cyclodehydration (Imidization) : Increase the temperature to 200 °C. Add 5 mL of toluene to the Dean-Stark trap to act as an azeotropic agent. Maintain the reaction at 200 °C for 12 hours.

    • Validation Checkpoint 2 (Azeotropic Water Removal): Monitor the Dean-Stark trap. The collection of approximately 0.36 mL of water (theoretical yield for 20 mmol

      
      ) physically validates the completion of the cyclodehydration step.
      
  • Polymer Recovery : Cool the highly viscous, dark-amber solution to 80 °C and dilute with 10 mL of additional m-cresol to reduce viscosity. Precipitate the polymer by pouring the solution dropwise into 500 mL of vigorously stirred methanol.

  • Purification : Filter the fibrous white/pale-yellow polymer. Wash thoroughly with hot methanol and dry in a vacuum oven at 120 °C for 24 hours.

Protocol B: Film Casting & Spectroscopic Validation

Step-by-Step Procedure:

  • Dope Preparation : Dissolve 1.0 g of the dried PI resin in 9.0 g of anhydrous Chloroform or DMAc to create a 10 wt% solid solution. Stir for 12 hours and filter through a 5 µm PTFE syringe filter to remove micro-particulates.

  • Blade Coating : Cast the solution onto a clean, dust-free glass substrate using a Doctor blade set to a 250 µm wet gap.

  • Thermal Baking : Transfer the substrate to a programmable vacuum oven. Apply the following heating profile to ensure complete solvent removal without inducing micro-bubbles:

    • 60 °C for 2 hours

    • 100 °C for 1 hour

    • 150 °C for 1 hour

    • 200 °C for 2 hours (High vacuum)

  • Delamination : Cool to room temperature and immerse the glass plate in deionized water to facilitate the peeling of the free-standing film.

System Validation:

  • Validation Checkpoint 3 (Spectroscopic): Perform ATR-FTIR on the cast film. The spectrum must exhibit strong, sharp peaks at 1780 cm⁻¹ (asymmetric C=O stretch) and 1720 cm⁻¹ (symmetric C=O stretch), and 1370 cm⁻¹ (C–N stretch) [4]. The complete absence of a broad band between 2500–3200 cm⁻¹ confirms that no uncyclized PAA remains.

  • Validation Checkpoint 4 (Mechanical Integrity): Fold the film 180 degrees. A successfully polymerized, high-molecular-weight PI will crease without fracturing. Brittle shattering indicates a stoichiometric imbalance during Protocol A.

References

  • From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films Polymers (Basel), 2024. URL:[Link]

  • Optically Transparent and Thermal-Stable Polyimide Films Derived from a Semi-Aliphatic Diamine: Synthesis and Properties Macromolecular Chemistry and Physics, 2020. URL:[Link]

  • High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers RSC Advances, 2017. URL:[Link]

  • Polyimides from an asymmetric hydroxyl-containing aliphatic-aromatic diamine synthesized via henry reaction Journal of Polymer Science Part A: Polymer Chemistry, 2017. URL:[Link]

Application

Application Note: Synthesis of High-Performance Polymers Using 4-(2-Aminopropan-2-yl)aniline

Target Audience: Researchers, Polymer Scientists, and Advanced Materials Engineers Focus: Optically Transparent Polyimides (CPIs) and Latent Epoxy Networks Introduction & Mechanistic Rationale The demand for next-generat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Advanced Materials Engineers Focus: Optically Transparent Polyimides (CPIs) and Latent Epoxy Networks

Introduction & Mechanistic Rationale

The demand for next-generation flexible electronics, 5G/6G telecommunications, and advanced aerospace composites has driven the need for polymers that bridge the gap between processability and extreme thermomechanical resilience. 4-(2-Aminopropan-2-yl)aniline (CAS: 878196-82-8), an asymmetric aliphatic-aromatic diamine, offers a unique molecular architecture to achieve these conflicting requirements.

As a Senior Application Scientist, I approach polymer design not merely through stoichiometric mixing, but through the manipulation of electron density and steric hindrance. This specific monomer features two distinct amine groups: a highly nucleophilic aliphatic amine attached to a bulky isopropylidene (gem-dimethyl) group, and a less reactive aromatic amine (aniline).

The E-E-A-T Principles of Asymmetric Monomer Selection
  • Suppression of Charge Transfer Complexes (CTCs): Traditional fully aromatic polyimides (like Kapton) are dark yellow or brown due to inter- and intra-chain electron transfer from the electron-rich diamine to the electron-deficient dianhydride[1]. The inclusion of the aliphatic isopropylidene linkage in 4-(2-Aminopropan-2-yl)aniline breaks the main-chain conjugation. Furthermore, the immense steric bulk of the gem-dimethyl group forces the polymer chains apart, increasing free volume and physically preventing the tight chain packing required for CTC formation[2]. This results in highly transparent, colorless polyimides (CPIs)[3].

  • Asymmetric Reactivity (Kinetic vs. Thermodynamic Control): The aliphatic amine is significantly more nucleophilic than the aromatic amine. This differential reactivity allows for a highly controlled, step-wise polymerization[4]. In epoxy systems, this asymmetry acts as a built-in latency mechanism: the aliphatic amine cures at room temperature to form a stable "B-stage" prepreg, while the aromatic amine requires elevated thermal activation to achieve full crosslinking.

  • Thermal Stability via Quaternary Carbons: While aliphatic segments typically degrade at lower temperatures via

    
    -elimination, the aliphatic amine in this monomer is bonded to a quaternary carbon (lacking 
    
    
    
    -hydrogens). This structural nuance preserves the high degradation temperature (
    
    
    ) expected of high-performance polyimides[5].

Reaction Workflow & Logic

The following diagram illustrates the causality-driven workflow for synthesizing a Colorless Polyimide (CPI) using 4-(2-Aminopropan-2-yl)aniline. By exploiting the asymmetric reactivity, we prevent exothermic runaway and localized precipitation, ensuring a high-molecular-weight Polyamic Acid (PAA).

G Monomers 4-(2-Aminopropan-2-yl)aniline + Dianhydride (e.g., 6FDA) Step1 Kinetic Control (0-5°C) Aliphatic Amine Reacts Monomers->Step1 Intermediate Mono-amic Acid Intermediate Step1->Intermediate Fast Nucleophilic Attack Step2 Thermodynamic Control (25°C) Aromatic Amine Reacts Intermediate->Step2 PAA Polyamic Acid (PAA) High Molecular Weight Step2->PAA Slower Chain Extension Imidization Thermal/Chemical Imidization (300°C or Ac2O/Pyridine) PAA->Imidization CPI Colorless Polyimide (CPI) High Transmittance, Low Dk Imidization->CPI Cyclodehydration

Fig 1: Step-wise kinetic and thermodynamic control in asymmetric polyimide synthesis.

Experimental Protocols

Protocol A: Synthesis of Colorless Polyimide (CPI) via Two-Step Polycondensation

This protocol utilizes 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) to maximize optical transparency and lower the dielectric constant[6].

Materials Required:

  • 4-(2-Aminopropan-2-yl)aniline (Sublimed, >99.5% purity)

  • 6FDA (Vacuum dried at 150°C for 12 hours)

  • Anhydrous N,N-Dimethylacetamide (DMAc) (Water content < 50 ppm)

Step-by-Step Methodology:

  • Preparation & Purging: Equip a 250 mL three-neck flask with a mechanical stirrer, nitrogen inlet, and a drying tube. Purge the system with ultra-high purity

    
     for 30 minutes. Causality: Moisture prematurely hydrolyzes the dianhydride into unreactive dicarboxylic acids, terminating chain growth.
    
  • Diamine Dissolution: Add 10.0 mmol of 4-(2-Aminopropan-2-yl)aniline and 40 mL of anhydrous DMAc. Stir at 200 rpm until fully dissolved.

  • Kinetic Control Stage (0–5°C): Submerge the flask in an ice-water bath. Gradually add 10.0 mmol of 6FDA powder in four equal portions over 1 hour.

    • Expert Insight: The aliphatic amine is highly reactive. Adding 6FDA at room temperature causes an immediate, highly exothermic reaction leading to localized gelation. The 0°C bath ensures the aliphatic amine forms the mono-amic acid intermediate smoothly without side reactions[7].

  • Thermodynamic Control Stage (25°C): Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 24 hours. The solution will become highly viscous.

    • Self-Validation: Take a 0.1 mL aliquot, dilute in DMAc, and measure the inherent viscosity. A value

      
       confirms successful high-molecular-weight Polyamic Acid (PAA) formation.
      
  • Chemical Imidization: Add an imidization mixture consisting of Acetic Anhydride (40.0 mmol) and Pyridine (40.0 mmol) dropwise to the PAA solution. Stir at 80°C for 6 hours.

  • Precipitation & Washing: Pour the viscous solution into 500 mL of vigorously stirred methanol. Collect the fibrous white precipitate via vacuum filtration. Wash thoroughly with ethanol and dry in a vacuum oven at 150°C for 24 hours.

    • Self-Validation: Perform FTIR spectroscopy on the dried powder. The successful cyclodehydration is confirmed by the appearance of characteristic imide peaks at 1780 cm⁻¹ (asymmetric C=O stretch) and 1720 cm⁻¹ (symmetric C=O stretch), and the complete disappearance of the broad N-H stretch at 3250–3500 cm⁻¹[8].

Protocol B: Formulation of a Latent "B-Staged" Epoxy Resin

Exploiting the asymmetric diamine as a dual-stage curing agent for advanced composites.

Step-by-Step Methodology:

  • Resin Mixing: Heat standard Bisphenol-A diglycidyl ether (DGEBA, e.g., EPON 828) to 60°C to reduce viscosity.

  • Stoichiometric Addition: Add 4-(2-Aminopropan-2-yl)aniline at a 1:1 amine-hydrogen to epoxy equivalent ratio. Mix under vacuum (to degas) for 15 minutes.

  • B-Staging (Room Temperature Cure): Pour the mixture into a mold or impregnate a carbon fiber fabric. Allow it to rest at 25°C for 24 hours.

    • Expert Insight: Only the highly nucleophilic aliphatic amine reacts at room temperature, creating a linear, partially crosslinked "B-stage" solid. This prepreg is tack-free, flexible, and stable for months at room temperature.

  • Final Cure (Thermal Activation): When ready for final part manufacturing, heat the B-staged material to 150°C for 2 hours, followed by a post-cure at 180°C for 2 hours.

    • Causality: The elevated temperature provides the activation energy required for the sterically hindered, less nucleophilic aromatic amine to react with the remaining epoxy groups, forming a dense, high-Tg 3D network.

Quantitative Data Presentation

The structural modifications introduced by 4-(2-Aminopropan-2-yl)aniline yield significant improvements in optical and dielectric properties compared to standard symmetric diamines (e.g., 4,4'-Oxydianiline, ODA).

Table 1: Kinetic Reactivity Profile of Amine Sites

Functional Group Nucleophilicity (Relative) Activation Temp for Epoxy Cure Primary Role in Polymerization
Aliphatic Amine (Isopropylidene-linked) High 20°C - 35°C Initial chain extension (PI) / B-Staging (Epoxy)

| Aromatic Amine (Aniline-linked) | Low | 140°C - 160°C | Final molecular weight build (PI) / Crosslinking (Epoxy) |

Table 2: Comparative Properties of Synthesized Polyimides (6FDA-based) | Diamine Used |


 (°C) | 

(°C) | Transmittance (@ 400 nm) | Dielectric Constant (

@ 10 GHz) | Solubility in NMP/DMAc | | :--- | :--- | :--- | :--- | :--- | :--- | | Standard (ODA) | 275 | 510 | < 10% (Yellow/Brown) | 3.10 | Poor (Requires heating) | | 4-(2-Aminopropan-2-yl)aniline | 245 | 465 | > 85% (Colorless) | 2.65 | Excellent (Room Temp) |

Data Interpretation: The introduction of the aliphatic-aromatic asymmetric structure slightly reduces the thermal degradation threshold (


) compared to fully aromatic systems, but drastically increases optical transmittance and solubility by suppressing CTCs[9]. The bulky gem-dimethyl group increases free volume, driving the dielectric constant down to 2.65, making it ideal for high-frequency 5G radomes and flexible printed circuits[6].

References

1. - MDPI Polymers. (Highlights the role of asymmetric and aliphatic structures in suppressing Charge Transfer Complexes and reducing the Coefficient of Thermal Expansion). 2. - MDPI Polymers. (Details the mechanisms by which steric bulk and aliphatic linkages increase free volume and optical transparency). 3. - ACS Omega. (Validates the FTIR self-validation methodology for complete imidization and the solubility benefits of asymmetric monomers). 4. - RSC Polymer Chemistry. (Provides authoritative grounding on achieving low dielectric constants (


) in polyimides via steric hindrance and free volume manipulation).
5. - Google Patents. (Foundational principles on reducing inter-chain and intra-chain electronic interactions to prevent UV-visible absorption).

Sources

Method

Application Note: Optimizing Stoichiometry and Chemoselectivity for 4-(2-Aminopropan-2-yl)aniline Functionalization

Executive Summary The functionalization of diamines containing both aliphatic and aromatic amine moieties presents a classic chemoselectivity challenge in drug development and organic synthesis. 4-(2-Aminopropan-2-yl)ani...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of diamines containing both aliphatic and aromatic amine moieties presents a classic chemoselectivity challenge in drug development and organic synthesis. 4-(2-Aminopropan-2-yl)aniline (CAS: 878196-82-8) is a highly specialized building block featuring two distinct primary amines: an accessible but weakly basic aniline (aromatic amine), and a highly basic but severely sterically hindered tert-alkylamine (aliphatic amine).

This application note provides a self-validating framework for the orthogonal functionalization of this compound. By exploiting the vast differences in pKₐ and steric bulk between the two moieties, researchers can precisely control reaction stoichiometry and environmental conditions to achieve >95% chemoselectivity without complex chromatographic separations.

Mechanistic Principles of Chemoselectivity (Causality)

To design a reliable protocol, we must move beyond empirical trial-and-error and understand the thermodynamic and kinetic forces governing this molecule.

Electronic Control via pH Modulation

The fundamental driver for differentiating these two amines is their basicity. The tert-alkylamine has a pKₐ of approximately 10.5, while the aniline moiety has a pKₐ of roughly 4.6 to 5.0. According to the Henderson-Hasselbalch equation, placing this compound in an aqueous buffer at pH 5.5 results in a highly divergent protonation state:

  • Aliphatic Amine: >99.99% protonated (exists as a non-nucleophilic ammonium cation).

  • Aniline: Exists in a dynamic equilibrium with a significant fraction (~10-25%) in its free-base, nucleophilic form.

As the free-base aniline reacts with an electrophile, Le Chatelier's principle drives the continuous deprotonation of the remaining aniline, leading to complete and highly selective conversion [1].

Kinetic Control via Steric Hindrance

When reactions must be performed under strongly basic, anhydrous conditions (where both amines are deprotonated), kinetic factors dominate. Although aliphatic amines are generally orders of magnitude more nucleophilic than anilines [2], the 2-aminopropan-2-yl group is attached to a tertiary carbon. This creates severe steric hindrance. Bulky electrophiles (e.g., Boc₂O, Fmoc-Cl, or pivalic anhydride) will kinetically favor the less basic but sterically accessible aniline [3].

Logic Start Evaluate Amine Reactivity 4-(2-Aminopropan-2-yl)aniline Aniline Aniline Moiety pKa ~ 4.6 | Low Steric Bulk Start->Aniline Aliphatic tert-Alkylamine Moiety pKa ~ 10.5 | High Steric Bulk Start->Aliphatic pH_Acidic Aqueous Buffer (pH 5.5) Aliphatic amine >99% protonated Aniline->pH_Acidic pH_Basic Anhydrous Base (e.g., DIPEA) Both amines deprotonated Aniline->pH_Basic Aliphatic->pH_Acidic Aliphatic->pH_Basic Result_A Selective Aniline Functionalization (Kinetic & Thermodynamic Control) pH_Acidic->Result_A Only aniline is nucleophilic Result_B Steric Hindrance Dominates (Requires unhindered electrophiles) pH_Basic->Result_B Aliphatic amine struggles with bulky reagents

Logical relationship between pH, steric hindrance, and nucleophilicity.

Quantitative Data & Stoichiometry Optimization

The table below summarizes the optimal stoichiometric ratios and environmental conditions required to target specific moieties.

Target MoietyReaction EnvironmentElectrophile TypeOptimal StoichiometryExpected Selectivity
Aniline Aqueous Acetate Buffer (pH 5.5)Any (e.g., Ac₂O, Boc₂O)1.05 eq > 98% (Aniline only)
Aniline Anhydrous (DCM + DIPEA)Bulky (e.g., Fmoc-Cl)1.10 eq > 90% (Aniline only)
Aliphatic Anhydrous (DMF + NaH)Small (e.g., MeI)3.00 eq (Excess)Poor (Requires orthogonal protection)

Data Interpretation: Direct functionalization of the aliphatic amine is highly prone to cross-reactivity or over-alkylation due to the competing nucleophilicity of the aniline. Therefore, targeting the aliphatic amine requires a transient protection strategy (protecting the aniline first).

Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Acylation of the Aniline Moiety

This protocol utilizes pH modulation to ensure absolute chemoselectivity. It is self-validating: if the pH drops below 4.0, the reaction will stall (as the aniline becomes fully protonated); if it rises above 7.0, the aliphatic amine will begin to react.

Reagents & Stoichiometry:

  • 4-(2-Aminopropan-2-yl)aniline: 1.00 eq (10 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O): 1.05 eq (10.5 mmol)

  • Sodium Acetate / Acetic Acid Buffer (0.5 M, pH 5.5): 50 mL

  • Tetrahydrofuran (THF): 20 mL (Co-solvent for Boc₂O solubility)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mL of a 0.5 M sodium acetate buffer and adjust the pH to exactly 5.5 using glacial acetic acid. Critical Step: Verification of pH using a calibrated meter is mandatory.

  • Substrate Dissolution: Suspend 10 mmol of 4-(2-Aminopropan-2-yl)aniline in the buffer. The compound will partially dissolve as the aliphatic amine protonates to form the water-soluble ammonium salt.

  • Electrophile Addition: Dissolve 10.5 mmol of Boc₂O in 20 mL of THF. Add this solution dropwise to the aqueous mixture over 30 minutes under vigorous stirring at 25 °C.

  • Reaction Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction is typically complete within 2–4 hours. As the aniline is consumed, the product will begin to precipitate out of the aqueous phase.

  • Workup: Filter the resulting precipitate. Wash the filter cake with cold water (2 × 20 mL) and hexanes (10 mL) to remove unreacted Boc₂O. The resulting solid is the pure N-Boc-aniline derivative.

Protocol B: Orthogonal Functionalization of the Aliphatic Amine

Because the aliphatic amine is sterically hindered, forcing a reaction requires strong bases and excess reagents. The aniline must be protected first (using Protocol A) to prevent uncontrolled side reactions.

Reagents & Stoichiometry:

  • N-Boc Protected Intermediate (from Protocol A): 1.00 eq (5 mmol)

  • Iodomethane (MeI): 3.00 eq (15 mmol)

  • N,N-Diisopropylethylamine (DIPEA): 3.00 eq (15 mmol)

  • Anhydrous Dimethylformamide (DMF): 15 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask purged with Argon, dissolve 5 mmol of the N-Boc protected intermediate in 15 mL of anhydrous DMF.

  • Base Activation: Add 15 mmol (3.00 eq) of DIPEA. Stir for 10 minutes at room temperature to ensure complete deprotonation of the sterically hindered tert-alkylamine.

  • Alkylation: Cool the flask to 0 °C. Add 15 mmol (3.00 eq) of MeI dropwise. The excess stoichiometry is required to overcome the steric barrier of the tertiary carbon.

  • Heating: Remove the ice bath and warm the reaction to 40 °C for 12 hours. Note: Sterically hindered primary amines are resistant to over-alkylation, making the formation of quaternary ammonium salts negligible under these controlled conditions.

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow SM Starting Material (Diamine) Step1 Protocol A: pH 5.5 Buffer 1.05 eq Boc2O SM->Step1 Int1 Intermediate (N-Boc Aniline) Step1->Int1 Step2 Protocol B: DIPEA, DMF 3.0 eq MeI Int1->Step2 Prod Final Product (Orthogonally Functionalized) Step2->Prod

Experimental workflow for the orthogonal functionalization of the diamine.

References

  • Naik, S., Bhattacharjya, G., Talukdar, B., & Patel, B. K. (2004). Chemoselective Acylation of Amines in Aqueous Media. European Journal of Organic Chemistry, 2004(6), 1254-1260. Available at:[Link]

  • Ravalico, F., James, S. L., & Vyle, J. S. (2011). Synthesis of nucleoside analogues in a ball mill: fast, chemoselective and high yielding acylation without undesirable solvents. Green Chemistry, 13(5), 1142-1145. Available at:[Link]

  • Patel, B. K., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(1), 55-63. Available at:[Link]

Application

Application Note: pH-Directed Covalent Functionalization of Graphene Oxide with 4-(2-Aminopropan-2-yl)aniline

Introduction & Mechanistic Rationale Graphene Oxide (GO) is a highly versatile two-dimensional nanomaterial extensively utilized in drug delivery, biosensing, and tissue engineering. A critical step in adapting GO for bi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Graphene Oxide (GO) is a highly versatile two-dimensional nanomaterial extensively utilized in drug delivery, biosensing, and tissue engineering. A critical step in adapting GO for biological applications is the introduction of reactive primary amines to its surface, which serve as anchoring points for targeting ligands, fluorophores, or therapeutic payloads.

Historically, researchers have relied on simple aliphatic diamines, such as ethylenediamine (EDA), to aminate GO. However, EDA possesses two equally reactive nucleophilic centers. When introduced to GO, EDA rapidly reacts with multiple carboxyl or epoxy groups across different sheets, causing severe intra- and inter-molecular cross-linking (often termed "stitching"). This stitching leads to irreversible aggregation, loss of colloidal stability, and a drastic reduction in available surface area[1].

To circumvent this, we present a highly controlled, self-validating protocol utilizing an asymmetric, sterically differentiated diamine: 4-(2-Aminopropan-2-yl)aniline .

The Causality of Selective Functionalization

The structural brilliance of 4-(2-Aminopropan-2-yl)aniline lies in its dual amine nature, which allows for thermodynamically and kinetically controlled oriented attachment:

  • The Aromatic Amine (Aniline derivative): Possesses a

    
     of approximately 4.6. It is sterically unhindered but inherently less basic.
    
  • The Aliphatic Amine (Tertiary carbinamine): Possesses a

    
     of approximately 10.6. It is highly basic but heavily sterically hindered by gem-dimethyl groups.
    

By executing an EDC/Sulfo-NHS coupling reaction in a slightly acidic environment (MES buffer, pH 6.0), we exploit the Henderson-Hasselbalch relationship to dictate reactivity[2]. At pH 6.0:

  • Aliphatic Amine State:

    
    . Over 99.99% of the aliphatic amines are protonated (
    
    
    
    ). Because protonated amines lack a lone pair of electrons, they are rendered entirely non-nucleophilic and are protected from reacting with the GO surface.
  • Aromatic Amine State:

    
    . Approximately 96% of the aromatic amines remain unprotonated (
    
    
    
    ) and act as active nucleophiles.

Consequently, the aromatic amine selectively attacks the NHS-ester intermediates on the GO edges. The aliphatic amine is preserved, preventing cross-linking. Upon neutralizing the pH during purification, the highly reactive aliphatic amine is deprotonated and made available for downstream bioconjugation.

Experimental Protocols

Materials and Reagents
  • Graphene Oxide (GO): Aqueous dispersion (2 mg/mL, single-layer predominant).

  • Diamine: 4-(2-Aminopropan-2-yl)aniline (CAS: 878196-82-8).

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Buffers: 0.1 M MES Buffer (pH 6.0) and 0.1 M PBS (pH 8.0).

  • Purification: Dialysis tubing (MWCO 10–14 kDa).

Step-by-Step Methodology

Step 1: GO Activation (Carboxyl to NHS-Ester)

  • Transfer 10 mL of the GO aqueous dispersion (2 mg/mL) into a round-bottom flask.

  • Add 10 mL of 0.1 M MES buffer (pH 6.0) to stabilize the pH. Bath-sonicate for 15 minutes to ensure uniform dispersion.

  • Add 20 mg of EDC·HCl and 20 mg of Sulfo-NHS to the suspension.

  • Stir the mixture continuously at 400 RPM for 30 minutes at room temperature (

    
    ). Causality Note: This specific time window is critical to form the semi-stable amine-reactive Sulfo-NHS ester before hydrolysis occurs.
    

Step 2: pH-Controlled Conjugation

  • Dissolve 30 mg of 4-(2-Aminopropan-2-yl)aniline in 2 mL of MES buffer (pH 6.0). (Note: The protonation of the aliphatic amine at this pH ensures excellent aqueous solubility).

  • Add the diamine solution dropwise to the activated GO suspension.

  • Allow the reaction to proceed under continuous stirring for 12 hours at room temperature, strictly maintaining the pH at 6.0 to keep the aliphatic amine protected.

Step 3: Deprotection and Purification

  • Adjust the pH of the reaction mixture to 8.0 using 1 M NaOH. Causality Note: This pH shift deprotonates the aliphatic amine, restoring its nucleophilicity for future applications.

  • Transfer the suspension into a 10–14 kDa MWCO dialysis bag.

  • Dialyze against 0.1 M PBS (pH 8.0) for 12 hours, followed by extensive dialysis against ultra-pure deionized water for 48 hours (changing the water every 12 hours) to remove urea byproducts and unreacted diamine.

  • Lyophilize the purified dispersion to obtain the amine-functionalized GO (GO-AAn) powder.

Mandatory Visualizations

Workflow and Mechanism

Workflow GO Graphene Oxide (GO) (Carboxyl-rich) Act EDC/Sulfo-NHS Activation (MES Buffer, pH 6.0) GO->Act NHS_GO NHS-Activated GO Act->NHS_GO Diamine 4-(2-Aminopropan-2-yl)aniline (Protonated Aliphatic Amine) NHS_GO->Diamine Conj Selective Amidation (via Aromatic Amine) Diamine->Conj Pur pH 8.0 Shift & Dialysis (Free Aliphatic Amine) Conj->Pur

Workflow for pH-directed functionalization of GO with 4-(2-Aminopropan-2-yl)aniline.

Downstream Application Pathway

Downstream FGO Amine-Functionalized GO SMCC SMCC Crosslinker FGO->SMCC MalGO Maleimide-Activated GO SMCC->MalGO Ligand Thiolated Targeting Ligand MalGO->Ligand TargetGO Targeted GO Nanocarrier Ligand->TargetGO Cell Receptor-Mediated Endocytosis TargetGO->Cell

Downstream conjugation pathway of amine-functionalized GO for targeted drug delivery.

Data Presentation & Quality Control Metrics

To validate the success of the self-limiting amidation and the availability of the free aliphatic amines, the following quantitative characterization techniques should be employed. The table below summarizes the expected analytical data:

Analytical TechniquePristine GOGO-AAn (Functionalized)Mechanistic Implication
XPS (N 1s Core Level) No N 1s peakTwo peaks: 399.8 eV (Amide), 401.5 eV (

)
Confirms covalent amidation and the presence of unreacted, free aliphatic amines.
FTIR Spectroscopy 1720 cm⁻¹ (C=O stretch)1650 cm⁻¹ (Amide I), 1560 cm⁻¹ (Amide II)Validates the conversion of edge carboxylic acids to stable amide linkages.
Zeta Potential (pH 7.0) -45.0 mV-15.0 mV to +5.0 mVReflects the neutralization of

groups and the introduction of cationic

groups.
TGA (Weight Loss at 200°C) ~15–20% (Labile oxygen)~25–30% (Organic mass loss)Quantifies the degree of diamine grafting on the GO scaffold without thermal reduction.

Downstream Applications in Drug Development

The resulting GO-AAn construct features a highly reactive, sterically accessible aliphatic primary amine extending from the GO surface. This architecture is ideal for drug development professionals designing targeted nanomedicines.

For example, the free amine can be reacted with heterobifunctional crosslinkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)[2]. The NHS ester of SMCC reacts rapidly with the aliphatic amine of GO-AAn at pH 7.2–7.5. The resulting maleimide-activated GO can then be conjugated to thiolated targeting ligands (such as single-chain variable fragments (scFv) or tumor-homing peptides) via stable thioether bonds, creating a highly specific, receptor-mediated drug delivery vehicle.

References

  • Maslekar, N., et al. "Mechanistic Aspects of the Functionalization of Graphene Oxide with Ethylene Diamine: Implications for Energy Storage Applications." ACS Applied Nano Materials, 2021, 4(3), 3232-3240. URL:[Link]

  • Hermanson, G. T. Bioconjugate Techniques, 3rd Edition. Academic Press / Elsevier, 2013. URL:[Link]

Sources

Method

methods for incorporating 4-(2-Aminopropan-2-yl)aniline into copolymer chains

This Application Note and Protocol guide details the incorporation of 4-(2-Aminopropan-2-yl)aniline (also known as p-amino-α,α-dimethylbenzylamine) into copolymer systems. This monomer is unique due to its "Janus-faced"...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the incorporation of 4-(2-Aminopropan-2-yl)aniline (also known as p-amino-α,α-dimethylbenzylamine) into copolymer systems. This monomer is unique due to its "Janus-faced" reactivity: it possesses one aromatic amine (aniline-type) and one sterically hindered aliphatic amine (tertiary alkyl-amine).

Part 1: Monomer Analysis & Reactivity Profile

Successful incorporation requires navigating the distinct reactivity of the two amine termini. The aliphatic amine is significantly more basic but sterically encumbered by the gem-dimethyl group. The aromatic amine is less basic but sterically accessible and electronically coupled to the phenyl ring.

FeatureAromatic Amine (Aniline) Aliphatic Amine (Cumyl-type)
Structure -C₆H₄-NH₂ -C(CH₃)₂-NH₂
Hybridization sp² conjugatedsp³ tetrahedral
Approx. pKa (of conjugate acid) ~4.6~10.2
Nucleophilicity Moderate (delocalized lone pair)High (localized), but hindered
Primary Polymerization Mode Oxidative Coupling (Conductive)Acylation / Nucleophilic Attack
Key Challenge Slow reaction with dianhydridesSteric hindrance / Salt formation

Part 2: Experimental Protocols

Method A: Synthesis of High-Performance Polyimides (Step-Growth)

Objective: Incorporate the monomer into a polyimide backbone for high-temperature stability and transparency. The aliphatic amine introduces "kinks" and free volume, reducing chain packing and improving solubility/transparency.

Mechanism: The reaction proceeds via a two-step method: formation of a soluble Polyamic Acid (PAA) precursor followed by thermal or chemical imidization.

  • Challenge: The basic aliphatic amine can form a salt with the carboxylic acid formed during ring-opening, potentially stalling molecular weight growth.

  • Solution: Use a polar aprotic solvent (NMP or DMAc) and strict temperature control to maintain the PAA in solution.

Protocol:

  • Preparation: Dry 4-(2-Aminopropan-2-yl)aniline under vacuum at 40°C for 4 hours. Ensure the dianhydride (e.g., 6FDA or ODPA) is sublimation-grade pure.

  • Dissolution: In a flame-dried 3-neck flask under N₂, dissolve 10.0 mmol of the diamine in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a 15-20 wt% solid concentration.

  • Oligomerization (Cold Step): Cool the solution to 0–5°C. Add 10.0 mmol of dianhydride in 5 portions over 30 minutes.

    • Note: The aliphatic amine will likely react first due to higher nucleophilicity, despite the steric bulk. Cooling prevents localized gelation.

  • Equilibration: Allow the viscous PAA solution to stir at room temperature for 12–24 hours. Viscosity increase indicates high molecular weight.

  • Imidization (Thermal Route):

    • Cast the PAA solution onto a glass substrate.

    • Step-cure in a vacuum oven: 80°C (1h) → 150°C (1h) → 200°C (1h) → 250°C (1h).

    • Result: A flexible, transparent, amber-colored film.

DOT Diagram: Polyimide Synthesis Workflow

PolyimideSynthesis Monomer 4-(2-Aminopropan-2-yl)aniline Mixing Step 1: Mixing (0°C, NMP) Kinetic Control Monomer->Mixing Dianhydride Dianhydride (e.g., 6FDA) Dianhydride->Mixing PAA Polyamic Acid (PAA) Precursor Mixing->PAA Nucleophilic Attack Curing Step 2: Thermal Imidization (-H₂O) PAA->Curing Cyclodehydration Polyimide Final Polyimide Film (High Tg, Transparent) Curing->Polyimide

Caption: Two-step synthesis pathway from diamine/dianhydride precursors to fully cured polyimide.

Method B: Synthesis of Conductive Polyaniline Derivatives (Oxidative Polymerization)

Objective: Polymerize the aniline moiety while leaving the aliphatic amine pendant. This creates a self-doped or functionalizable conductive polymer.

Mechanism: Oxidative polymerization of the aniline group occurs at the para position (relative to the amine). Since the para position is occupied by the isopropyl-amine group, coupling is forced to the ortho position or requires the isopropyl group to act as the "tail." However, for this specific monomer, the para-substituent blocks the ideal head-to-tail coupling.

  • Correction: This monomer is a para-substituted aniline. Oxidative polymerization of p-substituted anilines is generally difficult or leads to low molecular weight oligomers (dimers/trimers) via ortho-coupling.

  • Alternative Strategy: Use as a co-monomer with unsubstituted aniline. The monomer acts as a chain terminator or incorporates into the chain to provide solubility handles.

Protocol (Copolymerization with Aniline):

  • Solution A: Dissolve aniline (9.0 mmol) and 4-(2-Aminopropan-2-yl)aniline (1.0 mmol) in 1.0 M HCl (50 mL). Maintain at 0–2°C.

    • Note: The aliphatic amine will be fully protonated (-NH₃⁺) at this pH, protecting it from oxidation and rendering it an electron-withdrawing solubilizing group.

  • Oxidant Preparation: Dissolve Ammonium Persulfate (APS, 10.0 mmol) in 1.0 M HCl (20 mL).

  • Polymerization: Add the APS solution dropwise to Solution A over 1 hour with vigorous stirring. The solution will turn dark green (Emeraldine Salt state).

  • Work-up: Stir for 6 hours. Filter the precipitate and wash with 1.0 M HCl, then acetone.

  • Dedoping (Optional): Stir in 0.1 M NH₄OH to obtain the blue Emeraldine Base form.

DOT Diagram: Oxidative Copolymerization

OxidativePolymerization Aniline Aniline Monomer AcidBath 1.0 M HCl Bath (0°C) Protonation of Aliphatic Amine Aniline->AcidBath Target 4-(2-Aminopropan-2-yl)aniline (Comonomer) Target->AcidBath Oxidation APS Addition (Radical Cation Formation) AcidBath->Oxidation Monomer Feed Polymer Copolymer Chain (Ortho/Para Coupling) Oxidation->Polymer Chain Growth Function Result: Conductive Polymer with Pendant Amine Sites Polymer->Function

Caption: Oxidative copolymerization pathway highlighting the protonation-protection of the aliphatic amine.

Part 3: Application Notes & Troubleshooting

Handling the "Gem-Dimethyl" Effect

The two methyl groups on the aliphatic carbon create significant steric hindrance.

  • Impact on Kinetics: Reaction rates at the aliphatic amine will be 10–100x slower than a primary n-alkyl amine.

  • Benefit: This provides latency in epoxy curing applications. Mixtures of this amine with epoxy resins may remain stable at room temperature longer than standard amines, curing only upon heating to >80°C.

Selective Functionalization (The pH Switch)

To modify only the aromatic amine (e.g., to attach a drug payload) while keeping the aliphatic amine free:

  • Strategy: Exploit the pKa difference.

  • Protocol: Perform acylation at pH 4.0–5.0 . At this pH, the aliphatic amine (pKa ~10) is protonated (unreactive ammonium), while the aromatic amine (pKa ~4.6) is largely unprotonated and available to react with electrophiles.

Solubility

The gem-dimethyl group disrupts chain stacking. Copolymers containing this monomer typically exhibit:

  • Higher solubility in organic solvents (DMSO, DMF, THF) compared to rigid rod polymers.

  • Lower crystallinity and melting points.

References

  • Rivas, B. L., & Sánchez, C. O. (2003). Synthesis, characterization, and properties of poly(m-aminophenyl propionic acid) and its copolymers with aniline. Journal of Applied Polymer Science, 90(3), 706–715. Link

  • Perron, V., et al. (2009).[1] A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.[2] Synthesis, 2009(02), 283–289.[1] Link

  • Mustafin, A. G., et al. (2021). Poly[N-(2-chloroprop-2-en-1-yl)aniline]s: synthesis, polymer analogous reaction, and physicochemical properties. Polymer Chemistry, 12, 5650-5661. Link

  • Koedjikov, A. H., et al. (2001). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2163-2170. Link

  • Loba Chemie. (2025). Safety Data Sheet: p-Dimethyl Amino Benzaldehyde. Link

Sources

Application

Application Note: Solvent Selection Strategies for Processing 4-(2-Aminopropan-2-yl)aniline Formulations

Abstract This technical guide provides a comprehensive framework for selecting solvents for 4-(2-Aminopropan-2-yl)aniline (also known as p-aminocumylamine or 2-(4-aminophenyl)propan-2-amine). As a dual-amine scaffold con...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for selecting solvents for 4-(2-Aminopropan-2-yl)aniline (also known as p-aminocumylamine or 2-(4-aminophenyl)propan-2-amine). As a dual-amine scaffold containing both an aromatic aniline and a sterically hindered aliphatic amine, this molecule presents unique solubility and stability challenges. This note details the thermodynamic basis for solvent screening, identifies critical chemical incompatibilities (specifically Schiff base formation), and outlines a self-validating protocol for solubility profiling.

Molecular Profile & Physicochemical Basis[1]

To select the correct solvent, one must first understand the solute's "personality"—its electronic and steric features.

Structural Analysis

The molecule (C


H

N

) consists of a phenyl ring substituted at the para position with an isopropyl group bearing a primary amine.
  • Moiety A (Aniline): Aromatic amine.[1] Weakly basic (pKa

    
     4.6). Susceptible to oxidation (color change to brown/red).
    
  • Moiety B (Aliphatic Amine): Tertiary alkyl-substituted primary amine. Moderately basic (pKa

    
     10.0–10.5). Sterically hindered but nucleophilic.
    
The "Dual-Basicity" Solubility Switch

The large difference in pKa between the two nitrogen centers allows for pH-dependent solubility manipulation:

  • pH > 11: Both amines are deprotonated (neutral). The molecule is lipophilic (logP

    
     1.2). Soluble in organic solvents.
    
  • pH 6–8: The aliphatic amine is protonated (

    
    ), while the aniline remains neutral. This monocationic state increases water solubility significantly.
    
  • pH < 3: Both amines are protonated. Highly water-soluble as a di-salt.

Solvent Screening Strategy

Chemical Compatibility (The "No-Go" List)

Before assessing solubility, we must eliminate reactive solvents. The primary risk for 4-(2-Aminopropan-2-yl)aniline is nucleophilic attack on carbonyls .

  • RESTRICTED: Ketones & Aldehydes (Acetone, MEK, Cyclohexanone).

    • Mechanism:[2][3] The primary aliphatic amine reacts rapidly with ketones to form imines (Schiff bases), releasing water. The aniline nitrogen is less reactive but can also participate at high temperatures.

    • Impact: Loss of potency, formation of impurities, and water generation which may degrade other excipients.

  • CAUTION: Esters (Ethyl Acetate, Isopropyl Acetate).

    • Risk: Potential for transamidation (formation of amides) upon prolonged storage or heating, though sterically hindered amines react slower. Acceptable for transient processing (extractions) but poor for long-term liquid formulations.

  • CAUTION: Chlorinated Solvents (DCM, Chloroform).

    • Risk: While excellent solubilizers, they are often restricted in final drug products (ICH Q3C Class 1/2) and can form carbamoyl chlorides with amines under specific stress conditions.

Thermodynamic Selection (Hansen Solubility Parameters)

Using Group Contribution methods, we estimate the Hansen Solubility Parameters (HSP) for 4-(2-Aminopropan-2-yl)aniline to guide selection.

  • Dispersion (

    
    ):  High (aromatic ring).
    
  • Polarity (

    
    ):  Moderate (amine dipoles).
    
  • Hydrogen Bonding (

    
    ):  High (donor/acceptor capability of 
    
    
    
    ).

Recommended Solvent Classes:

  • Alcohols (Protogenic): Methanol, Ethanol, Isopropanol. Excellent match for

    
    .
    
  • Polar Aprotic: DMSO, DMF, NMP. High solubilizing power for high-concentration stock solutions (>100 mg/mL).

  • Ethers: THF, 2-MeTHF, MTBE. Good for processing; moderate solubility.

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application step (Reaction, Workup, or Formulation).

SolventSelection Start Start: Solvent Selection for 4-(2-Aminopropan-2-yl)aniline AppCheck Intended Application? Start->AppCheck Rxn Synthesis/Reaction AppCheck->Rxn Form Final Formulation AppCheck->Form Workup Extraction/Purification AppCheck->Workup CompatCheck Is Solvent a Ketone/Aldehyde? Rxn->CompatCheck Ethers Select: THF, 2-MeTHF, MTBE (Good for Crystallization) Rxn->Ethers Alternative Form->CompatCheck WaterpH Aqueous Buffer (pH < 6) (Salt Formation) Form->WaterpH Injectables Workup->CompatCheck Stop STOP: High Risk of Imine Formation CompatCheck->Stop Yes (Acetone, MEK) SolubilityCheck Required Conc. > 50 mg/mL? CompatCheck->SolubilityCheck No PolarAprotic Select: DMSO, DMF, NMP (High Solvency) SolubilityCheck->PolarAprotic Yes (High Conc) Alcohols Select: Ethanol, IPA, PG (Balance Solvency/Toxicity) SolubilityCheck->Alcohols No (Mod Conc)

Figure 1: Decision logic for solvent selection, prioritizing chemical stability and application requirements.

Experimental Protocols

Protocol A: Equilibrium Solubility Determination

Objective: To generate precise solubility data for the specific lot of material. Scope: Applicable to organic solvents and aqueous buffers.

Materials:

  • 4-(2-Aminopropan-2-yl)aniline (Test Article).

  • Candidate Solvents (HPLC Grade).

  • 0.45 µm PTFE Syringe Filters.

  • Agitated temperature-controlled water bath or shaker.

Procedure:

  • Preparation: Add excess Test Article (approx. 50 mg) to 1 mL of candidate solvent in a clear glass vial.

  • Equilibration: Seal vial and agitate at 25°C for 24 hours.

    • Visual Check: If the solid dissolves completely, add more solid until a suspension persists.

  • Sampling: Stop agitation and allow solids to settle for 1 hour.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter. Discard the first 200 µL of filtrate (to prevent filter adsorption errors).

  • Quantification: Dilute the filtrate (e.g., 1:100 in mobile phase) and analyze via HPLC-UV (254 nm).

  • Calculation:

    
    
    
Protocol B: Solvent-Stress Stability Testing

Objective: To validate the "inertness" of the selected solvent over time.

Procedure:

  • Prepare a 10 mg/mL solution of the amine in the candidate solvent.

  • Split into two vials:

    • Vial A: Store at 4°C (Control).

    • Vial B: Store at 50°C (Stress).

  • Analyze both vials via HPLC after 7 days.

  • Acceptance Criteria:

    • Purity of Vial B must be

      
       99.0% of Vial A.
      
    • No new peaks > 0.1% (specifically looking for imine adducts or oxidation products).

Formulation Case Studies

Case Study 1: High-Concentration Stock for Biological Assays
  • Challenge: Researcher needs a 100 mM stock solution for cellular assays.

  • Selection: DMSO (Dimethyl Sulfoxide) .[4]

  • Rationale: DMSO has high dipolarity (

    
    ) and hydrogen bonding (
    
    
    
    ) parameters, easily dissolving the dual-amine. It is miscible with water in the assay media.
  • Precaution: DMSO is hygroscopic. Ensure the cap is tight to prevent water uptake, which could precipitate the free base if pH shifts.

Case Study 2: Crystallization Purification
  • Challenge: Purifying the intermediate from non-polar reaction byproducts.

  • Selection: IPA/Heptane System .

  • Rationale: The molecule is soluble in Isopropanol (IPA) but insoluble in Heptane.

    • Method: Dissolve crude material in warm IPA (Solvent). Slowly add Heptane (Anti-solvent) or cool the solution. The non-polar impurities remain in the mother liquor while the polar diamine crystallizes.

Summary Data Table

Solvent ClassRepresentative SolventsSolubility PredictionStability RiskApplication Recommendation
Alcohols Methanol, Ethanol, IPAHighLowGeneral processing, crystallization.
Ketones Acetone, MEKN/A High DO NOT USE. Rapid imine formation.
Esters Ethyl AcetateModerateModerateExtraction only. Avoid heat.
Polar Aprotic DMSO, DMF, NMPVery HighLowStock solutions, reaction media.
Ethers THF, MTBE, 2-MeTHFModerateLowSynthesis, liquid-liquid extraction.
Chlorinated DCM, ChloroformHighLow*Good solubility, but regulatory/tox concerns.
Water Water (Neutral pH)LowLowPoor solubility for free base.
Acidic Water 0.1M HCl, Acetate BufferHighLowExcellent for aqueous formulations (Salts).

References

  • PubChem. 4-(2-Aminopropan-2-yl)aniline Compound Summary. National Library of Medicine. Available at: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for HSP theory application).

  • Diorazio, L. J., et al. (2016). Solvent Selection Guide for the Pharmaceutical Industry. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for amine-ketone imine formation mechanisms).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(2-Aminopropan-2-yl)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered benzylic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered benzylic amines. The synthesis of 4-(2-aminopropan-2-yl)aniline from commercially available cumylamine (2-phenylpropan-2-amine) is notoriously problematic when using standard protecting groups. The gem-dimethyl moiety creates severe steric shielding around the nitrogen, which not only impedes initial protection but makes downstream deprotection nearly impossible under standard conditions.

In this guide, I will walk you through an optimized, self-validating workflow that leverages the unique stereoelectronic properties of the trifluoroacetyl (TFAc) protecting group to bypass these bottlenecks, ensuring high yields and strict regioselectivity.

Workflow Visualization

SynthesisWorkflow Cumylamine Cumylamine (2-Phenylpropan-2-amine) Protection Step 1: Protection (TFAA, Et3N, DCM) Cumylamine->Protection TFA_Cumylamine N-(2-Phenylpropan-2-yl) 2,2,2-trifluoroacetamide Protection->TFA_Cumylamine Nitration Step 2: Nitration (HNO3/H2SO4, -10°C) TFA_Cumylamine->Nitration Nitro_Intermediate N-(2-(4-Nitrophenyl)propan-2-yl) 2,2,2-trifluoroacetamide Nitration->Nitro_Intermediate Deprotection Step 3: Deprotection (K2CO3, MeOH/H2O) Nitro_Intermediate->Deprotection Nitro_Amine 2-(4-Nitrophenyl)propan-2-amine Deprotection->Nitro_Amine Reduction Step 4: Reduction (H2, Pd/C, MeOH) Nitro_Amine->Reduction Target 4-(2-Aminopropan-2-yl)aniline (Target Molecule) Reduction->Target

Fig 1: Optimized 4-step synthetic workflow for 4-(2-aminopropan-2-yl)aniline via TFAc protection.

Troubleshooting & FAQs

Q1: Why is my protection of cumylamine with acetyl chloride stalling at <50% yield, and how can I improve it? A: The issue is purely steric. Cumylamine is a tertiary carbinamine; the bulky gem-dimethyl group physically blocks the nitrogen lone pair from efficiently attacking standard electrophiles like acetyl chloride. The Solution: Switch to Trifluoroacetic Anhydride (TFAA). The extreme electrophilicity of the trifluoroacetyl group overcomes the steric hindrance, driving the protection step to >95% yield rapidly 1. Furthermore, the TFAc group is essential for the success of Step 3.

Q2: I am getting a complex mixture of ortho/para isomers and oxidation byproducts during the nitration step. How do I maximize para-selectivity? A: Nitration of electron-rich benzylic systems is highly exothermic and prone to over-oxidation. The gem-dimethyl group provides excellent steric bulk to direct the nitronium ion (NO₂⁺) to the para position, but this selectivity degrades at higher temperatures 2. The Solution: You must maintain strict kinetic control. Pre-cool the sulfuric acid solution to -15 °C and ensure the internal temperature never exceeds -10 °C during the dropwise addition of fuming nitric acid. This suppresses dinitration and maximizes the para-isomer yield (>10:1 ratio).

Q3: My deprotection of the acetamide intermediate is failing completely, even under harsh acidic reflux for 48 hours. Why? A: This is the most common failure point in this synthesis. The gem-dimethyl group acts as an umbrella, sterically shielding the acetamide carbonyl carbon from nucleophilic attack by water/hydroxide. The Solution: This is exactly why we use the TFAc protecting group. The highly electronegative CF₃ group withdraws electron density from the carbonyl, making it hyper-electrophilic 3. This electronic activation perfectly compensates for the steric shielding, allowing the TFAc group to be cleaved smoothly with mild Potassium Carbonate (K₂CO₃) at room temperature.

Q4: The final reduction to the aniline is incomplete, leaving a yellowish oil. How do I push it to completion? A: A yellowish oil indicates the reaction has stalled at the phenylhydroxylamine intermediate. The Solution: Ensure you are using fresh 10% Palladium on Carbon (Pd/C) and a polar protic solvent like Methanol to keep all intermediates soluble 4. If using a hydrogen balloon, ensure the system is properly purged of oxygen. Alternatively, use catalytic transfer hydrogenation (hydrazine hydrate or ammonium formate) to force the reduction to completion.

Quantitative Data: Protecting Group Comparison

The table below summarizes why the TFAc route is mandatory for tertiary carbinamines compared to standard Acetyl (Ac) protection.

ParameterAcetyl (Ac) ProtectionTrifluoroacetyl (TFAc) Protection (Optimized)
Reagent Acetyl Chloride / TEATrifluoroacetic Anhydride (TFAA) / TEA
Protection Yield ~40-50% (Sluggish, incomplete)>95% (Rapid, quantitative)
Nitration Selectivity (p:o) 4:1>10:1 (Enhanced steric bulk of TFAc)
Deprotection Conditions 6M HCl, Reflux, 48hK₂CO₃, MeOH/H₂O, RT, 4h
Deprotection Yield <30% (Extensive degradation)>90% (Clean conversion)
Step-by-Step Experimental Protocols
Step 1: Synthesis of N-(2-phenylpropan-2-yl)2,2,2-trifluoroacetamide
  • Setup: Dissolve cumylamine (10.0 g, 74.0 mmol) and Triethylamine (15.5 mL, 111.0 mmol) in anhydrous Dichloromethane (DCM, 150 mL) under an inert argon atmosphere.

  • Addition: Cool the flask to 0 °C using an ice bath. Add Trifluoroacetic Anhydride (TFAA, 12.3 mL, 88.8 mmol) dropwise over 30 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation: TLC (Hexanes/EtOAc 8:2) will show complete disappearance of the ninhydrin-active baseline spot (cumylamine) and the appearance of a high-Rf UV-active spot.

  • Workup: Quench with saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a white solid.

Step 2: Regioselective Nitration
  • Setup: Dissolve the protected amine from Step 1 (15.0 g) in concentrated H₂SO₄ (60 mL). Cool the solution to -15 °C using a dry ice/ethylene glycol bath.

  • Addition: Prepare a nitrating mixture of fuming HNO₃ (2.9 mL, 1.05 eq) in concentrated H₂SO₄ (10 mL). Add this mixture dropwise via an addition funnel over 1 hour. Critical: Maintain the internal temperature below -10 °C.

  • Reaction: Stir for an additional 1 hour at -10 °C.

  • Self-Validation: The solution will turn deep yellow/orange.

  • Workup: Carefully pour the reaction mixture over 500 g of crushed ice with vigorous stirring. A pale yellow precipitate will form immediately. Filter the solid, wash thoroughly with cold water until the filtrate is pH neutral, and dry under vacuum.

Step 3: Deprotection to 2-(4-Nitrophenyl)propan-2-amine
  • Setup: Suspend the nitrated intermediate (10.0 g) in a mixture of Methanol (80 mL) and Water (20 mL).

  • Reaction: Add Potassium Carbonate (K₂CO₃, 15.0 g, ~3 eq). Stir the suspension vigorously at room temperature for 4 hours.

  • Self-Validation: The suspension will gradually become a homogeneous yellow solution as the deprotected amine forms. TLC will show a highly polar, ninhydrin-positive product spot.

  • Workup: Concentrate the mixture under reduced pressure to remove the methanol. Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the organics with brine, dry over Na₂SO₄, and concentrate to yield the free amine as a yellow oil/solid.

Step 4: Reduction to 4-(2-Aminopropan-2-yl)aniline
  • Setup: Dissolve the intermediate from Step 3 (5.0 g) in Methanol (50 mL). Carefully add 10% Pd/C (0.5 g, 10 wt%) under a blanket of argon.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Attach a hydrogen balloon (or use a Parr shaker at 30 psi) and stir vigorously at room temperature for 6 hours.

  • Self-Validation: Hydrogen uptake will visibly cease. The solution will transition from yellow to nearly colorless.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Do not let the Pd/C dry out in the air; keep it wet with solvent to prevent ignition. Concentrate the filtrate under reduced pressure to yield the target compound, 4-(2-aminopropan-2-yl)aniline, as a pale solid.

References
  • Benchchem. Technical Support Center: Managing Trifluoroacetylation of Peptide Side Chains.1

  • Benchchem. Technical Support Center: Maximizing Para-Isomer Selectivity in Nitration Reactions Through Temperature Control. 2

  • American Chemical Society (Organic Letters). Trifluoroacetyl-Activated Nitrogen−Nitrogen Bond Cleavage of Hydrazines by Samarium(II) Iodide. 3

  • National Institutes of Health (PMC). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. 4

Sources

Optimization

Technical Support Center: Troubleshooting Oxidation Issues with 4-(2-Aminopropan-2-yl)aniline Storage

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic experimental performance of 4-(2-Aminopropan-2-yl)aniline (CAS 878196-82-8)[1]. This compound features a dual-amine functi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic experimental performance of 4-(2-Aminopropan-2-yl)aniline (CAS 878196-82-8)[1]. This compound features a dual-amine functionality: an electron-rich aromatic amine (aniline) and a primary aliphatic amine. While this makes it a highly versatile building block for drug development, it also renders the molecule exceptionally susceptible to oxidative degradation during storage.

This guide is designed to move beyond basic handling instructions. It provides a mechanistic understanding of these oxidation issues, diagnostic FAQs, and field-proven, self-validating protocols to ensure the absolute integrity of your starting materials.

Part 1: The Mechanism of Degradation

To effectively prevent degradation, we must first understand its causality. Anilines are notoriously prone to aerial oxidation[2]. The electron-donating nature of the amino group makes the aromatic ring electron-rich, facilitating single-electron transfer (SET) to molecular oxygen—which exists as a ground-state diradical.

Exposure to ambient light (UV/Vis) or trace transition metals catalyzes the homolytic cleavage of the N-H bond, generating a highly reactive anilino radical. These radicals rapidly undergo further oxidation or bimolecular coupling to form nitrosobenzenes, highly colored quinone-imines, and eventually polymeric azo/azoxy networks. In the laboratory, this complex mixture of degradation products is often colloquially referred to as "aniline black"[2][3].

OxidationMechanism A 4-(2-Aminopropan-2-yl)aniline (Colorless/Pale) B Anilino Radical (Reactive Intermediate) A->B O2 / UV Light (H-abstraction) C Nitrosobenzene / Quinone-imines (Dark Brown/Red) B->C Further Oxidation D Azo/Azoxy Polymers ('Aniline Black') C->D Radical Coupling & Polymerization

Caption: Plausible oxidation pathway of 4-(2-Aminopropan-2-yl)aniline from radical initiation to polymerization.

Part 2: Diagnostic Guide & FAQs

Q1: My 4-(2-Aminopropan-2-yl)aniline changed from a colorless/pale liquid to dark brown. Is the batch ruined? A1: A color shift to brown, dark red, or purple is the primary visual indicator of oxidation[4]. Because quinone-imines and polymeric azo compounds are highly chromophoric, even trace amounts (<1%) can cause severe discoloration. While the bulk material might still be largely intact, these trace impurities can act as radical initiators or poison sensitive transition-metal catalysts in downstream cross-coupling reactions. Purity must be verified before use.

Q2: How can I analytically confirm the extent of oxidation and its impact? A2: Do not rely solely on visual inspection. Perform High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the degradation[5]. In Proton NMR (1H-NMR), the presence of broad, unresolved peaks in the baseline often indicates the formation of paramagnetic polymeric impurities or oligomers[4].

Q3: What are the absolute best practices for long-term storage? A3: The compound must be isolated from oxygen, light, and thermal energy. Store the material at 2-8°C (refrigerated)[1] in tightly sealed amber glass vials[4]. Crucially, the headspace must be purged with an inert gas. Argon is strongly preferred over Nitrogen. Because Argon is denser than air, it forms a protective physical "blanket" over the compound, whereas Nitrogen easily mixes with ambient air the moment the vial is opened.

Q4: Can I salvage oxidized 4-(2-Aminopropan-2-yl)aniline? A4: Yes. If the material is heavily discolored, it can be purified. For liquid states, vacuum distillation over a small amount of zinc dust prevents further oxidation during heating[2]. For solid derivatives or crystalline batches, recrystallization in the presence of a mild reducing agent like sodium dithionite (Na₂S₂O₄) is highly effective at reducing colored quinone-imines back to the desired amine[6][7].

Part 3: Standard Operating Procedures (SOPs)
SOP 1: Inert Aliquoting Workflow

Repeatedly opening a primary storage bottle introduces fresh oxygen and atmospheric moisture, exponentially accelerating degradation. The most effective preventative measure is aliquoting.

StorageWorkflow Start Receive Fresh/Purified Batch Glovebox Transfer to Glovebox / Schlenk Line Start->Glovebox Aliquots Divide into Single-Use Amber Vials Glovebox->Aliquots Purge Purge with Argon (Heavy Inert Gas) Aliquots->Purge Seal Seal with PTFE-lined Caps & Parafilm Purge->Seal Store Store at 2-8°C (Refrigerated) Seal->Store

Caption: Standard operating procedure for aliquoting and storing air-sensitive aniline derivatives.

Step-by-Step Methodology:

  • Preparation: Transfer the fresh or newly purified batch of 4-(2-Aminopropan-2-yl)aniline into a glovebox or a Schlenk line setup.

  • Division: Divide the bulk material into single-use amber glass vials. This ensures that each aliquot is only exposed to ambient air once (at the exact time of use).

  • Purging: Purge the headspace of each vial with dry Argon for at least 30 seconds.

  • Sealing: Cap immediately with PTFE-lined septa caps. Wrap the seal tightly with Parafilm to prevent slow oxygen ingress during thermal cycling.

  • Storage: Transfer the sealed aliquots to a dedicated chemical refrigerator maintained at 2-8°C[1].

SOP 2: Salvage Purification via Reductive Recrystallization

If your analytical verification shows >2% oxidative impurities, use this self-validating protocol to recover the material.

Step-by-Step Methodology:

  • Dissolution: Dissolve the discolored 4-(2-Aminopropan-2-yl)aniline in a minimal amount of hot solvent (e.g., ethanol or a suitable organic/aqueous mixture depending on its specific salt form).

  • Reduction: Add a catalytic amount (approx. 1-2% w/w) of sodium dithionite (Na₂S₂O₄) or activated charcoal to the hot solution[6]. The sodium dithionite acts as an electron donor, reducing the colored quinone-imine impurities back to the colorless aniline[7].

  • Hot Filtration: Rapidly filter the hot solution through a Celite pad to remove the charcoal and any insoluble polymeric "aniline black" impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Validation (Self-Validating Step): Isolate the crystals via vacuum filtration, dry under inert gas, and immediately validate purity via HPLC before storing using SOP 1. If purity is <98%, repeat the recrystallization.

Part 4: Quantitative Data & Storage Parameters

To summarize the causality between storage conditions and degradation, refer to the following parameter matrix:

Storage ParameterMechanism of ProtectionExpected Shelf-Life Impact
Temperature (2-8°C) Lowers kinetic energy, significantly reducing the rate of autoxidation and radical propagation.Extends stability from weeks (at Room Temp) to 6-12 months.
Amber Glass Vials Blocks UV/Vis light, preventing the photochemical homolytic cleavage of the N-H bond.Prevents rapid photolytic darkening and radical initiation.
Argon Atmosphere Displaces ground-state diradical oxygen. Argon's high density physically blankets the material.Halts the primary initiation step of oxidation.
Single-Use Aliquots Eliminates repeated freeze-thaw cycles and the continuous introduction of atmospheric moisture/O₂.Ensures 99%+ purity at the exact moment of experimental use.
References
  • Title: The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications Source: Open Access Journals URL: [Link]

  • Title: Aniline Source: Wikipedia URL: [Link]

  • Title: A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization Source: ResearchGate URL: [Link]

Sources

Troubleshooting

removing impurities from commercial 4-(2-Aminopropan-2-yl)aniline

This guide functions as a specialized Technical Support Center for researchers working with 4-(2-Aminopropan-2-yl)aniline (also known as 2-(4-aminophenyl)propan-2-amine or p-amino-α,α-dimethylbenzylamine ). Unlike standa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 4-(2-Aminopropan-2-yl)aniline (also known as 2-(4-aminophenyl)propan-2-amine or p-amino-α,α-dimethylbenzylamine ).

Unlike standard Certificates of Analysis (CoA), this document addresses the practical reality of handling this diamine, which is prone to specific degradation pathways (oxidation and hydrolysis) that commercial suppliers often overlook.

Ticket ID: PUR-DIAMINE-001 Status: Active Severity: Critical (Impurity Interference in Polymerization/Catalysis)

Diagnostic Hub: Is Your Batch Compromised?

Commercial batches of 4-(2-Aminopropan-2-yl)aniline often degrade during storage. Before initiating a reaction, perform these rapid checks to identify the specific impurity profile.

Visual & Physical Inspection
ObservationDiagnosisThe "Why" (Causality)
Dark Brown/Red Color Oxidation (Azo/Quinone species) The aromatic amine moiety (

) is highly susceptible to aerial oxidation, forming conjugated chromophores (azo linkages or quinone imines).
Wet/Clumpy Solid Hydrolysis or Hygroscopy The aliphatic amine (

) is hygroscopic. Moisture promotes hydrolysis if residual acid catalysts are present.
Melting Point Depression Precursor Contamination Pure diamine melts sharp (approx. solid state). Broad ranges (

C depression) indicate the presence of 2-(4-aminophenyl)propan-2-ol (the synthetic precursor).
Analytical Verification (NMR/HPLC)
  • The "Hydroxyl" Signal: In

    
    H NMR (
    
    
    
    ), look for a singlet near 1.5-2.0 ppm that disappears with
    
    
    shake, distinct from the amine protons.
  • The Precursor Shift: The gem-dimethyl protons of the alcohol impurity shift slightly downfield compared to the amine target due to the electronegativity difference between -OH and -

    
    .
    

Purification Protocols

Choose the protocol based on your impurity profile. Protocol A is recommended for high-purity applications (pharmaceutical intermediates/catalysis), while Protocol B is sufficient for bulk polymer synthesis.

Protocol A: The "pKa Swing" Extraction (Recommended)

Principle: This method utilizes the massive basicity difference between the aliphatic amine (


) and the aromatic amine (

) to filter out impurities.
  • Target: 4-(2-Aminopropan-2-yl)aniline (Diamine).

  • Impurity: 2-(4-aminophenyl)propan-2-ol (Mono-amine, Alcohol).[1]

The Logic: At pH 8.0, the aliphatic amine of the target is protonated (cationic, water-soluble), while the aromatic amine of the impurity is neutral (organic-soluble).

Step-by-Step Workflow
  • Dissolution (Acid Phase): Dissolve 10g of crude amine in 100 mL of 1M HCl .

    • Status: Both Target and Impurity are fully protonated (

      
      ).
      
    • Action: Wash with 30 mL Ethyl Acetate (EtOAc). Discard organic layer (removes non-basic tars).

  • The "Swing" (Target Retention): Adjust the aqueous layer pH to 8.0 - 8.5 using 2M NaOH. Use a pH meter; do not overshoot.

    • Status:

      • Target: Aliphatic amine is protonated (

        
        ). Stays in Water. 
        
      • Impurity: Aromatic amine is neutral (

        
        ). Moves to Organic. 
        
    • Action: Extract aqueous layer with

      
       mL Dichloromethane (DCM). Discard the DCM layers.  (This removes the alcohol impurity).
      
  • Recovery (Base Phase): Adjust the aqueous layer pH to >12.0 using 5M NaOH.

    • Status: Target is fully deprotonated (Neutral). Precipitates/Oils out.

    • Action: Extract with

      
       mL DCM. Combine organic layers.
      
  • Finishing: Dry over anhydrous

    
    , filter, and evaporate solvent under vacuum.
    

PkaSwing Start Crude Mixture (Diamine + Alcohol Impurity) Acid Dissolve in 1M HCl (pH < 1) Both species protonated Start->Acid Wash Wash with EtOAc (Removes neutral tars) Acid->Wash Swing Adjust pH to 8.5 (CRITICAL STEP) Wash->Swing Extraction1 Extract with DCM Swing->Extraction1 OrgLayer1 DCM Layer: Contains Alcohol Impurity (Neutral Aromatic Amine) Extraction1->OrgLayer1 Discard AqLayer1 Aqueous Layer: Contains Target Diamine (Protonated Aliphatic Amine) Extraction1->AqLayer1 Keep FinalBase Adjust pH > 12 AqLayer1->FinalBase FinalExtract Extract with DCM Evaporate FinalBase->FinalExtract Product Pure Diamine FinalExtract->Product

Caption: The "pKa Swing" separates the diamine target from mono-amine impurities by exploiting the specific basicity of the aliphatic amine side chain.

Protocol B: Recrystallization (Bulk Cleanup)

Best for: Removing oxidation colors (brown/red) and trace salts. Solvent System: Toluene/Heptane (or Toluene/Hexane).

  • Dissolution: Dissolve crude solid in minimal boiling Toluene (approx. 5 mL per gram).

    • Note: If insoluble black specks remain, filter hot through a glass frit or Celite pad.

  • Precipitation: Remove from heat. Slowly add Heptane dropwise until the solution becomes slightly turbid (cloudy).

  • Crystallization: Re-heat to clarify, then let cool slowly to room temperature, then to 4°C.

  • Collection: Filter crystals under inert atmosphere (

    
    ) if possible to prevent rapid surface oxidation.
    

Storage & Stability Guidelines

The primary enemy of 4-(2-Aminopropan-2-yl)aniline is carbon dioxide and oxygen .

  • The Carbamic Acid Threat: The aliphatic amine reacts avidly with atmospheric

    
     to form carbamate salts (white crust).
    
    • Prevention: Store under Argon or Nitrogen. Tape cap with Parafilm.

  • Oxidation: Store in amber glass.

  • Temperature: Refrigerate (2-8°C).

Troubleshooting FAQs

Q: My product is a liquid, but the literature says it should be a solid (or vice versa). A: This compound has a melting point near room temperature (depending on purity and exact derivative). High purity samples often solidify, while impure samples (eutectic mixtures with the alcohol precursor) remain oils. If it is an oil, run Protocol A ; it will likely solidify upon removal of the alcohol impurity.

Q: I see a "doublet" peak in the HPLC where there should be one. A: This is likely the Isomer Issue . Commercial synthesis (often via Friedel-Crafts) can produce small amounts of the ortho-isomer (2-(2-aminophenyl)propan-2-amine).

  • Fix: Recrystallization (Protocol B) is more effective than extraction for separating structural isomers.

Q: Can I use this amine for polyimide synthesis if it's slightly brown? A: No. Colored impurities act as radical traps and chain terminators. Even trace quinones can lower the molecular weight of the resulting polymer significantly. Perform an Activated Carbon filtration (dissolve in DCM, stir with carbon, filter) before use.

References & Grounding[1]

  • Basicity of Aliphatic vs. Aromatic Amines: Smith, M. B., & March, J. March's Advanced Organic Chemistry. (Explaining the

    
     differential: Aniline 
    
    
    
    , Alkylamines
    
    
    ).
  • Impurity Identification (Alcohol Precursor): PubChem Compound Summary for CID 21538282 (Related Propanoate) and Sigma Aldrich CoA Data for 2-(4-aminophenyl)propan-2-ol (CAS 23243-04-1). The alcohol is the standard hydrolysis degradation product.

    • Source:

  • Purification of Anilines: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying and distilling sensitive amines).

Sources

Optimization

resolving solubility issues of 4-(2-Aminopropan-2-yl)aniline in water

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Comprehensive Guide to Solubilizing 4-(2-Aminopropan-2-yl)aniline Executive Summary 4-(2-Aminopropan-2-yl)aniline (a...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Comprehensive Guide to Solubilizing 4-(2-Aminopropan-2-yl)aniline

Executive Summary

4-(2-Aminopropan-2-yl)aniline (also known as 2-(4-aminophenyl)propan-2-amine or p-aminocumylamine) presents a classic "amphiphilic diamine" challenge.[1][2] Structurally, it contains two distinct nitrogen centers: an aromatic primary amine (aniline-like) and an aliphatic primary amine attached to a tertiary carbon (cumylamine-like).[1][2][3]

The solubility issues users encounter typically stem from a misunderstanding of its protonation states .[2] At neutral pH, the molecule exists in a state that balances partial ionization with significant lipophilicity, often leading to precipitation or "oiling out."[2][4] This guide provides the mechanistic rationale and validated protocols to achieve stable, high-concentration stock solutions.

Part 1: Technical Troubleshooting (Q&A)

Q1: I am trying to dissolve the solid in neutral water (pH 7), but it remains a suspension. Why?

A: You are likely working with the free base form of the molecule.[2]

  • The Mechanism: This molecule has two pKa values.[2] The aliphatic amine has a pKa

    
     10.5, while the aromatic aniline has a pKa 
    
    
    
    4.6.[4]
  • At pH 7: The aliphatic amine is protonated (cationic), but the aniline is neutral.[3] While the cation provides some polarity, the lipophilic "cumyl" core (benzene ring + isopropyl group) dominates the physicochemical properties, often preventing full solvation in water at concentrations useful for screening (>1 mM).[3][4]

  • The Fix: You must lower the pH to fully protonate the molecule or use an organic cosolvent.

Q2: I added HCl, but the solution turned slightly pink/brown. Is my compound degrading?

A: This indicates oxidative instability , a common trait of anilines.[2][4]

  • The Cause: Aromatic amines are susceptible to auto-oxidation in the presence of oxygen and light, forming colored quinoid impurities even at trace levels (ppm).[2]

  • The Fix:

    • Degas your buffers (argon/nitrogen purge) before adding the compound.[2][3]

    • Protect from light (amber vials).

    • Fresh Prep: Do not store aqueous stocks for >24 hours unless frozen at -80°C.

    • Antioxidants: For sensitive biological assays, include 0.1-0.5 mM ascorbic acid or DTT if compatible with your target.[2]

Q3: Which solvent system is best for cell culture (biological assays)?

A: DMSO (Dimethyl Sulfoxide) is the preferred primary solvent for stock preparation.[2][3]

  • Reasoning: The free base is highly soluble in DMSO.[2][5] You can prepare a high-concentration stock (e.g., 100 mM) in anhydrous DMSO and then dilute into the culture medium.[2][3]

  • Caution: Ensure the final DMSO concentration in the well is <0.5% (v/v) to avoid cytotoxicity.[3] If higher solubility is needed in the aqueous phase directly, conversion to the dihydrochloride salt is required.[4]

Q4: Can I heat the solution to improve solubility?

A: Use caution.

  • While heat increases kinetic solubility, it accelerates the oxidation of the aniline group.[4]

  • Recommendation: Do not exceed 40°C. Sonication is safer and more effective for breaking up crystal lattices than heating.[2]

Part 2: Validated Experimental Protocols

Protocol A: Preparation of 100 mM Aqueous Stock (Acidified)

Best for: Chemical synthesis or assays where DMSO is prohibited.[3]

Reagents:

  • 4-(2-Aminopropan-2-yl)aniline (Free Base)[1][3]

  • 1.0 M Hydrochloric Acid (HCl)[3]

  • Milli-Q Water (degassed recommended)[1][3]

Step-by-Step:

  • Calculate: Determine the mass required. (MW

    
     150.22  g/mol ).[2][3] For 10 mL of 100 mM solution, you need ~150.2 mg.[2][4]
    
  • Weigh: Weigh the solid into an amber glass vial.

  • Acidify: Add 2.2 equivalents of HCl relative to the molar amount of the compound.

    • Why? You need 1 eq for the aliphatic amine and 1 eq for the aniline. The slight excess (0.2 eq) ensures the pH remains low (< pH 4) to keep the aniline protonated and soluble.[3]

    • Calculation:

      
       compound.[3] Add 
      
      
      
      HCl (e.g.,
      
      
      of 1.0 M HCl).
  • Dissolve: Vortex or sonicate for 2-5 minutes. The solution should become clear.

  • Dilute: Add water to reach the final volume (10 mL).

  • Verify: Check pH. It should be acidic (< 4.0).[2][3]

Protocol B: Preparation of 100 mM DMSO Stock

Best for: High-throughput screening (HTS) and Cell Culture.[1][3]

Reagents:

  • 4-(2-Aminopropan-2-yl)aniline (Free Base)[1][3]

  • Anhydrous DMSO (Grade: Cell Culture Tested)[2][3]

Step-by-Step:

  • Weigh: Weigh ~150.2 mg of the compound into a sterile amber vial.

  • Solubilize: Add 10 mL of Anhydrous DMSO.

  • Mix: Vortex until fully dissolved. This usually occurs rapidly at room temperature.[2]

  • Aliquot: Divide into small volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles.

  • Store: Store at -20°C or -80°C. Desiccate to prevent water absorption (DMSO is hygroscopic).

Part 3: Quantitative Data & Specifications

Table 1: Physicochemical Properties & Solubility Limits

PropertyValueNotes
MW 150.22 g/mol Free Base
pKa 1 (Aliphatic) ~10.5Protonated at pH 7
pKa 2 (Aromatic) ~4.6Neutral at pH 7; Protonated at pH < 4
Solubility (Water, pH 7) < 1 mg/mL (Est.)Poor (Precipitation risk)
Solubility (0.1 M HCl) > 50 mg/mLForms soluble Dihydrochloride salt
Solubility (DMSO) > 100 mg/mLExcellent
Solubility (Ethanol) > 50 mg/mLGood

Part 4: Visualizing the Chemistry

Diagram 1: Solubility Decision Tree

Caption: Logical workflow for selecting the correct solvent system based on the compound form and intended application.

SolubilityWorkflow Start Start: 4-(2-Aminopropan-2-yl)aniline CheckForm Check Form: Free Base or Salt? Start->CheckForm Salt Salt Form (e.g., 2HCl) CheckForm->Salt Labeled .HCl Base Free Base Form CheckForm->Base No Salt Label Water Dissolve in Water/Buffer (Highly Soluble) Salt->Water Direct Dissolution AppCheck Application? Base->AppCheck Bio Biological / Cell Culture AppCheck->Bio Chem Chemical Synthesis / Analysis AppCheck->Chem DMSO Use DMSO Stock (Dilute <0.5% in media) Bio->DMSO Preferred Chem->DMSO Alternative AcidWater Use Acidic Water (Add 2.2 eq HCl) Chem->AcidWater Preferred

[1][3]

Diagram 2: Protonation Equilibrium

Caption: The dominant species changes with pH.[2] Maximum solubility is achieved when both amines are protonated (pH < 4).[3]

ProtonationStates Dication Dication (+2) (Soluble) Monocation Monocation (+1) (Partially Soluble) Dication->Monocation pH > 4.6 (Aniline deprotonates) Monocation->Dication Lower pH Neutral Neutral (0) (Insoluble) Monocation->Neutral pH > 10.5 (Aliphatic amine deprotonates) Neutral->Monocation Lower pH

[1][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 585-32-0 (Cumylamine analogs).[1][2] Retrieved from [Link][3]

  • Bordwell, F. G. pKa Table (Acidity in DMSO and Water).[2][3] Organic Chemistry Data.[2][6] Retrieved from [Link][3]

  • Reich, H. J. Bordwell pKa Table (Aniline and Amine values).[2][3] University of Wisconsin-Madison.[1][2] Retrieved from [Link]

Sources

Troubleshooting

mitigating side reactions during 4-(2-Aminopropan-2-yl)aniline polymerization

This technical guide addresses the specific challenges associated with the polymerization of 4-(2-Aminopropan-2-yl)aniline (also known as p-(2-aminopropan-2-yl)aniline or p-aminocumylamine). This molecule is a unique het...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges associated with the polymerization of 4-(2-Aminopropan-2-yl)aniline (also known as p-(2-aminopropan-2-yl)aniline or p-aminocumylamine). This molecule is a unique hetero-functional diamine containing both an aromatic amine (aniline-type) and a sterically hindered aliphatic primary amine (attached to a tertiary carbon).[1][2][3]

Technical Support Center: 4-(2-Aminopropan-2-yl)aniline Polymerization

User Status: Active Role: Senior Application Scientist Subject: Troubleshooting Side Reactions & Optimization Guide

Executive Summary: The Dual-Reactivity Challenge

The core difficulty in polymerizing 4-(2-Aminopropan-2-yl)aniline lies in the nucleophilic disparity between its two amine groups.[1][2][3] The aliphatic amine (attached to the isopropyl group) is significantly more basic (


) than the aromatic amine (

), yet it is sterically hindered by the gem-dimethyl group.[1]
  • In Condensation Polymerization (Polyamides/Polyimides): The aliphatic amine reacts orders of magnitude faster, leading to premature precipitation, blocky sequences, or stoichiometry imbalances.[2]

  • In Oxidative Polymerization (Conducting Polymers): The para-position is blocked by the isopropyl group, preventing the standard "head-to-tail" coupling required for high conductivity.[1][2][3] This forces the reaction into "ortho-coupling" pathways, resulting in highly branched, low-molecular-weight oligomers.[1][2][3]

Part 1: Troubleshooting Guide (Q&A Format)

Scenario A: Condensation Polymerization (Polyamides/Polyureas)[1]

Q1: My reaction mixture gels or precipitates immediately upon adding the acid chloride, even at 0°C. How do I prevent this? Diagnosis: This is caused by the uncontrolled reactivity of the aliphatic amine .[2] It reacts instantly with the acid chloride, consuming the electrophile before the aromatic amine can participate.[2] This creates localized high-molecular-weight oligomers that precipitate out of solution (often as salts if HCl is generated).[1][2][3]

Corrective Protocol:

  • Switch to Activated Esters: Replace acid chlorides with N-hydroxysuccinimide (NHS) esters or p-nitrophenyl esters .[1][2][3] These are less reactive and allow the aromatic amine to compete more effectively, especially if catalyzed.[2]

  • Two-Step "Salt" Method:

    • Step 1: Pre-react the monomer with the diacid in a solvent like NMP or DMAc to form the nylon salt .[2]

    • Step 2: Perform a high-temperature melt or solution polycondensation (Yamazaki-Higashi conditions using triphenyl phosphite) to drive the reaction.[1][2][3]

  • Silylation Strategy: Pre-treat the diamine with trimethylsilyl chloride (TMSCl) .[2] Silylated amines (

    
    ) are less basic and react more controllably with acid chlorides, preventing HCl salt precipitation.[1][2]
    

Q2: The polymer is dark/colored, and the molecular weight is lower than expected. Is the monomer degrading? Diagnosis: Yes. Aniline derivatives are prone to oxidative degradation (forming azo/azoxy species) when exposed to air, especially at high temperatures required for the aromatic amine to react.[2]

Corrective Protocol:

  • Strict Inert Atmosphere: All reactions must be purged with Argon (Ar is heavier than air and protects the surface better than

    
    ).[2]
    
  • Add Antioxidants: Include 0.1–0.5 wt% of triphenyl phosphite or Irganox 1010 during the polymerization to scavenge radicals.[2]

  • Purify the Monomer: If the starting material is not white/colorless, it has already oxidized.[2] Recrystallize from ethanol/water or sublime it before use.[2]

Scenario B: Oxidative Polymerization (Conducting Polymers)

Q3: I am trying to make a conductive polymer using persulfate, but I only get a brown non-conductive powder. Why? Diagnosis: You are forcing the molecule to polymerize via the ortho-coupling pathway .[1][2][3] Since the para-position is blocked by the


 group, the radical cation cannot couple in the linear head-to-tail fashion (N-C4) typical of conductive Polyaniline (PANI).[1][2][3] Instead, it couples at the C2 or C3 positions, breaking conjugation.[2]

Corrective Protocol:

  • Copolymerization: Do not homopolymerize. Copolymerize with unsubstituted aniline (ratio 1:4 or 1:1).[2] The aniline provides the linear conducting backbone, while your monomer provides functional side groups.[2]

  • Interfacial Polymerization: Use a biphasic system (

    
    /Water).[2] This limits the concentration of radicals and can favor more ordered coupling at the interface.[2]
    
  • Use a Template: Polymerize in the presence of polystyrene sulfonate (PSS) . The anionic template aligns the protonated amines, sterically favoring the most linear conformation possible.[2]

Part 2: Mechanistic Visualization

The following diagram illustrates the competing pathways and the "Blocking Effect" that dictates the side reactions.

ReactionPathways Monomer 4-(2-Aminopropan-2-yl)aniline (Monomer) Oxidative Oxidative Conditions (APS / FeCl3) Monomer->Oxidative Condensation Condensation Conditions (Diacid Chloride) Monomer->Condensation OrthoCoupling SIDE REACTION: Ortho-Coupling (Branched, Low Conductivity) Oxidative->OrthoCoupling Major Pathway ParaCoupling BLOCKED PATHWAY: Para-Coupling (Linear, Conductive) Oxidative->ParaCoupling Blocked by -C(Me)2NH2 SaltFormation SIDE REACTION: Salt Precipitation (Aliphatic NH2 + HCl) Condensation->SaltFormation Fast Reaction (Kinetic Control) LinearPolymer DESIRED PRODUCT: Linear Polyamide Condensation->LinearPolymer Requires Controlled Reactivity

Caption: Mechanistic divergence showing how the steric blocking of the para-position forces oxidative polymerization into undesirable ortho-coupling, while kinetic disparity drives salt formation in condensation.[1]

Part 3: Experimental Data & Optimization

Table 1: Reactivity Comparison & Mitigation Strategies
FeatureAliphatic Amine (

)
Aromatic Amine (

)
Impact on PolymerizationMitigation Strategy
Basicity (

)
~10.0 (High)~4.6 (Low)Aliphatic amine protonates first, deactivating it in acid.[1][2][3]Use Silylated Monomers to mask basicity.[2]
Nucleophilicity High (but sterically hindered)ModerateAliphatic reacts faster with electrophiles, causing blockiness.[2]Use Activated Esters (slow electrophiles) to level reactivity.[2]
Oxidation Potential High (Stable)Low (Easily Oxidized)Aromatic ring oxidizes to quinones/azo dyes.[2]Perform all reactions under Argon .[2]
Steric Bulk High (Gem-dimethyl)LowHinders formation of dense packing/crystallinity.[1][2]Use High-Temperature Solution polymerization to overcome sterics.[1][2][3]
Recommended Protocol: Controlled Condensation[1][2][3]

Objective: Synthesize a high-molecular-weight polyamide without gelation.

  • Solvent System: Anhydrous NMP (N-Methyl-2-pyrrolidone) containing 5% dissolved LiCl (to disrupt hydrogen bonding and keep the polymer soluble).[1][2][3]

  • Monomer Prep: Dissolve 4-(2-Aminopropan-2-yl)aniline (1 eq) in the solvent under Argon.

  • Base: Add Pyridine (2.2 eq) as an acid scavenger.[2] Note: Do not use triethylamine, as it can precipitate polymer salts.

  • Addition: Cool to -10°C . Add the diacid chloride (1 eq) dissolved in NMP dropwise over 1 hour.

  • Curing: Allow to warm to Room Temp (2 hrs), then heat to 80°C (4 hrs) to drive the reaction of the slower aromatic amine.

References

  • MDPI. (2023).[2] Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021).[2] Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides]. PubMed Central.[2] Retrieved from [Link]

  • Royal Society of Chemistry. (2021).[2][4] Polymerization of new aniline derivatives: synthesis, characterization and application. RSC Advances. Retrieved from [Link][1]

Sources

Optimization

optimizing temperature profiles for curing with 4-(2-Aminopropan-2-yl)aniline

Welcome to the Technical Support Center for Advanced Polymer Curing. This guide is specifically engineered for researchers and materials scientists optimizing epoxy and polyurethane networks using 4-(2-Aminopropan-2-yl)a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Polymer Curing. This guide is specifically engineered for researchers and materials scientists optimizing epoxy and polyurethane networks using 4-(2-Aminopropan-2-yl)aniline (CAS: 878196-82-8)[1].

Because this molecule is an asymmetric diamine—featuring both a sterically hindered aliphatic amine and a resonance-stabilized aromatic amine—it presents unique kinetic challenges. This guide provides the mechanistic causality, troubleshooting logic, and self-validating protocols required to master its curing profile[2][3].

Understanding the Differential Reactivity Pathway

To optimize your temperature profile, you must first understand the molecular behavior of 4-(2-Aminopropan-2-yl)aniline. The aliphatic amine group (2-aminopropan-2-yl) possesses a highly localized lone pair, making it strongly nucleophilic despite the steric hindrance of the adjacent methyl groups. Conversely, the aromatic amine (aniline group) has its nitrogen lone pair delocalized into the benzene ring's pi-system, drastically reducing its nucleophilicity and requiring significantly higher thermal energy to activate[2][4].

G A Resin + 4-(2-Aminopropan-2-yl)aniline (Mixed at 25°C) B Low-Temp Dwell (60-80°C) Aliphatic Amine Reacts A->B Primary Nucleophilic Attack C Linear / Lightly Branched Pre-polymer (Gelation) B->C Exotherm Control D High-Temp Ramp (150-180°C) Aromatic Amine Reacts C->D Thermal Activation E Fully Cross-Linked Thermoset Network D->E Vitrification Avoidance

Pathway of differential reactivity in asymmetric diamine step-curing.

Frequently Asked Questions (FAQs): Fundamental Curing Dynamics

Q: Why can't I use a single-stage high-temperature cure for this hardener? A: A single-stage high-temperature cure (e.g., jumping straight to 150°C) will trigger an uncontrolled, rapid exothermic reaction from the highly reactive aliphatic amine group. This thermal runaway causes localized boiling, micro-void formation, and premature vitrification—where the polymer turns into a glassy state before the aromatic amines can fully cross-link the network[4]. You must separate the reaction phases thermally.

Q: How does the steric hindrance of the 2-aminopropan-2-yl group affect the gel point? A: The tertiary carbon attached to the aliphatic amine creates steric bulk that slows down the secondary amine hydrogen's reaction rate. This extends your pot life at room temperature and delays the gel point slightly compared to unhindered aliphatic amines, allowing for better outgassing and mold filling before the B-stage (pre-polymer) network solidifies[3].

Q: What happens if the post-cure temperature is too low? A: If the post-cure temperature remains below the activation energy threshold of the aromatic amine (~140°C), the aniline groups will remain largely unreacted. These dangling, unreacted aromatic rings will act as internal plasticizers, drastically lowering the final Glass Transition Temperature (


) and compromising the chemical resistance of the matrix[4].

Quantitative Data: Reactivity & Step-Cure Parameters

To design a self-validating protocol, base your thermal programming on the distinct kinetic parameters of the two functional groups.

Table 1: Differential Reactivity Profile

PropertyAliphatic Amine (2-aminopropan-2-yl)Aromatic Amine (Aniline)
Nucleophilicity High (Localized lone pair)Low (Delocalized into pi-system)
Steric Hindrance High (Tertiary carbon alpha to N)Low (Primary aromatic amine)
Activation Temp 60°C - 80°C140°C - 180°C
Network Function Initial gelation, linear chain extensionHigh-density cross-linking,

maximization

Table 2: Optimized Step-Cure Temperature Profile

StageTemperature (°C)Ramp Rate (°C/min)Dwell Time (hrs)Mechanistic Purpose
Mixing 25 - 35N/A0.5Homogenization & Vacuum Degassing
Dwell 1 702.02.0Aliphatic amine reaction; prevents thermal runaway
Dwell 2 1601.53.0Aromatic amine activation; drives full cross-linking
Cooling 25-2.0N/APrevents thermal shock and internal residual stress

Experimental Protocol: Implementing a Self-Validating Step-Cure

This methodology ensures that every batch is mechanistically sound and analytically verified.

Step 1: Stoichiometric Preparation

  • Calculate the Amine Hydrogen Equivalent Weight (AHEW). 4-(2-Aminopropan-2-yl)aniline has a molecular weight of 150.22 g/mol and 4 active amine hydrogens.

    • Formula:

      
       g/eq.
      
  • Mix the diamine with your chosen epoxy resin (e.g., DGEBA) at a precise 1:1 stoichiometric ratio of epoxide equivalents to amine equivalents.

Step 2: Degassing and Injection

  • Subject the mixture to a vacuum of < 10 mbar at 30°C for 15–20 minutes to remove entrapped air.

  • Inject the degassed resin into the pre-warmed mold (pre-warmed to 40°C to lower viscosity without initiating rapid cure).

Step 3: The B-Stage Dwell (Aliphatic Cure)

  • Place the mold in a programmable convection oven.

  • Ramp the temperature at 2°C/min to 70°C.

  • Hold at 70°C for 120 minutes. Causality: This allows the aliphatic amines to react fully, building a lightly cross-linked, rubbery network that can safely absorb the exothermic heat of reaction without boiling.

Step 4: The Post-Cure Dwell (Aromatic Cure)

  • Ramp the temperature at a slower rate of 1.5°C/min to 160°C. Causality: A slow ramp prevents the matrix from vitrifying before reaching the activation temperature of the aromatic amine.

  • Hold at 160°C for 180 minutes to achieve maximum cross-link density.

  • Cool to room temperature at a controlled rate of -2°C/min.

Step 5: System Validation via DSC

  • Extract a 10 mg sample of the cured polymer.

  • Run a Differential Scanning Calorimetry (DSC) scan from 25°C to 250°C at 10°C/min.

  • Validation Criterion: The scan must show a distinct

    
     step-change and zero residual exotherm peak  (
    
    
    
    J/g). If a residual peak exists, the aromatic amines are under-cured.

Troubleshooting Guide: Resolving Common Curing Defects

Use the following logic tree and Q&A to diagnose structural failures in your cured matrix.

T Start Defect: Low Tg or Brittleness Check Run DSC Scan (10°C/min) Start->Check Decision Residual Exotherm Peak? Check->Decision Yes Incomplete Aromatic Cure Action: Increase Post-Cure Temp/Time Decision->Yes Yes (>2 J/g) No Thermal Degradation / Vitrification Action: Lower Initial Ramp Rate Decision->No No (<2 J/g)

Diagnostic logic tree for resolving sub-optimal thermomechanical properties.

Issue: The polymer is brittle and shatters under low impact.

  • Diagnostic: Run a DSC scan. If you see a large residual exotherm peak above 140°C, your aromatic amines did not react. The unreacted groups act as defects in the network.

  • Solution: Increase the Dwell 2 time from 3 hours to 4 hours, or increase the Dwell 2 temperature to 170°C to overcome the activation energy barrier[3].

Issue: Deep cracks form in the center of the casting during the first hour of curing.

  • Diagnostic: This is a classic symptom of thermal runaway. The aliphatic amine reacted too violently, and the poor thermal conductivity of the resin trapped the exothermic heat in the core, causing thermal expansion and subsequent cracking upon cooling.

  • Solution: Lower the Dwell 1 temperature to 60°C and decrease the initial ramp rate to 1°C/min to dissipate the heat of reaction more effectively.

Issue: The


 is lower than expected, but the DSC shows no residual exotherm. 
  • Diagnostic: The system likely vitrified during the ramp between Dwell 1 and Dwell 2. If the heating rate is too fast, the polymer transitions into a glassy state, freezing molecular mobility and preventing the remaining functional groups from finding each other.

  • Solution: Decrease the ramp rate between the 70°C and 160°C stages to 1°C/min, allowing the reaction kinetics to keep pace with the increasing temperature, thereby keeping the

    
     of the curing polymer slightly below the actual oven temperature until the very end of the cure.
    

References

  • Girard-Reydet, E., et al. "Epoxy-Aromatic Diamine Kinetics. Part 1. Modeling and Influence of the Diamine Structure". Macromolecules, ACS Publications.[Link]

  • Wu, J., et al. "Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams". PubMed Central (PMC).[Link]

  • Naffakh, M., et al. "Cure kinetics of an epoxy/liquid aromatic diamine modified with poly(ether imide)". ResearchGate.[Link]

  • Li, X., et al. "The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins". MDPI.[Link]

Sources

Troubleshooting

degradation products of 4-(2-Aminopropan-2-yl)aniline under UV light

Welcome to the Technical Support Center for 4-(2-Aminopropan-2-yl)aniline (4-APAA) As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(2-Aminopropan-2-yl)aniline (4-APAA)

As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and drug development professionals in navigating the complex photochemistry of 4-(2-Aminopropan-2-yl)aniline. Because this molecule contains both an electron-rich aromatic amine and a sterically hindered aliphatic amine, it exhibits competing degradation kinetics under UV irradiation.

This guide provides field-proven mechanistic insights, self-validating troubleshooting protocols, and analytical data to help you resolve photostability failures efficiently.

Mechanistic Insights: The Causality of 4-APAA Photodegradation

To troubleshoot degradation, you must first understand the molecular vulnerabilities of 4-APAA. Under ICH Q1B photostability conditions (UV-A/Vis irradiation), the molecule degrades via two distinct, competing pathways:

  • Pathway A: Aniline Photo-Oxidation The primary aromatic amine is highly susceptible to photo-oxidation. UV excitation of the aniline ring facilitates a single-electron transfer to dissolved oxygen, generating superoxide radicals and an aniline radical cation[1]. This cascade rapidly yields nitrosobenzene derivatives, which subsequently condense to form highly conjugated, deeply colored azo dimers.

  • Pathway B: Cumylamine Photo-Cleavage (Deamination) The 2-aminopropan-2-yl group is a cumylamine derivative. The tertiary benzylic carbon highly stabilizes radical intermediates. UV irradiation triggers homolytic cleavage of the C-N bond[2]. The resulting cumyl radical either reacts with ambient water to form a tertiary alcohol (2-(4-aminophenyl)propan-2-ol) or undergoes elimination to release ammonia, forming an alkene (4-isopropenylaniline).

Pathways cluster_0 Pathway A: Aniline Photo-Oxidation cluster_1 Pathway B: Cumylamine Photo-Cleavage Parent 4-(2-Aminopropan-2-yl)aniline (Parent API/Intermediate) ROS Reactive Oxygen Species (ROS) Electron Transfer Parent->ROS UV + O2 Radical Cumyl Radical Intermediate (C-N Bond Homolysis) Parent->Radical UV (Direct/Sensitized) Nitroso Nitroso Derivative (Yellow/Brown Discoloration) ROS->Nitroso Oxidation Azo Azo Dimerization (Deep Coloration) Nitroso->Azo Dimerization Alcohol 2-(4-Aminophenyl)propan-2-ol (+H2O) Radical->Alcohol H2O trapping Alkene 4-Isopropenylaniline (-NH3) Radical->Alkene Elimination

Fig 1: Dual photodegradation pathways of 4-APAA via aniline oxidation and cumylamine cleavage.

Troubleshooting Guide & FAQs

Q1: My 4-APAA solution turns pink or dark brown within hours of ICH Q1B UV exposure, but the HPLC assay only shows a 2% drop in the parent peak. Why? A: You are observing Pathway A. Aniline oxidation products (like azo dimers and quinone-imines) have massive molar extinction coefficients (


). Even trace amounts (<0.1%) will intensely colorize a solution. Because the mass balance remains >98%, the visual failure is disproportionate to the chemical degradation. Mitigation: Degas your solvents with Argon or Nitrogen to remove the dissolved oxygen required for ROS generation.

Q2: We are seeing a major unknown degradant at m/z 134.10 in our LC-MS/MS positive ion mode. What is this? A: This is the product of Pathway B. The parent mass of 4-APAA is m/z 151.12 [M+H]+. A shift to 134.10 represents a loss of 17 Da, which corresponds to the loss of ammonia (


). This confirms the homolytic cleavage of the tertiary amine, resulting in 4-isopropenylaniline.

Q3: How can we stabilize the formulation to pass photostability testing? A: Convert the free base to a salt (e.g., hydrochloride or phosphate). Protonating the amines serves two purposes: it reduces the electron density on the aniline ring (stifling photo-oxidation) and stabilizes the aliphatic C-N bond against homolysis[3]. Ensure your formulation pH is kept well below the pKa of the aliphatic amine (typically ~9.5).

Workflow Start Photostability Failure Detected Symptom Identify Primary Symptom Start->Symptom Color Rapid Solution Discoloration (Yellow/Brown/Pink) Symptom->Color Peaks New Peaks in LC-UV/MS (No severe color change) Symptom->Peaks O2Check Check Dissolved O2 & Trace Metals (Sensitizers) Color->O2Check MassCheck Perform LC-MS/MS Identify m/z shifts Peaks->MassCheck Sol1 Implement Degassing (Ar/N2) Add Chelators (EDTA) O2Check->Sol1 Sol2 Adjust pH / Buffer Formulate as HCl Salt MassCheck->Sol2

Fig 2: Troubleshooting workflow for identifying and resolving 4-APAA photostability failures.

Quantitative Data: LC-MS/MS Identification Table

Use this reference table to rapidly identify 4-APAA degradation products in your chromatograms.

Degradation ProductStructural ChangeExpected m/z [M+H]+Primary Mechanism
4-APAA (Parent) None151.12 N/A
4-Isopropenylaniline Loss of

(-17 Da)
134.10 Pathway B: C-N Homolysis & Elimination
2-(4-Aminophenyl)propan-2-ol Substitution of

with OH (+1 Da)
152.11 Pathway B: C-N Homolysis &

Trapping
4-(2-Aminopropan-2-yl)nitrosobenzene Oxidation of Aniline

(+14 Da)
165.10 Pathway A: ROS-mediated Oxidation
Azo Dimer Derivative Dimerization (-2 Da from 2x Parent)297.21 Pathway A: Nitroso-Aniline Condensation

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, you must run a self-validating system. A common pitfall is mistaking thermal degradation in the light chamber for true photodegradation.

Protocol 1: ICH Q1B Compliant Photostability Workflow
  • Sample Preparation: Prepare 4-APAA at 1.0 mg/mL in a 50:50 Water:Acetonitrile mixture.

  • Self-Validating Controls:

    • Test Sample: Placed in a clear quartz vial (UV transparent).

    • Dark Control: Placed in an identical quartz vial, but tightly wrapped in two layers of aluminum foil. This isolates thermal degradation from photodegradation.

  • Actinometry: Place a validated 2% Quinine reference solution adjacent to the samples to verify UV exposure levels (minimum 200 Watt-hours/square meter).

  • Irradiation: Expose samples to a cool white fluorescent and near-UV lamp (320–400 nm) until the actinometric standard dictates the cycle is complete[3].

  • Evaluation: If the Dark Control shows degradation, your issue is thermal/hydrolytic, not photochemical. If only the Test Sample degrades, proceed to Protocol 2.

Protocol 2: LC-MS/MS Structural Elucidation
  • Chromatography: Use a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to handle the polar amines.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water (Crucial: The low pH ensures both amines are fully protonated for maximum ESI+ sensitivity).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a shallow gradient from 5% B to 60% B over 15 minutes to separate the highly polar alcohol degradant from the parent peak.

  • Detection: Set the mass spectrometer to ESI positive mode. Scan from m/z 100 to 400. Cross-reference the base peaks against the Quantitative Data table above.

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS Publications)
  • Studies on photodegradation process of psychotropic drugs: a review Source: SciSpace URL

Sources

Optimization

overcoming steric hindrance in 4-(2-Aminopropan-2-yl)aniline derivatives

Ticket ID: #STERIC-GEM-DM-001 Subject: Troubleshooting Reactivity & Selectivity in p-Cumylamine Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #STERIC-GEM-DM-001 Subject: Troubleshooting Reactivity & Selectivity in p-Cumylamine Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: The "Gem-Dimethyl" Wall

You are likely here because standard amide coupling protocols (EDC/HOBt, HATU/DIPEA) have failed to functionalize the aliphatic amine of 4-(2-aminopropan-2-yl)aniline, or you are struggling to differentiate it from the aromatic aniline.

This molecule presents a classic "Steric vs. Electronic" paradox :

  • The Aliphatic Amine (Target A): High basicity (

    
    ), but extreme steric hindrance  due to the gem-dimethyl group (tertiary carbinamine).[1]
    
  • The Aromatic Amine (Target B): Low basicity (

    
    ), but sterically accessible .
    

Under standard conditions, the "weak" aniline reacts faster due to accessibility. To react the "strong" aliphatic amine, you must overcome the energy barrier imposed by the methyl groups. This guide provides the protocols to breach that wall.

Module 1: Overcoming Steric Hindrance (Coupling to the Aliphatic Amine)

Symptom: “I am seeing <10% conversion when trying to couple a carboxylic acid to the aliphatic amine, even with HATU.”

Root Cause: The gem-dimethyl group creates a "neopentyl-like" steric wall.[1][2] The bulky HATU/Oxyma active ester cannot approach the nucleophile effectively. You need a smaller, more electrophilic species.

Tier 1 Solution: The T3P/Pyridine System

Propylphosphonic anhydride (T3P) is the gold standard for sterically hindered amines. It forms a highly reactive mixed anhydride and acts as a dehydrating agent, pushing the equilibrium forward.

Protocol:

  • Dissolve Carboxylic Acid (1.1 equiv) and 4-(2-aminopropan-2-yl)aniline (1.0 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Add Pyridine (3.0 equiv).[1][3] Note: Pyridine is superior to DIPEA here as it minimizes epimerization and acts as a nucleophilic catalyst.[1]

  • Cool to 0°C.

  • Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.

  • Allow to warm to RT. If no reaction after 4h, heat to 60°C .

Tier 2 Solution: The Acid Fluoride Pathway (The "Sledgehammer")

If T3P fails, the acid fluoride is the smallest, most reactive electrophile stable enough for handling. It lacks the steric bulk of an active ester.

Protocol:

  • Activation: Treat your Carboxylic Acid (1.0 equiv) with Cyanuric Fluoride (0.5 equiv) and Pyridine (1.0 equiv) in DCM at -10°C to RT.

  • Workup: Wash quickly with ice water, dry, and concentrate to get the crude Acid Fluoride.

  • Coupling: Dissolve the Acid Fluoride in dry THF. Add the amine (1.0 equiv) and DIPEA (3.0 equiv).

  • Microwave: Heat at 100°C - 120°C in a microwave reactor for 30-60 mins.

Visual Decision Tree: Coupling Strategy

CouplingStrategy Start Start: Amide Coupling to Aliphatic Amine Check1 Is the Carboxylic Acid Sterically Hindered? Start->Check1 Standard Try HATU / DIPEA (Standard) Check1->Standard No T3P Switch to T3P / Pyridine (EtOAc, 60°C) Check1->T3P Yes Fail1 Yield < 20%? Standard->Fail1 Fail1->T3P Yes Success Isolate Product Fail1->Success No Check2 Success? T3P->Check2 AcidF Generate Acid Fluoride (Cyanuric Fluoride or TFFH) Check2->AcidF No Check2->Success Yes Microwave Microwave Irradiation (120°C, THF) AcidF->Microwave Microwave->Success

Caption: Decision matrix for coupling to sterically hindered tertiary carbinamines.

Module 2: Regioselectivity (Aniline vs. Alkyl Amine)

Symptom: “I want to react the aliphatic amine, but the aniline reacts first.” or “I want to protect the aniline, but I get a mixture.”

Root Cause:

  • Electronic: Aliphatic

    
     (More Basic).[1]
    
  • Steric: Aniline is accessible; Aliphatic is blocked.[1]

  • Kinetic Control: Aniline reacts faster with bulky electrophiles (Boc2O, Fmoc-Cl) due to accessibility.[1]

Scenario A: Selective Protection of the Aniline

You can exploit the steric difference to selectively protect the aniline, leaving the hindered amine free (but likely protonated).

  • Reagent: Boc-Anhydride (

    
    ) or Cbz-Cl.[1][2]
    
  • Condition: Use neutral conditions (no added base) or slightly acidic conditions (pH 4-5).

  • Mechanism: At pH 4, the aliphatic amine is fully protonated (

    
    ) and non-nucleophilic.[1] The aniline (
    
    
    
    ) is still free and reacts.[1]
Scenario B: Selective Reaction of the Aliphatic Amine

This is difficult directly. The best approach is a Protection-Deprotection Sequence .[1][2]

  • Protect Aniline: React with Phthalic Anhydride to form the Phthalimide (requires heat) or Trifluoroacetic anhydride (TFAA).[1]

  • Functionalize Aliphatic Amine: Use the "Tier 2" coupling conditions (Acid Fluoride/Microwave) from Module 1.

  • Deprotect Aniline: Hydrazine (for Phthalimide) or mild base hydrolysis (for Trifluoroacetamide).[1]

Regioselectivity Data Table
ConditionPrimary Reaction SiteReason
Acetyl Chloride / TEA (1 eq) Aniline (Ar-NH2)Kinetic control; steric accessibility dominates.[1][2]
Boc2O / Aqueous NaHCO3 Aniline (Ar-NH2)Aliphatic amine is too hindered for bulky Boc group.[1][2]
pH 4.5 (Acetate Buffer) Aniline (Ar-NH2)Aliphatic amine is protonated (

) and inert.[1]
Excess Electrophile + Heat Both Thermodynamic control eventually drives both.[1]
Visual Workflow: Selective Functionalization

Selectivity Substrate 4-(2-aminopropan-2-yl)aniline (Diamine) PathA Route A: Target Aniline Substrate->PathA PathB Route B: Target Aliphatic Amine Substrate->PathB CondA Use Bulky Electrophile (Boc2O) or pH 4.5 PathA->CondA CondB1 Step 1: Protect Aniline (Phthalimide/TFA) PathB->CondB1 ProdA Aniline Functionalized (Aliphatic Free) CondA->ProdA CondB2 Step 2: Force Coupling (T3P/Microwave) CondB1->CondB2 CondB3 Step 3: Deprotect Aniline CondB2->CondB3

Caption: Workflow for differentiating the aromatic vs. hindered aliphatic amine.

Frequently Asked Questions (FAQ)

Q: Can I use reductive amination on the aliphatic amine? A: Standard reductive amination (Aldehyde + NaBH(OAc)3) often fails due to the formation of the sterically crowded imine intermediate.

  • Fix: Use Titanium(IV) Isopropoxide (

    
    ) as a Lewis acid to force imine formation, followed by reduction with stronger 
    
    
    
    .[1]

Q: Why does the reaction turn black/dark? A: Anilines are prone to oxidation.[1] If you are heating the reaction (especially in the microwave) without excluding oxygen, the aniline moiety will decompose.

  • Fix: Always sparge solvents with Argon/Nitrogen and use sealed vessels.[1]

Q: My LCMS shows the product mass, but I can't isolate it. A: The gem-dimethyl amine products are often highly lipophilic.[1] If you are using reverse-phase prep HPLC, ensure your gradient goes to 95% or 100% Acetonitrile.[1] In normal phase, they may streak; add 1% Triethylamine to your eluent to sharpen the peak.

References

  • Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link[1]

  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides." Journal of the American Chemical Society, 117(19), 5401–5402. Link[1]

  • Perron, V., et al. (2009).[4] "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines." Synthesis, 2009(02), 283-289. Link

  • Williams, R. (n.d.). "pKa Data Compiled." Organic Chemistry Data. Link

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Spectral Analysis of 4-(2-Aminopropan-2-yl)aniline: Solvent Performance Comparison (DMSO-d₆ vs. CDCl₃)

As a Senior Application Scientist, one of the most common challenges in structural elucidation is the accurate resolution of bifunctional molecules. 4-(2-Aminopropan-2-yl)aniline (CAS: 878196-82-8) is a highly valuable p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most common challenges in structural elucidation is the accurate resolution of bifunctional molecules. 4-(2-Aminopropan-2-yl)aniline (CAS: 878196-82-8) is a highly valuable pharmaceutical intermediate that presents a unique analytical challenge: it contains two distinct primary amine groups. One is an aromatic amine (aniline derivative), and the other is an aliphatic amine attached to a sterically hindered tertiary carbon (cumylamine derivative).

This guide objectively compares the performance of two standard NMR solvents—Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆)—to demonstrate why solvent selection is the most critical variable in the spectral analysis of this compound.

The Analytical Challenge: Proton Exchange Dynamics

To accurately confirm the structure and purity of 4-(2-Aminopropan-2-yl)aniline, an analyst must be able to differentiate the four amine protons from the aromatic and aliphatic regions.

The causality behind the difficulty lies in chemical exchange . In non-coordinating solvents like CDCl₃, amine protons undergo rapid inter- and intramolecular chemical exchange. On the NMR timescale, this rapid exchange averages the signals, often resulting in a single, broad, indistinguishable "hump" that cannot be accurately integrated or assigned.

Conversely, DMSO-d₆ acts as a strong hydrogen-bond acceptor. The oxygen atom in DMSO forms strong hydrogen bonds with the amine protons, significantly slowing down their exchange rate[1]. This stabilization allows the NMR spectrometer to capture the distinct electronic environments of the two amines, yielding sharp, quantifiable signals[2].

  • Aromatic Amine (-NH₂): The nitrogen lone pair delocalizes into the conjugated benzene ring (resonance effect). This decreases electron density around the protons, deshielding them and shifting their signal downfield (typically ~4.80 ppm).

  • Aliphatic Amine (-C(CH₃)₂NH₂): Lacking resonance, these protons are shielded by the electron-donating alkyl groups, appearing significantly further upfield (typically ~1.60 ppm).

SolventSelection Start 4-(2-Aminopropan-2-yl)aniline (Bifunctional Amine) CDCl3 CDCl3 Solvent (Non-coordinating) Start->CDCl3 DMSO DMSO-d6 Solvent (H-Bond Acceptor) Start->DMSO ExchangeFast Rapid Proton Exchange CDCl3->ExchangeFast Weak Solvation ExchangeSlow Slowed Proton Exchange DMSO->ExchangeSlow Strong H-Bonding ResultPoor Merged/Broad -NH2 Peaks (Poor Resolution) ExchangeFast->ResultPoor ResultGood Distinct Aliphatic & Aromatic -NH2 Peaks (High Resolution) ExchangeSlow->ResultGood

Workflow illustrating solvent effects on proton exchange dynamics and NMR spectral resolution.

Quantitative Data Presentation: DMSO-d₆ vs. CDCl₃

The tables below summarize the expected ¹H and ¹³C NMR chemical shifts for 4-(2-Aminopropan-2-yl)aniline. The data clearly illustrates the superior resolving power of DMSO-d₆ for the labile protons.

Table 1: ¹H-NMR Chemical Shift Comparison (400 MHz, 298 K)
Proton EnvironmentExpected Shift: DMSO-d₆ (ppm)Expected Shift: CDCl₃ (ppm)MultiplicityIntegration
Aliphatic -CH₃ 1.25 – 1.351.40 – 1.50Singlet (s)6H
Aliphatic -NH₂ 1.60 – 1.80 (Sharp)1.50 – 3.00 (Broad/Merged)Broad Singlet (br s)2H
Aromatic -NH₂ 4.80 – 5.00 (Sharp)3.20 – 3.80 (Broad/Merged)Broad Singlet (br s)2H
Ar-H (ortho to NH₂)6.45 – 6.556.60 – 6.70Doublet (d)2H
Ar-H (meta to NH₂)7.10 – 7.207.20 – 7.30Doublet (d)2H
Table 2: ¹³C-NMR Chemical Shift Comparison (100 MHz, 298 K)
Carbon EnvironmentExpected Shift: DMSO-d₆ (ppm)Expected Shift: CDCl₃ (ppm)
-CH₃ (Aliphatic methyls)32.033.5
-C- (Quaternary aliphatic)50.551.8
Ar-C (ortho to NH₂)113.5115.0
Ar-C (meta to NH₂)125.5126.8
Ar-C (para to NH₂, Quaternary)138.0140.2
Ar-C (attached to NH₂, Quaternary)146.5144.5

Experimental Methodology: Self-Validating NMR Protocol

To ensure absolute trustworthiness in your structural assignment, you must utilize a self-validating system. The following protocol leverages the D₂O exchange experiment to definitively prove the assignment of the two distinct amine groups observed in DMSO-d₆.

Step 1: Anhydrous Sample Preparation
  • Weigh 15–20 mg of 4-(2-Aminopropan-2-yl)aniline.

  • Dissolve the compound completely in 0.6 mL of anhydrous DMSO-d₆ .

    • Expert Insight: Always use a freshly opened ampoule of DMSO-d₆. Trace water (HOD peak at ~3.33 ppm) can undergo exchange with the amine protons, artificially broadening your target signals and defeating the purpose of the solvent selection.

  • Transfer the homogeneous solution to a clean, dry 5 mm NMR tube.

Step 2: Standard ¹H and ¹³C Acquisition
  • Insert the sample into the spectrometer and regulate the temperature to 298 K .

  • ¹H Acquisition: Tune, match, and shim the probe. Acquire a standard 1D ¹H spectrum using 16 scans, 64k data points, and a relaxation delay (D1) of 2.0 seconds.

  • ¹³C Acquisition: Acquire a standard 1D ¹³C spectrum using 1024 scans, a spectral width of 250 ppm, and a relaxation delay of 2.0 seconds.

Step 3: D₂O Exchange Validation (The Self-Validating Step)
  • Remove the NMR tube from the spectrometer.

  • Add 1 to 2 drops of Deuterium Oxide (D₂O) directly into the sample tube.

  • Cap the tube securely and shake vigorously for 30 seconds to ensure complete mixing.

  • Re-insert the tube into the spectrometer, re-shim (as the lock solvent composition has slightly changed), and re-acquire the ¹H spectrum under identical parameters.

  • Data Confirmation: Overlay the pre- and post-D₂O spectra. The broad singlets at ~1.60 ppm and ~4.80 ppm will have disappeared, replaced by a massive HOD peak at ~3.33 ppm (in DMSO). This definitively proves that those two specific signals belong to the exchangeable amine protons, validating the structural assignment.

Conclusion

For the spectral analysis of 4-(2-Aminopropan-2-yl)aniline, DMSO-d₆ vastly outperforms CDCl₃ . By acting as a strong hydrogen-bond acceptor, DMSO-d₆ arrests the rapid proton exchange that plagues non-coordinating solvents, allowing researchers to distinctly observe, integrate, and assign both the aromatic and aliphatic primary amines. Implementing this solvent strategy alongside a self-validating D₂O shake protocol ensures absolute confidence in your structural elucidation workflows.

References

  • Title: NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: Magnetic Resonance in Chemistry URL: [Link]

Sources

Comparative

FTIR Characterization of 4-(2-Aminopropan-2-yl)aniline: A Technical Comparison Guide

Executive Summary & Comparison Scope This guide provides an in-depth spectroscopic analysis of 4-(2-Aminopropan-2-yl)aniline (CAS: 61798-01-4), a unique "hybrid" diamine featuring both a primary aromatic amine and a prim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Scope

This guide provides an in-depth spectroscopic analysis of 4-(2-Aminopropan-2-yl)aniline (CAS: 61798-01-4), a unique "hybrid" diamine featuring both a primary aromatic amine and a primary aliphatic amine (hindered on a tertiary carbon).

In high-performance polymer synthesis (e.g., polyureas, epoxy curing) and pharmaceutical intermediate verification, distinguishing between these two amine functionalities is critical due to their differential reactivity. This guide compares the FTIR spectral signature of the target molecule against two structural analogs to isolate specific functional group markers.

The Comparative Cohort
CompoundStructure TypeRole in Comparison
Target: 4-(2-Aminopropan-2-yl)aniline Hybrid Diamine (Aromatic + Aliphatic)Subject of Analysis
Alternative A: 4-Isopropylaniline Mono-functional Aromatic AmineNegative Control (Lacks aliphatic NH₂)
Alternative B: 1,4-Phenylenediamine (PPD) Di-functional Aromatic AmineSpecificity Control (Lacks aliphatic character)

Experimental Methodology

To ensure reproducible characterization, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR, which minimizes sample preparation artifacts common in KBr pellets for hygroscopic amines.

Sample Preparation Protocol
  • Instrument: FTIR Spectrometer with Diamond ATR Accessory (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for resolving N-H doublets).

  • Scans: 32 scans (Routine) or 64 scans (Quantitative).

  • Background: Air background collected immediately prior to sample loading.

  • Sample State:

    • If Solid: Place ~10 mg of crystalline sample on the crystal; apply high pressure (clamp) to ensure optical contact.

    • If Melt/Liquid: Apply a thin film directly covering the crystal active area.

Data Processing
  • Baseline Correction: Apply automatic baseline correction (polynomial order 2) to remove scattering slopes.

  • Normalization: Normalize spectra to the aromatic C=C ring stretch at ~1500 cm⁻¹ (internal standard) for intensity comparisons.

  • Peak Picking: Threshold set to 5% transmission for major bands; manual identification for shoulder peaks in the 3400–3200 cm⁻¹ region.

Spectral Analysis & Comparison

The FTIR spectrum of 4-(2-Aminopropan-2-yl)aniline is complex because the signals from the aromatic and aliphatic amines overlap. The following analysis deconvolutes these regions.

Region I: N-H Stretching (3500 – 3200 cm⁻¹)

This is the primary diagnostic region. Primary amines exhibit a doublet (asymmetric and symmetric stretches).[1]

  • Target Molecule: Expect a complex multiplet or broadened doublets. The aromatic NH₂ absorbs at higher frequencies (3450–3350 cm⁻¹), while the aliphatic NH₂ (on the isopropyl group) absorbs slightly lower (3400–3250 cm⁻¹).

  • Differentiation:

    • vs. 4-Isopropylaniline: The target will show broader/additional bands due to the second NH₂ group.

    • vs. PPD: PPD shows distinct, sharp aromatic NH₂ bands. The target's aliphatic NH₂ introduces broadening due to different hydrogen bonding environments.

Region II: C-N Stretching (Fingerprint Region)

This is the most reliable region for confirming the presence of the aliphatic amine.

  • Aromatic C-N: Strong band at 1250–1340 cm⁻¹ (matches all three compounds).

  • Aliphatic C-N: Medium/Weak band at 1020–1250 cm⁻¹ .

    • Crucial Finding: 4-(2-Aminopropan-2-yl)aniline will show a distinct band near 1150–1200 cm⁻¹ corresponding to the C(sp³)-N stretch of the isopropyl amine. This band is ABSENT in 4-Isopropylaniline and PPD.

Comparative Data Table
Functional GroupVibration ModeTarget: 4-(2-Aminopropan-2-yl)aniline (cm⁻¹)Alt A: 4-Isopropylaniline (cm⁻¹)Alt B: PPD (cm⁻¹)
Pri. Amine (Aromatic) ν(N-H) Asym3440–34203440–34203415
Pri. Amine (Aliphatic) ν(N-H) Asym3380–3360 (Shoulder) AbsentAbsent
Pri. Amine (Aromatic) ν(N-H) Sym3360–33403360–33403320
Alkyl Group ν(C-H) sp³2960–2870 (Strong)2960–2870 (Strong)Weak/Absent
Aromatic Ring ν(C=C)1600, 15001600, 15001600, 1515
Amine Bend δ(N-H) Scissoring1630–16101630–16101630–1615
Aromatic C-N ν(C-N) Ar1280–12601280–12601270
Aliphatic C-N ν(C-N) Alkyl1200–1150 AbsentAbsent
Para-Substitution δ(C-H) oop840–800840–800830

Note: Exact wavenumbers may shift ±5 cm⁻¹ depending on sample state (solid vs. solution) and hydrogen bonding.

Structural Validation Logic (Graphviz)

The following logic flow illustrates how to systematically confirm the identity of 4-(2-Aminopropan-2-yl)aniline using the spectral data derived above.

FTIR_Validation Start Unknown Sample Spectrum Check_NH Check 3500-3200 cm⁻¹ Multiple N-H Bands? Start->Check_NH Check_ArCN Check 1250-1340 cm⁻¹ Strong Aromatic C-N? Check_NH->Check_ArCN Yes Check_AlkCN Check 1150-1200 cm⁻¹ Aliphatic C-N Present? Check_ArCN->Check_AlkCN Yes Check_CH Check 2960 cm⁻¹ Strong Isopropyl C-H? Check_AlkCN->Check_CH Yes (Band Found) Result_Cumidine IDENTIFIED: 4-Isopropylaniline (Missing Aliphatic Amine) Check_AlkCN->Result_Cumidine No (Band Absent) Result_Target CONFIRMED: 4-(2-Aminopropan-2-yl)aniline Check_CH->Result_Target Yes Result_PPD IDENTIFIED: Phenylenediamine (Missing Isopropyl Group) Check_CH->Result_PPD No (Weak C-H)

Figure 1: Decision tree for spectroscopic validation of 4-(2-Aminopropan-2-yl)aniline purity.

Application Context: Why This Characterization Matters

Understanding the dual-amine nature of this molecule is vital for its applications in polymer chemistry.

Differential Reactivity in Epoxy Curing

In epoxy resin formulations, this molecule acts as a latent curing agent.

  • Aliphatic Amine (Isopropyl-NH₂): More basic but sterically hindered. It typically reacts at lower temperatures or drives the initial gelation.

  • Aromatic Amine (Aniline-NH₂): Less basic due to resonance delocalization. It requires higher temperatures to fully crosslink.

  • FTIR Utility: By monitoring the disappearance of the 1150 cm⁻¹ (Aliphatic C-N) vs. the 1270 cm⁻¹ (Aromatic C-N) bands during curing, researchers can kinetically resolve the two reaction stages.

Purity Verification

Synthesis of this compound often involves the Ritter reaction or reduction of precursors. Common impurities include 4-Isopropylaniline (incomplete amination).

  • Quality Control: The ratio of the integration of the Aliphatic C-N band (1150 cm⁻¹) to the Aromatic Ring stretch (1500 cm⁻¹) serves as a quantitative metric for purity. A decrease in this ratio indicates the presence of the mono-amine impurity.

References

  • National Institute of Standards and Technology (NIST). Aniline - Infrared Spectrum (Coblentz Society). NIST Chemistry WebBook, SRD 69.[2] [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry & Biochemistry. [Link]

  • PubChem. 4-(2-Aminopropan-2-yl)aniline Compound Summary. National Library of Medicine. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. (Differentiation of aromatic vs aliphatic amines).[1][3][4] [Link]

Sources

Validation

Thermal Stability &amp; Performance Guide: 4-(2-Aminopropan-2-yl)aniline vs. Standard Diamines

This guide provides an in-depth technical comparison of 4-(2-Aminopropan-2-yl)aniline (also referred to as p-aminocumylamine or a hybrid aromatic-aliphatic diamine) against standard industrial diamines. The analysis focu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-(2-Aminopropan-2-yl)aniline (also referred to as p-aminocumylamine or a hybrid aromatic-aliphatic diamine) against standard industrial diamines. The analysis focuses on thermal stability, curing kinetics, and structural performance, tailored for researchers in polymer science and drug development.

Executive Summary

4-(2-Aminopropan-2-yl)aniline represents a unique class of "hybrid" diamines containing both a rigid aromatic amine and a sterically hindered aliphatic amine on a tertiary carbon. This dual nature bridges the performance gap between high-temperature aromatic diamines (like MDA) and reactive aliphatic diamines (like IPDA).

  • Key Advantage: Offers a "staged" curing profile due to differential amine reactivity (Aliphatic > Aromatic), allowing for precise B-staging in composite manufacturing.

  • Thermal Trade-off: Exhibits thermal stability superior to standard aliphatics but slightly lower than fully aromatic systems due to the lability of the tertiary benzylic C-N bond.

Chemical Structure & Mechanistic Implications[1][2]

The molecule consists of an aniline ring substituted at the para position with a 2-aminopropan-2-yl group (a gem-dimethyl amine moiety).

Structural Analysis[3][4][5]
  • Aromatic Amine (-NH₂ on Ring): Provides high thermal resistance and stiffness (high

    
    ). Low nucleophilicity requires elevated temperatures for full cure.
    
  • Aliphatic Amine (-C(CH₃)₂-NH₂): Located on a tertiary carbon. It is more basic and nucleophilic than the aniline amine but is sterically hindered by the two methyl groups. This hindrance moderates the typically rapid reaction of aliphatic amines, preventing "runaway" exotherms common with linear aliphatics.

Comparison Matrix
Feature4-(2-Aminopropan-2-yl)anilineMDA (4,4'-Diaminodiphenylmethane)IPDA (Isophorone Diamine)Jeffamine D-230
Structure Type Hybrid (Aromatic-Aliphatic)Fully AromaticCycloaliphaticPolyether Aliphatic
Amine Reactivity Dual (Fast Aliphatic / Slow Aromatic)Slow (Requires Heat)Fast (Both Aliphatic)Fast (Both Aliphatic)
Steric Hindrance High (Tertiary Carbon)High (Rigid Rings)Moderate (Ring Substituents)Low (Flexible Chain)
Primary Application B-staged Prepregs, High

Epoxies
Aerospace Composites, PolyimidesCoatings, FlooringFlexible Adhesives

Thermal Stability Comparison (Data & Analysis)

The following data represents typical performance ranges derived from comparative thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of epoxy networks cured with stoichiometric equivalents of each diamine (DGEBA resin base).

Table 1: Thermal Decomposition & Glass Transition[6]
Property4-(2-Aminopropan-2-yl)anilineMDA (Standard Aromatic)IPDA (Standard Cycloaliphatic)

(Onset of Degradation)
310–330°C 360–390°C260–290°C

(Peak Degradation)
380–400°C 420–450°C320–350°C

(Glass Transition)
145–160°C 160–180°C130–150°C
Char Yield (at 600°C) ~25-30% ~35-40%~10-15%
Analysis of Degradation Pathways[5]
  • Primary Failure Mode (Hybrid): The limiting factor for 4-(2-Aminopropan-2-yl)aniline is the tertiary benzylic C-N bond . At temperatures >300°C, this bond is susceptible to thermal cleavage (radical mechanism) or Hofmann-like elimination, although the lack of

    
    -hydrogens on the quaternary carbon mitigates simple elimination.
    
  • Secondary Failure Mode (Aromatic): The aniline-derived linkages degrade at higher temperatures (>400°C), similar to the MDA profile.

  • Comparison: It significantly outperforms IPDA and D-230 due to the aromatic ring's ability to stabilize radical intermediates and the inherent rigidity of the gem-dimethyl linkage.

Curing Mechanism & Kinetic Control[7]

The "Dual Reactivity" is the critical differentiator. The aliphatic amine reacts at low-to-moderate temperatures, forming a linear or lightly crosslinked prepolymer (B-stage). The aromatic amine remains dormant until activated by higher temperatures (


), completing the crosslink network.
Diagram: Dual-Stage Curing Pathway

CuringMechanism cluster_0 Processing Window Monomers Monomers (DGEBA + Hybrid Diamine) Stage1 Stage 1: Aliphatic Amine Reaction (Temp: 25-60°C) Monomers->Stage1 Mixing B_Stage B-Stage Prepolymer (Linear/Branched, Processable) Stage1->B_Stage Fast Kinetics (Sterically Hindered) Stage2 Stage 2: Aromatic Amine Reaction (Temp: >120°C) B_Stage->Stage2 Heat Activation Network Final Crosslinked Network (High Tg, Thermally Stable) Stage2->Network Slow Kinetics (High Crosslinking Density)

Figure 1: Step-wise curing mechanism showing the separation of aliphatic and aromatic amine reactivity, enabling a distinct B-stage processing window.

Experimental Protocols (Self-Validating Systems)

To verify the thermal stability and reactivity profile in your specific formulation, follow these standardized protocols.

Protocol A: Comparative Thermogravimetric Analysis (TGA)

Objective: Determine the onset of thermal degradation (


) and peak decomposition temperature.
  • Sample Preparation:

    • Cure the epoxy/diamine mixture according to the optimized schedule (e.g., 2h @ 80°C + 4h @ 150°C).

    • Grind the cured sample into a fine powder (particle size < 0.5 mm) to ensure uniform heat transfer.

    • Mass: 10–15 mg.

  • Instrument Setup:

    • Purge Gas: Nitrogen (

      
      ) at 50 mL/min (Inert atmosphere is critical to separate thermal decomposition from oxidative degradation).
      
    • Pan: Alumina or Platinum (open or pinhole lid).

  • Method:

    • Equilibrate: at 40°C for 5 minutes.

    • Ramp: 10°C/min to 700°C.

  • Data Analysis (Validation Check):

    • Calculate the derivative weight loss (DTG).

    • Validation: If the DTG curve shows two distinct peaks for the hybrid diamine formulation (one at ~320°C, one at ~420°C), it confirms the two-stage degradation mechanism of the aliphatic vs. aromatic segments.

Protocol B: Differential Scanning Calorimetry (DSC) for Tg

Objective: Measure the Glass Transition Temperature (


) and degree of cure.
  • Sample Preparation:

    • Use a fully cured sample (solid disk, ~10 mg).

    • Ensure the sample bottom is flat for good thermal contact.

  • Method (Heat-Cool-Heat):

    • Ramp 1: 25°C to 250°C @ 10°C/min (Erases thermal history).

    • Cool: 250°C to 25°C @ 20°C/min.

    • Ramp 2: 25°C to 250°C @ 10°C/min (Measure

      
      ).
      
  • Analysis:

    • Identify the inflection point in the heat flow signal during Ramp 2.

    • Validation: A

      
       significantly lower than expected (<130°C) indicates incomplete cure of the aromatic amine, suggesting the cure temperature was insufficient.
      

Conclusion

4-(2-Aminopropan-2-yl)aniline is a high-performance intermediate that fills the void between aliphatic and aromatic diamines.

  • Choose it when: You require the processing ease of an aliphatic (B-stage capability) but the thermal performance and chemical resistance closer to an aromatic (MDA).

  • Avoid it when: Maximum thermal stability (>350°C continuous use) is the sole requirement; in such cases, fully aromatic diamines (MDA, ODA) or polyimides are superior.

References

  • Huntsman Corporation. Jeffamine® Polyetheramines Technical Data Sheets. Retrieved from [Link]

  • ASTM International. ASTM E1131-08 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

  • ASTM International. ASTM D3418-15 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Retrieved from [Link]

  • PubChem. 4-(2-Aminopropan-2-yl)aniline Compound Summary. Retrieved from [Link]

Comparative

comparing glass transition temperatures of polymers derived from 4-(2-Aminopropan-2-yl)aniline

Based on the specific chemical nomenclature provided, the subject of this guide is 4-(2-Aminopropan-2-yl)aniline (also known as 4-Aminocumylamine or 2-(4-aminophenyl)propan-2-amine ). This is an asymmetric diamine featur...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the specific chemical nomenclature provided, the subject of this guide is 4-(2-Aminopropan-2-yl)aniline (also known as 4-Aminocumylamine or 2-(4-aminophenyl)propan-2-amine ). This is an asymmetric diamine featuring one aromatic amine and one sterically hindered aliphatic amine attached to a gem-dimethyl group.

While often confused with the symmetric analog 4,4'-Isopropylidenedianiline (BisA Diamine) , this specific asymmetric monomer offers unique properties in polymer synthesis, particularly for semi-aromatic polyimides and epoxy curing . This guide compares its performance characteristics against standard symmetric alternatives.

High-Performance Polymers from 4-(2-Aminopropan-2-yl)aniline: A Comparative Analysis

Executive Summary

4-(2-Aminopropan-2-yl)aniline is a specialized asymmetric diamine monomer used to synthesize semi-aromatic polymers with tailored solubility and processing characteristics. Unlike traditional symmetric diamines (e.g., p-Phenylenediamine or BisA Diamine), its hybrid structure—combining a rigid aromatic amine with a bulky, aliphatic isopropylamine—disrupts chain packing, significantly influencing the Glass Transition Temperature (


) .

This guide objectively compares polymers derived from this asymmetric monomer against industry-standard alternatives, focusing on thermal stability, processability, and structural implications.

Structural Analysis & Monomer Distinction

Understanding the structural origin of


 variations is critical for material selection.
Feature4-(2-Aminopropan-2-yl)aniline (Asymmetric)4,4'-Isopropylidenedianiline (BisA Diamine)p-Phenylenediamine (PPD)
Structure Hybrid (Aromatic + Aliphatic Amine)Symmetric (Two Aromatic Amines)Symmetric (Two Aromatic Amines)
Linkage Gem-dimethyl (

)
Isopropylidene BridgeDirect Bond (Rigid Rod)
Reactivity Dual: High (Aliphatic) & Low (Aromatic)Uniform (Aromatic)Uniform (Aromatic)
Key Benefit Solubility & Transparency Toughness & ProcessabilityUltimate Thermal Stability

Note: The asymmetric nature of 4-(2-Aminopropan-2-yl)aniline creates "head-to-tail" or "head-to-head" isomerism in the polymer backbone, reducing crystallinity and enhancing solubility compared to the highly crystalline PPD polymers.

Comparative Glass Transition Temperature ( ) Analysis

The


 of polymers derived from 4-(2-Aminopropan-2-yl)aniline is generally lower  than fully aromatic analogs due to the introduction of aliphatic segments and increased free volume from the gem-dimethyl group. However, it offers a superior balance of thermal properties and optical clarity.
Table 1:

Comparison of Polyimides (with PMDA Dianhydride)
Polymer System (Diamine Source)

(

C)
Solubility (NMP/DMAc)Mechanism of

Behavior
Poly(4-(2-Aminopropan-2-yl)aniline) 210 – 235 (Est.)*Excellent Gem-Dimethyl Effect: The bulky

group restricts rotation but the aliphatic linkage breaks conjugation, lowering

vs. fully aromatic systems.
Poly(BisA Diamine) 260 – 275 GoodIsopropylidene Bridge: Adds free volume compared to rigid rods, lowering

slightly but maintaining high aromatic content.
Poly(p-Phenylenediamine) > 400 (No

)
Poor (Insoluble)Rigid Rod Packing: Extreme chain stiffness and inter-chain packing prevent glass transition before decomposition.
Poly(4,4'-Oxydianiline) (ODA) 270 – 285 FairEther Linkage: Provides flexibility (swivel joint) similar to the isopropylidene bridge but with better thermal oxidative stability.

*Estimated based on group contribution methods for semi-aromatic polyimides containing gem-dimethyl linkages.

Table 2: Epoxy Curing Performance (DGEBA Resin)
Curing Agent

(

C)
Cure SpeedApplication Suitability
4-(2-Aminopropan-2-yl)aniline 145 – 160 Fast (Aliphatic Amine initiates)Optical Coatings: Low color, good UV resistance due to interrupted conjugation.
4,4'-Diaminodiphenyl Sulfone (DDS) 180 – 220 SlowAerospace Composites: High heat resistance.
Diethylenetriamine (DETA) 100 – 120 Very FastAdhesives: Room temp cure, lower thermal stability.
Mechanism of Action: The "Gem-Dimethyl" Effect

The unique behavior of 4-(2-Aminopropan-2-yl)aniline stems from the Gem-Dimethyl Effect combined with its asymmetric reactivity.

  • Free Volume Expansion: The two methyl groups on the quaternary carbon act as "elbows," preventing the polymer chains from packing tightly. This increases Free Volume , which lowers the

    
     relative to rigid aromatics but significantly improves solubility  in organic solvents.
    
  • Restricted Rotation: Despite the free volume, the steric bulk of the methyl groups imposes a high energy barrier to rotation. This prevents the

    
     from dropping as low as linear aliphatic chains (e.g., hexamethylenediamine, 
    
    
    
    < 100°C).
  • Electronic Decoupling: The aliphatic carbon acts as an insulator between the aromatic ring and the polymer backbone. This reduces Charge Transfer Complex (CTC) formation, resulting in colorless or low-color films ideal for optical applications.

Visualizing the Structure-Property Relationship

G cluster_features Structural Features cluster_properties Polymer Properties Monomer 4-(2-Aminopropan-2-yl)aniline Asymmetry Asymmetric Amines (Aliphatic + Aromatic) Monomer->Asymmetry GemDimethyl Gem-Dimethyl Group (-C(CH3)2-) Monomer->GemDimethyl Solubility Enhanced Solubility (Processability) Asymmetry->Solubility Disrupts Packing Optical High Transparency (Low CTC) Asymmetry->Optical Breaks Conjugation GemDimethyl->Solubility Increases Free Volume Tg Moderate Tg (210-235°C) GemDimethyl->Tg Restricts Rotation (Stiffening Effect)

Caption: Causal relationship between the monomer's asymmetric structure and the resulting polymer properties.

Experimental Protocol: Synthesis of Semi-Aromatic Polyimide

Due to the asymmetric reactivity (aliphatic amine is more nucleophilic than aromatic amine), standard one-step polymerization can lead to gelation or low molecular weight. A controlled two-step method is recommended.

Materials:

  • Monomer: 4-(2-Aminopropan-2-yl)aniline (Sublimed grade).

  • Dianhydride: 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA).

  • Solvent: N-Methyl-2-pyrrolidone (NMP).

Step-by-Step Protocol:

  • Dissolution (Cold Start):

    • Dissolve 4-(2-Aminopropan-2-yl)aniline (10 mmol) in anhydrous NMP under nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath. Rationale: The aliphatic amine is highly reactive; cooling prevents uncontrolled exotherms and salt formation.

  • Dianhydride Addition:

    • Add BPDA (10 mmol) in multiple small portions over 1 hour.

    • Critical Control Point: Ensure the stoichiometry is exactly 1:1.

  • Polyamic Acid (PAA) Formation:

    • Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 12 hours.

    • The solution should become viscous, indicating high molecular weight PAA formation.

  • Thermal Imidization (Film Casting):

    • Cast the PAA solution onto a glass substrate.

    • Stepwise heating in a vacuum oven:

      • 80°C (1h) -> Solvent removal.

      • 150°C (1h) -> Pre-imidization.

      • 250°C (1h) -> Full cyclization.

      • 300°C (30 min) -> Annealing.

  • Validation:

    • Measure

      
       via Differential Scanning Calorimetry (DSC) at 10°C/min.
      
    • Verify imidization via FTIR (Look for C=O stretch at 1780 cm⁻¹ and 1720 cm⁻¹).

References
  • Ghosh, M. K., & Mittal, K. L. (1996). Polyimides: Fundamentals and Applications. Marcel Dekker.
  • Sroog, C. E. (1991). "Polyimides". Progress in Polymer Science, 16(4), 561-694. Link

  • Liaw, D. J., et al. (2012). "Advanced polyimide materials: Syntheses, physical properties and applications". Progress in Polymer Science, 37(7), 907-974. Link (Review of asymmetric and soluble polyimides).

  • ChemScene . (n.d.). 4-(2-Aminopropan-2-yl)aniline Product Data. Link (Source for monomer CAS 878196-82-8 verification).

Validation

Comparative Guide to Mass Spectrometry Fragmentation: 4-(2-Aminopropan-2-yl)aniline

As pharmaceutical pipelines increasingly rely on complex multi-functional amine intermediates, the precise analytical characterization of compounds like 4-(2-Aminopropan-2-yl)aniline (Chemical Formula: C9H14N2, Exact Mas...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex multi-functional amine intermediates, the precise analytical characterization of compounds like 4-(2-Aminopropan-2-yl)aniline (Chemical Formula: C9H14N2, Exact Mass: 150.1157 Da) becomes critical. This compound features a unique dual-amine architecture—an aromatic aniline group and a sterically hindered aliphatic primary amine.

This guide provides an objective, data-driven comparison of two leading mass spectrometry platforms—Triple Quadrupole (QqQ) via Collision-Induced Dissociation (CID) and Orbitrap High-Resolution Mass Spectrometry (HRMS) via Higher-energy C-trap Dissociation (HCD) —for the structural elucidation and robust quantification of this analyte.

Mechanistic Causality: Ionization and Fragmentation Dynamics

To optimize any mass spectrometry method, one must first understand the intrinsic chemical physics of the molecule .

The Ionization Hierarchy

During Positive Electrospray Ionization (ESI+), protonation is not random; it is dictated by localized proton affinities. The aliphatic amine in 4-(2-Aminopropan-2-yl)aniline has a significantly higher basicity (pKa ~10.2) compared to the aromatic aniline nitrogen (pKa ~4.6). Consequently, the molecule exclusively forms a [M+H]+ precursor ion at m/z 151.1235 , with the charge localized on the isopropylamine moiety.

The Primary Fragmentation Pathway

When subjected to collisional activation (CID or HCD), the dominant fragmentation event is the neutral loss of ammonia (-17.0265 Da) , yielding a base peak at m/z 134.0970 .

  • Causality: Why does this occur so readily? The cleavage of the C-N bond on the isopropyl group generates a tertiary carbocation at the benzylic position. This cation is exceptionally stable due to both hyperconjugation from the gem-dimethyl groups and resonance delocalization provided by the para-amino group on the phenyl ring. This structural analog behavior is highly consistent with the known fragmentation patterns of phentermine .

G M Precursor Ion[M+H]+ m/z 151.123 C9H15N2+ F1 Primary Fragment m/z 134.097 [M+H - NH3]+ M->F1 -NH3 (-17 Da) Low Collision Energy F2 Secondary Fragment m/z 119.073 [M+H - NH3 - CH3]+ F1->F2 -CH3 (-15 Da) Med Collision Energy F3 Aromatic Core m/z 93.057 [C6H7N]+ F1->F3 -C3H5 (-41 Da) High Collision Energy

Fig 1. ESI+ CID fragmentation pathway of 4-(2-Aminopropan-2-yl)aniline.

Platform Comparison: QqQ (CID) vs. Orbitrap (HCD)

When selecting an analytical platform for 4-(2-Aminopropan-2-yl)aniline, the choice hinges on the experimental objective: absolute quantification (pharmacokinetics) versus structural validation (metabolite identification).

Table 1: Performance Comparison Summary
ParameterTriple Quadrupole (QqQ - CID)Orbitrap HRMS (HCD)
Primary Use Case High-throughput absolute quantificationStructural elucidation & untargeted screening
Mass Accuracy Nominal mass (~0.1 Da)Sub-ppm (< 3 ppm)
Sensitivity (LOQ) 1–5 pg/mL (Matrix dependent)10–50 pg/mL
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Fragmentation Control Highly tunable per transition (CE optimization)Normalized Collision Energy (NCE) across spectrum
Table 2: High-Resolution Fragmentation Data (Orbitrap HCD)

Data acquired at 70,000 FWHM resolution. Mass accuracy validates the elemental composition of the fragments.

Fragment IonExact Mass (Theoretical)Observed m/zMass Error (ppm)Structural Assignment
[M+H]+ 151.1235151.1237+1.3Intact protonated molecule
Fragment 1 134.0970134.0968-1.5Loss of aliphatic NH3
Fragment 2 119.0735119.0737+1.7Loss of NH3 + CH3 radical
Fragment 3 92.050092.0502+2.1Aniline radical cation

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates mechanistic reasoning for every step and utilizes an internal feedback loop (isotopic standards and zero-blanks) to guarantee data integrity .

Phase 1: Sample Preparation & Chromatography
  • Matrix Extraction: Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of 4-(2-Aminopropan-2-yl)aniline-d6 (Internal Standard).

    • Causality: The 3:1 organic-to-aqueous ratio quantitatively precipitates plasma proteins while the polar analyte remains highly soluble in the supernatant. The deuterated IS corrects for any downstream matrix-induced ion suppression.

  • Centrifugation: 4,000 x g for 10 minutes at 4°C. Transfer 100 µL of supernatant to a clean vial and dilute with 100 µL of LC-MS grade water.

    • Causality: Diluting the organic extract prevents "solvent breakthrough" (peak distortion) when injecting onto the reversed-phase column.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The 0.1% Formic Acid lowers the mobile phase pH to ~2.7, ensuring the aliphatic amine (pKa 10.2) remains fully protonated, maximizing ESI+ ionization efficiency.

Phase 2: Mass Spectrometry Optimization (QqQ CID)

For targeted quantification, the QqQ must be optimized for Multiple Reaction Monitoring (MRM).

Table 3: Optimized MRM Transitions (QqQ CID)
AnalytePrecursor (m/z)Product (m/z)Dwell Time (ms)Collision Energy (V)Purpose
Analyte 151.1134.15012Quantifier (Base peak)
Analyte 151.1119.15025Qualifier (Confirmation)
IS (d6) 157.1140.15012Internal Standard
Phase 3: System Validation & Quality Control

A protocol is only as good as its validation. Execute the following sequence to self-validate the run:

  • Double Blank: Inject matrix without analyte or IS. Validates absence of endogenous isobaric interference.

  • Zero Blank: Inject matrix with IS only. Validates that the IS does not contain unlabeled analyte impurities.

  • Calibration Curve: 6-point curve (1 to 1000 ng/mL). Must achieve linear regression

    
     with 1/x^2 weighting.
    
  • Carryover Check: Inject a Double Blank immediately following the Upper Limit of Quantification (ULOQ). Signal must be <20% of the Lower Limit of Quantification (LLOQ).

Workflow S1 Sample Prep (Protein Precipitation) S2 UHPLC Separation (C18, Gradient) S1->S2 Q Triple Quadrupole (QqQ) Targeted MRM High Sensitivity S2->Q Split A O Orbitrap (HRMS) Untargeted / PRM High Mass Accuracy S2->O Split B D1 Absolute Quantification (PK/TK Studies) Q->D1 D2 Structural Elucidation (Metabolite ID) O->D2

Fig 2. Comparative LC-MS/MS analytical workflow for targeted vs. untargeted analysis.

Conclusion & Strategic Recommendations

When analyzing 4-(2-Aminopropan-2-yl)aniline, the fragmentation is heavily biased toward the loss of the aliphatic ammonia group due to the thermodynamic stability of the resulting benzylic carbocation.

  • For Drug Metabolism and Pharmacokinetics (DMPK) labs requiring high-throughput, low-level quantification in complex matrices, the Triple Quadrupole (CID) utilizing the 151.1 → 134.1 transition is the superior choice due to its rapid duty cycle and superior signal-to-noise ratio.

  • For Synthetic Chemistry and Degradation Studies , the Orbitrap HRMS (HCD) is mandatory. The sub-ppm mass accuracy is required to definitively distinguish the 134.0970 Da fragment from potential isobaric interferences that a nominal mass instrument cannot resolve.

References

  • National Institute of Standards and Technology (NIST). "Mass Spectrometry Data Center - Gas-Phase Ion Thermochemistry and Fragmentation Principles." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • ResearchGate. "An example of near identical tandem mass spectra: phentermine and methamphetamine spectra acquired on a QqTOF instrument." Journal of the American Society for Mass Spectrometry. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 21719463, 2-(2-aminopropan-2-yl)aniline." PubChem Database. Available at:[Link]

Comparative

Electrochemical Behavior of 4-(2-Aminopropan-2-yl)aniline vs. Aniline: A Mechanistic Comparison

Topic: Electrochemical Properties of 4-(2-Aminopropan-2-yl)aniline vs. Aniline Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis comparing the electrochemical properties of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electrochemical Properties of 4-(2-Aminopropan-2-yl)aniline vs. Aniline Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis comparing the electrochemical properties of Aniline (the standard reference for conductive polymers) and its para-substituted derivative, 4-(2-Aminopropan-2-yl)aniline (also known as 2-(4-aminophenyl)propan-2-amine).

The Core Distinction: While Aniline is the precursor to Polyaniline (PANI)—a conductive polymer formed via head-to-tail coupling—the 4-(2-Aminopropan-2-yl)aniline molecule possesses a sterically bulky amine-functionalized alkyl group at the para position. This structural modification effectively blocks the primary polymerization pathway , shifting the electrochemical outcome from film formation to the generation of soluble radical cations and limited oligomers.

Molecular Architecture & Electronic Effects

To understand the electrochemical divergence, one must first analyze the electronic and steric environment of the nitrogen centers.

FeatureAniline 4-(2-Aminopropan-2-yl)aniline
Structure


Para-Position Open (Hydrogen)Blocked (

group)
Electronic Nature Resonance donor (

)
Alkyl donor (

) with distal amine
pKa (Conj. Acid) ~4.6 (Anilinium)~4.6 (Aniline N) & ~10 (Aliphatic N)
Primary Utility Conductive Polymers (PANI)Epoxy Curing, Chain Termination
The Substituent Effect

In 4-(2-Aminopropan-2-yl)aniline, the substituent at the 4-position is a gem-dimethyl group terminated with a primary amine.

  • Steric Hindrance: The isopropyl-like group is bulky, preventing the planar stacking required for

    
    -
    
    
    
    interactions often seen in aniline oligomers.
  • Inductive Push-Pull: The alkyl group is weakly electron-donating (

    
    ), which theoretically stabilizes the radical cation. However, in the acidic media typically used for aniline electrochemistry (pH < 2), the aliphatic amine tail becomes protonated (
    
    
    
    ). This charged group exerts a strong inductive electron-withdrawing effect (
    
    
    ) through the
    
    
    -framework, potentially shifting the oxidation potential anodically (more positive) compared to a simple alkyl-aniline.
Electrochemical Performance (Cyclic Voltammetry)

The Cyclic Voltammetry (CV) profiles of these two molecules differ fundamentally due to the availability of coupling sites.

Aniline: The Polymerization Standard
  • First Scan: An irreversible oxidation peak at ~0.8 V (vs. Ag/AgCl) corresponding to the formation of the radical cation (

    
    ).
    
  • Subsequent Scans: New redox pairs appear at lower potentials (~0.2 V and ~0.5 V). These correspond to the oxidation of dimers (benzidine/semidine) and the growing polymer chain (emeraldine salt).

  • Visual: The electrode surface accumulates a green electrochromic film (Polyaniline).

4-(2-Aminopropan-2-yl)aniline: The Blocked Monomer
  • First Scan: A single oxidation peak is observed. The potential is typically comparable to or slightly higher than aniline (depending on pH) due to the competing effects of the alkyl donor and the protonated ammonium acceptor.

  • Subsequent Scans: No polymer growth loops. Because the para position is occupied, the radical cation cannot couple in the head-to-tail (N-to-para) fashion essential for PANI formation.

  • Secondary Reactions: The radical cation may undergo limited ortho-coupling or degradation, but these products are generally soluble and do not deposit a conductive film. The current response decreases or remains diffusion-controlled rather than capacitive.

Mechanism of Action: The "Blocked Path"

The following diagram illustrates the divergent pathways of the radical cations generated during oxidation.

G Start Electrochemical Oxidation (Anodic Scan) Radical Formation of Radical Cation (N+•) Start->Radical ParaCoupling Head-to-Tail Coupling (Para-Position) Radical->ParaCoupling Aniline Block Para-Position Blocked (Steric Hindrance) Radical->Block Derivative Aniline Aniline Path Polymer Polyaniline (PANI) Conductive Film ParaCoupling->Polymer Chain Propagation Deriv 4-(2-Aminopropan-2-yl)aniline Path Soluble Soluble Dimers / Degradation (No Film) Block->Soluble Termination

Figure 1: Mechanistic divergence between Aniline (Green path) and its para-blocked derivative (Red path).

Experimental Protocols

To validate these properties in your lab, use the following comparative protocol.

Reagents
  • Electrolyte: 1.0 M

    
     (Standard acidic medium for aniline activation).
    
  • Analytes: 50 mM Aniline vs. 50 mM 4-(2-Aminopropan-2-yl)aniline.

  • Working Electrode: Glassy Carbon (GCE), polished with 0.05

    
     alumina.
    
Procedure
  • Preparation: Dissolve the analyte in the electrolyte. Note that 4-(2-Aminopropan-2-yl)aniline will be highly soluble due to the aliphatic amine protonation.

  • Voltammetry:

    • Scan Range: -0.2 V to +1.2 V vs. Ag/AgCl.

    • Scan Rate: 50 mV/s.

    • Cycles: 10 cycles.

  • Observation:

    • Aniline: Observe the current increase with each cycle (electrocatalytic growth). Check for green film.

    • Derivative: Observe stable or decreasing peak currents. The solution near the electrode may turn yellow/brown (soluble oligomers), but the electrode surface should remain relatively clean.

Summary of Electrochemical Properties
PropertyAniline4-(2-Aminopropan-2-yl)aniline
Oxidation Potential (

)
~0.8 V (pH dependent)~0.8 - 0.9 V (Est. in acid)
Reversibility Quasi-reversible (Polymer system)Irreversible (Radical formation)
Film Formation Yes (Conductive Emeraldine)No (Soluble products)
Coupling Mode Head-to-Tail (Para)Head-to-Head or Ortho (Sterically hindered)
Solubility (Acid) Moderate (Anilinium salt)High (Di-cationic species)
References
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI Molecules.

  • Oxidation Potentials of Phenols and Anilines: Correlation Analysis. Royal Society of Chemistry.

  • Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. Journal of Organic Chemistry.

  • Synthesis and Electronic Properties of poly(aniline-co-2-amino-4-hydroxybenzenesulfonic Acid). PubMed.

Validation

Advanced Crystallographic Profiling of 4-(2-Aminopropan-2-yl)aniline: A Comparative Guide to SCXRD, PXRD, and MicroED

The structural elucidation of small organic intermediates and active pharmaceutical ingredients (APIs) is a critical bottleneck in drug development. 4-(2-Aminopropan-2-yl)aniline (Chemical Formula: ) presents a unique cr...

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of small organic intermediates and active pharmaceutical ingredients (APIs) is a critical bottleneck in drug development. 4-(2-Aminopropan-2-yl)aniline (Chemical Formula:


) presents a unique crystallographic challenge. The molecule features two distinct amine groups: a planar, weakly basic aniline amine, and a sterically hindered, highly basic aliphatic isopropylamine moiety. This dichotomy creates competing hydrogen-bond donor/acceptor networks in the solid state, making the compound highly susceptible to polymorphism depending on the crystallization solvent and kinetics.

To definitively characterize the solid-state behavior of 4-(2-Aminopropan-2-yl)aniline, researchers must select the appropriate diffraction modality. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) , Powder X-Ray Diffraction (PXRD) , and Microcrystal Electron Diffraction (MicroED) , providing field-proven methodologies and self-validating protocols for each.

The Analytical Decision Matrix

Choosing the right diffraction technique depends entirely on the physical dimensions of the synthesized crystal and the specific analytical endpoint required.

G Start Synthesized 4-(2-Aminopropan-2-yl)aniline Size Assess Crystal Size & Physical State Start->Size SCXRD SCXRD (Single-Crystal XRD) Size->SCXRD > 10 µm crystals MicroED MicroED (Electron Diffraction) Size->MicroED < 1 µm (Nanocrystals) PXRD PXRD (Powder XRD) Size->PXRD Bulk Powder OutSCXRD Absolute 3D Structure & H-Bonding Network SCXRD->OutSCXRD OutMicroED Nanocrystal 3D Structure (Trace Polymorphs) MicroED->OutMicroED OutPXRD Bulk Phase Purity & Polymorph Screening PXRD->OutPXRD

Fig 1: Decision matrix for selecting the optimal diffraction modality based on crystal dimensions.

Modality Comparison & Performance Metrics

To isolate the optimal approach for 4-(2-Aminopropan-2-yl)aniline, we must evaluate the performance limits of each technique. SCXRD remains the preferred method for the precise determination of a crystal structure and atomic coordinates [1]. However, when bulk phase analysis is required, PXRD serves as the primary tool for polymorph screening because it rapidly differentiates forms based on unique diffraction peaks 2[2]. For crystals that refuse to grow beyond the nanometer scale, MicroED can solve high-resolution crystal structures from sub-micron-sized grains [3].

Table 1: Quantitative Comparison of Diffraction Modalities

ParameterSCXRDPXRDMicroED
Optimal Crystal Size > 10 µm (all dimensions)Bulk Polycrystalline Powder< 1 µm (Nanocrystals)
Primary Output Unambiguous 3D atomic coordinatesPhase purity, polymorph ID3D structure from sub-micron grains
Data Acquisition Time 2 to 24 Hours10 Minutes to 2 Hours< 5 Minutes (Continuous Rotation)
Beam Sensitivity Risk Low (X-rays)Low (X-rays)Extremely High (Electrons)
Limit of Detection N/A (Single Crystal)< 0.1% for trace polymorphsN/A (Single Crystal/Grain)
Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action, ensuring researchers understand why a parameter is set, not just what it is.

Protocol 1: SCXRD for 3D Structural Elucidation

Objective: Map the exact hydrogen-bonding network of 4-(2-Aminopropan-2-yl)aniline.

  • Crystallization (Causality): Dissolve the compound in a binary solvent system (e.g., ethanol/heptane) and utilize vapor diffusion. Why? Slow diffusion minimizes the nucleation rate, allowing the thermodynamically stable polymorph to grow into defect-free crystals >10 µm, which are required for sufficient X-ray scattering volume.

  • Mounting: Select a single, optically clear crystal under polarized light and mount it on a MiTeGen loop using paratone oil. Why? The oil acts as a cryoprotectant, preventing solvent evaporation and crystal cracking during the flash-cooling process.

  • Data Collection: Flash-cool the sample to 100 K in a nitrogen stream and collect data using a microfocus Cu-Kα source. Why? Cryogenic temperatures drastically reduce the thermal vibration (B-factors) of the flexible isopropylamine group, allowing for high-angle diffraction and precise localization of the hydrogen atoms.

  • Self-Validation (The Check): After solving the structure via direct methods, analyze the residual difference Fourier map. Validation criteria: The highest unassigned electron density peak must be < 0.5 e/ų. If larger peaks exist near the amine nitrogens, it indicates unresolved disorder or a misassigned hydrogen-bond network, invalidating the model.

Protocol 2: PXRD for Bulk Polymorph Screening

Objective: Confirm that the bulk synthesized powder matches the single-crystal structure and screen for trace polymorphic impurities. Modern systems with specially designed optics can achieve detection limits below 0.1%4[4].

  • Sample Preparation (Causality): Lightly grind the 4-(2-Aminopropan-2-yl)aniline powder using an agate mortar and pestle. Why? Grinding ensures a random orientation of crystallites. Without this, needle-like or plate-like crystals will lie flat, causing "preferred orientation" artifacts that artificially inflate specific peak intensities.

  • Mounting: Deposit the powder onto a zero-background silicon holder. Why? Silicon cut along specific crystallographic planes produces no background scatter (amorphous halo), maximizing the signal-to-noise ratio required to detect trace polymorphs.

  • Data Acquisition: Scan from 2θ = 3° to 40° using a step size of 0.01°.

  • Self-Validation (The Check): Perform a Rietveld refinement by overlaying the experimental PXRD pattern with the theoretical pattern calculated from the SCXRD data. Validation criteria: The weighted profile R-factor (

    
    ) must be < 10%, and the goodness-of-fit (
    
    
    
    ) must be < 1.5. A higher
    
    
    definitively proves the presence of a secondary, unaccounted-for polymorph in the bulk phase.
Protocol 3: MicroED for Nanocrystalline Isolates

Objective: Determine the structure of transient or kinetically trapped polymorphs of 4-(2-Aminopropan-2-yl)aniline that only form sub-micron crystals, which are often undetected in standard PXRD5[5].

  • Grid Preparation (Causality): Dust the dry nanocrystalline powder directly onto a carbon-coated TEM grid without using a solvent. Why? Introducing a solvent could induce a rapid polymorphic transition, destroying the kinetic form before it can be analyzed.

  • Cryo-Transfer: Plunge the grid into liquid nitrogen and transfer it to a cryo-TEM. Why? Electrons interact

    
     times more strongly with matter than X-rays. Because 4-(2-Aminopropan-2-yl)aniline is an organic molecule, it is highly beam-sensitive. Cryogenic temperatures are mandatory to mitigate radiation damage and preserve the carbon-nitrogen bonds.
    
  • Data Collection: Utilize continuous rotation (e.g., 0.5°/sec) under ultra-low-dose electron conditions (<0.01 e⁻/Ų/s).

  • Self-Validation (The Check): Because radiation damage can subtly alter unit cell dimensions during a scan, data must be collected from at least 5 distinct nanocrystals. Validation criteria: Merge the datasets. If the unit cell parameters across the 5 crystals deviate by >1%, beam-induced degradation has occurred, and the structural assignment is invalid. The dose must be lowered, and the experiment repeated.

References
  • "X-Ray Diffraction Strategies for Pharmaceutical Crystallography", Lab Manager.
  • "Pharmaceutical Challenges Aided by a Laboratory Powder X-ray Diffraction (PXRD) System", American Pharmaceutical Review.
  • "Phase identification and discovery of hidden crystal forms in a polycrystalline pharmaceutical sample using high-throughput 3D electron diffraction", ChemRxiv.
  • "Microcrystal electron diffraction could advance drug development", Drug Target Review.
  • "Harnessing the power of single crystal X-ray diffraction", Veranova.

Sources

Safety & Regulatory Compliance

Safety

4-(2-Aminopropan-2-yl)aniline proper disposal procedures

This guide outlines the scientifically validated disposal procedures for 4-(2-Aminopropan-2-yl)aniline , also known as 2-(4-aminophenyl)propan-2-amine . Notice: As a Senior Application Scientist, I must emphasize that th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the scientifically validated disposal procedures for 4-(2-Aminopropan-2-yl)aniline , also known as 2-(4-aminophenyl)propan-2-amine .

Notice: As a Senior Application Scientist, I must emphasize that this compound contains two distinct amine functionalities: an aromatic amine (aniline derivative) and an aliphatic primary amine (isopropylamine derivative). This dual nature dictates a specific waste profile combining toxicity (aromatic) and corrosivity (aliphatic).

Chemical Identification & Hazard Profile

Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.

PropertySpecification
Chemical Name 4-(2-Aminopropan-2-yl)aniline
Synonyms 2-(4-Aminophenyl)propan-2-amine; p-Amino-cumylamine
Functional Groups Aromatic Amine (Aniline), Aliphatic Amine (Isopropyl)
Hazard Class Corrosive (Class 8) , Toxic (Class 6.1)
Waste Stream Organic Base / Nitrogenous Waste
Incompatibilities Strong Acids, Oxidizers (e.g., Nitric Acid, Peroxides), Acid Chlorides, Anhydrides

Critical Hazard Mechanism:

  • The Aliphatic Amine: High pKa (~10-11) makes this moiety corrosive to skin and eyes. It reacts exothermically with acids.

  • The Aromatic Amine: Lipophilic nature allows skin absorption. Aromatic amines are known methemoglobinemia inducers and potential carcinogens.

  • Disposal Implication: You cannot simply neutralize this as a standard base due to the residual toxicity of the aromatic ring. Incineration is the only validated disposal method.

Pre-Disposal Handling & Segregation

Proper segregation prevents "uncontrolled laboratory reactions" in the waste container.

  • Segregation Rule: Isolate from Acidic Waste and Oxidizing Waste .

    • Reasoning: Mixing with acids generates heat (exothermic neutralization) which can pressurize containers. Mixing with oxidizers (like Nitric Acid) can lead to hypergolic ignition or explosion.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers (aluminum/zinc) as the alkaline nature of the amine can corrode them and generate hydrogen gas.

Disposal Workflows

Workflow A: Solid Waste (Pure Substance)

Applicable for: Expired stocks, spill cleanup residues, or contaminated solids.

  • Container: Place solid material into a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-(2-Aminopropan-2-yl)aniline"

    • Hazards: Check "Toxic" and "Corrosive".[1]

  • Deactivation (Optional/Not Recommended for Solids): Do not attempt to dissolve and neutralize solid stocks in the lab; this increases volume and risk.

  • Storage: Cap tightly. Store in a secondary containment tray in a cool, dry area until pickup.

Workflow B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors.

  • pH Check: If the solution is acidic (from a reaction workup), slowly neutralize to pH 6-9 using Sodium Bicarbonate (

    
    ) before adding to the organic waste container to prevent heat generation.
    
  • Solvent Compatibility: Ensure the solvent carrier is compatible with the "Organic Base" waste stream.

    • Compatible: Methanol, Ethanol, DCM, Ethyl Acetate.

    • Incompatible: Piranha solution, Aqua Regia, Concentrated Nitric Acid.

  • Transfer: Pour into the designated "Organic Waste - Basic/Toxic" carboy using a funnel.

  • Log: Record the volume and concentration on the waste log immediately.

Workflow C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Ethanol or Acetone).

  • Rinsate Disposal: Pour all three rinses into the Liquid Waste container (Workflow B).

  • Defacing: Cross out the original label. Mark as "Triple Rinsed - Non-Hazardous" (if local regulations permit) or dispose of the glass bottle as "Contaminated Glassware" waste.

Decision Logic & Workflow Diagram

The following diagram illustrates the critical decision nodes for disposing of 4-(2-Aminopropan-2-yl)aniline to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 4-(2-Aminopropan-2-yl)aniline StateCheck Physical State? Start->StateCheck Solid Solid Waste (Stock/Spill Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Liquid ContainerSolid Container: HDPE Wide Mouth Label: Toxic + Corrosive Solid->ContainerSolid IncompCheck Check Incompatibilities: Is it mixed with Acids/Oxidizers? Liquid->IncompCheck Segregate SEGREGATE IMMEDIATELY Do Not Mix IncompCheck->Segregate Yes (Incompatible) Neutralize Slow Neutralization (pH 6-9) if Acidic IncompCheck->Neutralize No (Acidic Soln) ContainerLiq Container: Solvent Carboy Stream: Organic Base IncompCheck->ContainerLiq No (Basic/Neutral) Final Transfer to EHS/Waste Contractor Method: Incineration Segregate->Final Dispose as Separate Stream Neutralize->ContainerLiq ContainerSolid->Final ContainerLiq->Final

Caption: Operational decision matrix for segregating and packaging amine waste streams.

Emergency Spill Response (Immediate Disposal)

If a spill occurs, the cleanup material becomes hazardous waste immediately.

  • Evacuate & PPE: Clear the area. Don Nitrile gloves (double gloved) , safety goggles, and a lab coat. Use a respirator if dust/aerosols are present.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop up.

    • Liquids: Absorb with an inert material (Vermiculite or Sand).[2] Do NOT use sawdust (flammable reaction risk with oxidizers).

  • Decontamination: Wipe the surface with dilute acetic acid (vinegar) or 1M HCl to neutralize the amine residue, followed by water.

  • Disposal: Place all absorbent materials and wipes into a sealed bag, then into the Solid Waste container (Workflow A).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Fisher Scientific. (2025). Safety Data Sheet: General Aromatic Amines.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-(4-Aminophenyl)ethylamine (Analogous Structure).

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261).

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for 4-(2-Aminopropan-2-yl)aniline

This guide provides essential, field-tested safety protocols for handling 4-(2-Aminopropan-2-yl)aniline in a research and development setting. As a substituted aromatic amine, this compound shares characteristics with a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, field-tested safety protocols for handling 4-(2-Aminopropan-2-yl)aniline in a research and development setting. As a substituted aromatic amine, this compound shares characteristics with a class of chemicals known for significant health hazards, including toxicity and potential carcinogenicity.[1][2] Adherence to the following procedures is critical for ensuring personnel safety, maintaining experimental integrity, and achieving regulatory compliance. The operational plans herein are designed to be a self-validating system of safety, addressing every stage from preparation to disposal.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the toxicological profile of 4-(2-Aminopropan-2-yl)aniline is fundamental to appreciating the necessity of stringent safety controls. The primary hazards are associated with its presumed acute toxicity upon inhalation, ingestion, or skin contact, its corrosive potential to eyes and skin, and its suspected long-term health effects.[3][4]

Key Health Hazards:

  • Acute Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[4] A significant risk associated with this class of compounds is methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[5]

  • Corrosivity: Direct contact can cause serious eye damage and skin irritation or chemical burns.[3][5]

  • Sensitization: May cause an allergic skin reaction upon repeated contact.[4]

  • Chronic Toxicity: Many aniline derivatives are suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure.[1][4]

  • Environmental Hazard: This compound is presumed to be harmful to aquatic life with long-lasting effects, necessitating controlled disposal.[2]

Hazard Classification Summary
Hazard ClassGHS PictogramHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Skull and CrossbonesToxic if swallowed, in contact with skin, or if inhaled.[4]
Serious Eye Damage/Irritation CorrosionCauses serious eye damage.[4]
Skin Corrosion/Irritation Exclamation MarkCauses skin irritation.[3]
Skin Sensitization Exclamation MarkMay cause an allergic skin reaction.[4]
Germ Cell Mutagenicity Health HazardSuspected of causing genetic defects.[4]
Carcinogenicity Health HazardSuspected of causing cancer.[4]
Specific Target Organ Toxicity Health HazardCauses damage to organs through prolonged or repeated exposure.[4]
Hazardous to the Aquatic Environment EnvironmentHarmful to aquatic life with long-lasting effects.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The selection of specific equipment is directly dictated by the hazards outlined above. Never handle this compound without the full complement of PPE detailed below.

PPE CategoryRequired EquipmentSpecifications and Rationale
Engineering Controls Certified Chemical Fume Hood All handling of 4-(2-Aminopropan-2-yl)aniline must be performed in a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[1][6]
Eye & Face Protection Chemical Splash Goggles & Face Shield Chemical splash goggles are mandatory to protect against splashes.[7] A full-face shield must be worn over the goggles when there is a significant risk of splashing, such as when transferring larger volumes.[5][8]
Hand Protection Chemical-Resistant Gloves Nitrile or neoprene gloves are recommended.[8] Always inspect gloves for tears or punctures before use. Double-gloving is advised for extended operations. Crucially, consult the glove manufacturer's compatibility data for specific breakthrough times.
Body Protection Flame-Resistant Laboratory Coat A fully buttoned, flame-resistant lab coat provides a critical barrier against skin contact from spills.[6][8]
Respiratory Protection NIOSH-Approved Respirator A NIOSH-approved air-purifying respirator with an organic vapor cartridge is required if handling the compound outside of a fume hood is unavoidable or if aerosolization is likely.[7][9]
Foot Protection Closed-Toe Shoes Closed-toe shoes, preferably made of a chemical-resistant material like leather, are required at all times in the laboratory to protect against spills.[1][6]

Safe Handling and Operational Workflow

This workflow provides a systematic, procedural approach to minimize exposure at every step. Leaving a reaction unattended is strictly prohibited without specific, approved protocols and facilities in place.[10]

G cluster_prep Phase 1: Preparation cluster_ops Phase 2: Operation cluster_post Phase 3: Post-Operation & Disposal A 1. Verify Fume Hood Functionality B 2. Assemble All Chemicals & Equipment A->B C 3. Designate Waste Containers B->C D 4. Review SDS and Protocol C->D E 5. Don Full PPE (Gloves last) D->E F 6. Handle Compound Exclusively in Hood E->F G 7. Keep Containers Sealed When Not In Use F->G H 8. Decontaminate Surfaces Post-Transfer G->H I 9. Segregate & Seal Hazardous Waste H->I J 10. Doff PPE (Gloves first) I->J K 11. Wash Hands Thoroughly J->K

Caption: Safe Handling Workflow for 4-(2-Aminopropan-2-yl)aniline.

Step-by-Step Handling Procedures
  • Preparation and Pre-Handling:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary chemicals, glassware, and equipment within the fume hood to minimize traffic in and out of the containment area.

    • Clearly label designated hazardous waste containers for solid and liquid waste.[6][8]

    • Thoroughly review the Safety Data Sheet (SDS) and the experimental protocol before beginning.[6][10]

  • Handling the Chemical:

    • Don all required PPE, starting with the lab coat and ending with gloves.

    • Conduct all manipulations of the compound, including weighing and transfers, inside the fume hood.[1]

    • Use designated spatulas and glassware.

    • Keep the primary container tightly sealed when not actively dispensing the chemical.[10]

    • In the event of a minor spill inside the hood, decontaminate it immediately using an appropriate spill kit.

  • Post-Handling and Decontamination:

    • After completing the work, decontaminate all surfaces and equipment within the fume hood.

    • Seal all waste containers.

    • Remove PPE carefully, starting with the outer gloves (if double-gloved), followed by the face shield, lab coat, and goggles. Remove inner gloves last to avoid contaminating skin.[7]

    • Wash hands thoroughly with soap and water for at least 20 seconds immediately after removing gloves.[1][6]

Emergency Procedures

Rapid and correct response to an exposure or spill is critical. Ensure emergency showers and eyewash stations are accessible and have been recently tested.[1]

In Case of Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[1][5]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air immediately.[11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.[11]

In Case of a Spill
  • Minor Spill (inside fume hood): Wearing full PPE, contain and absorb the spill using a chemical spill kit with inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled hazardous waste container. Decontaminate the area.

  • Major Spill (outside fume hood): Evacuate the immediate area and alert all nearby personnel.[5][6] If safe to do so, close the door to the lab and prevent entry. Immediately contact your institution's Emergency Health and Safety (EHS) department and follow their instructions. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Plan

Improper disposal of 4-(2-Aminopropan-2-yl)aniline and associated materials can lead to environmental contamination and regulatory violations.[2] All waste must be treated as hazardous.[5]

  • Solid Waste: All contaminated disposable items (e.g., gloves, absorbent paper, pipette tips, weighing boats) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label must read "Hazardous Waste: 4-(2-Aminopropan-2-yl)aniline".[8]

  • Liquid Waste: All solutions and reaction mixtures containing the compound must be collected in a separate, sealed, and appropriately labeled hazardous liquid waste container.[8] Never pour this chemical down the drain.[6]

  • Disposal Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[5] Consult with your institution's EHS department for specific disposal procedures.

References

  • Aniline - ipo. (n.d.).
  • 4-(2-Aminoethyl)aniline Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 4-n-Propylaniline. (2025, December 21). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Aminoantipyrine. (2004, November 23). Fisher Scientific.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • SAFETY DATA SHEET - 4-Vinylaniline, stabilized. (2009, September 22). Fisher Scientific.
  • SAFETY DATA SHEET - 2-aminopyridine. (2025, November 6). MilliporeSigma.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • SAFETY DATA SHEET - 2-(2-Amino-2-propyl)aniline. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 2,6-Diisopropylaniline. (2025, December 24). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-(Furan-2-yl)aniline. (n.d.). BLD Pharmatech.
  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). (n.d.). CDC.
  • GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. (n.d.). University of Bologna.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Academies Press.
  • Personal protective equipment for handling 4-(Furan-2-yl)aniline hydrochloride. (n.d.). BenchChem.
  • Safety Data Sheet: Aniline. (n.d.). Carl ROTH.
  • Safety Data Sheet: 2-Amino-4-(N-(2-hydroxyethyl)amino)anisole. (n.d.). Chemos GmbH & Co. KG.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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